cis-Stilbene oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2,3-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS], Solid | |
| Record name | trans-Stilbene oxide | |
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| Record name | Cis-stilbene oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059631 | |
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CAS No. |
1689-71-0, 1439-07-2 | |
| Record name | cis-Stilbene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-71-0 | |
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| Record name | cis-Stilbene oxide | |
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| Record name | trans-α,α-epoxydibenzyl | |
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| Record name | STILBENE OXIDE, CIS- | |
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Foundational & Exploratory
cis-Stilbene Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and reactivity of cis-stilbene (B147466) oxide. The information is curated for professionals in research and development, with a focus on delivering precise, data-driven insights.
Core Chemical and Physical Properties
cis-Stilbene oxide is an epoxide and a derivative of stilbene (B7821643).[1] It is a solid at room temperature and is considered a hydrophobic molecule, being practically insoluble in water.[2] The compound is stable under recommended storage conditions but may be sensitive to air; storage under nitrogen is advised.[3][4] It is incompatible with strong acids, bases, and oxidizing agents.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O | [1][3][5] |
| Molecular Weight | 196.24 g/mol | [1][3][6] |
| CAS Number | 1689-71-0 | [2][3][6] |
| Appearance | Solid | [1][2][7] |
| Melting Point | 38-40 °C | [2][3][5][8] |
| Boiling Point | 126-132 °C at 4 Torr | [2][3][5][8] |
| Density | ~1.136 g/cm³ (Predicted) | [2][3][5][8] |
| Flash Point | >110 °C (>230 °F) | [3][5][9] |
| Solubility | Practically insoluble in water. Soluble in organic solvents. | [10] |
| Storage Temperature | 2-8°C | [2][3][6] |
| Stability | Stable, but may be air sensitive.[3][4] Incompatible with acids, bases, and oxidizing agents.[3][4][7] | [3][4][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various techniques are summarized below.
| Spectroscopic Data | Description | Source(s) |
| ¹H NMR | Signals observed at δ 7.24–7.11 (m, 10H) and 4.37 (s, 2H). | [11] |
| ¹³C NMR | Spectral data is available for detailed structural analysis. | [1] |
| Mass Spectrometry | Exact Mass: 196.088815 Da. | [1][2] |
| Infrared (IR) | IR spectra are available for identifying functional groups. | [1] |
Experimental Protocols
3.1. Synthesis of this compound via Epoxidation of cis-Stilbene
A common method for synthesizing this compound is the epoxidation of its corresponding alkene, cis-stilbene. Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are frequently used oxidizing agents for this transformation.
Methodology:
-
Dissolution: Dissolve cis-stilbene in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add a solution of the epoxidizing agent (e.g., m-CPBA) in the same solvent to the stirred solution of cis-stilbene. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (cis-stilbene) is consumed.
-
Workup:
-
Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), to neutralize any excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproducts.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
3.2. Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or methanol, to yield the pure product.
Reactivity and Chemical Behavior
The primary site of reactivity in this compound is the strained three-membered epoxide ring.[5] This ring can undergo nucleophilic ring-opening reactions under both acidic and basic conditions.[5]
-
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. This typically results in trans-addition of the nucleophile.
-
Base-Catalyzed Ring Opening: Strong nucleophiles can directly attack one of the carbon atoms of the epoxide ring, leading to its opening.
The lithiation of this compound has been shown to occur at the benzylic position.[12] Due to its structural similarity to other biologically active stilbene derivatives, it holds potential for investigations into various biological activities.[13]
Visualizations
Caption: Synthesis of this compound from cis-Stilbene.
Caption: General Ring-Opening Reaction of this compound.
Caption: Workflow for Synthesis and Purification.
Safety and Handling
When handling this compound, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[5] Operations should be conducted in a well-ventilated area to avoid inhalation of any vapors.[5] In case of skin contact, the affected area should be rinsed immediately with water.[5] As it is a flammable liquid, it should be kept away from heat sources and open flames.[5]
References
- 1. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|1689-71-0|lookchem [lookchem.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | 1689-71-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. cis-スチルベンオキシド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound, 1689-71-0 [thegoodscentscompany.com]
- 10. cis-Stilbene | C14H12 | CID 5356785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 标题:Lithiation and Reactions of Stilbene Oxides: Synthetic Utility【化源网】 [chemsrc.com]
- 13. Buy this compound | 1689-71-0 [smolecule.com]
An In-depth Technical Guide to the Molecular Structure of cis-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Stilbene (B147466) oxide, with the systematic IUPAC name (2R,3S)-2,3-diphenyloxirane, is a crucial molecule in stereochemistry and a valuable building block in organic synthesis.[1] Its strained three-membered oxirane ring and the cis-arrangement of its bulky phenyl substituents dictate its unique reactivity and stereochemical properties. This technical guide provides a comprehensive overview of the molecular structure of cis-stilbene oxide, including its stereochemistry, bond parameters, and spectroscopic signature. It also details experimental protocols for its synthesis and characterization, and outlines its primary metabolic fate, offering valuable insights for researchers in medicinal chemistry and drug development.
Molecular Structure and Properties
This compound is a solid at room temperature with a melting point of 38-40 °C. The molecule is characterized by a central three-membered epoxide ring to which two phenyl groups are attached on the same side (cis configuration). This arrangement leads to significant steric hindrance, influencing the molecule's conformation and reactivity.
Stereochemistry
The cis configuration of the phenyl groups results in a meso compound, meaning it is achiral overall despite having two stereocenters. The IUPAC name (2R,3S)-2,3-diphenyloxirane precisely defines this stereochemistry.[1][2]
Molecular Geometry
While a definitive, publicly available crystal structure with detailed bond lengths and angles for this compound is not readily found in the searched literature, the geometry can be inferred from related structures and spectroscopic data. The oxirane ring is nearly planar, and the phenyl groups are positioned on the same side of this ring. Due to steric repulsion between the phenyl groups, they are expected to be twisted out of the plane of the epoxide ring.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O | [1][3] |
| Molecular Weight | 196.24 g/mol | [1][3] |
| CAS Number | 1689-71-0 | [1] |
| Appearance | Solid | [4] |
| Melting Point | 38-40 °C | |
| IUPAC Name | (2R,3S)-2,3-diphenyloxirane | [1][2] |
Experimental Protocols
Synthesis of this compound via Epoxidation of cis-Stilbene
A common and stereospecific method for the synthesis of this compound is the epoxidation of cis-stilbene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5] The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene.
Materials:
-
cis-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, purified to remove m-chlorobenzoic acid)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-stilbene in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve a slight molar excess (e.g., 1.1 equivalents) of purified m-CPBA in dichloromethane. Add this solution dropwise to the stirred solution of cis-stilbene over a period of 30-60 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the reaction exotherm and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the cis-stilbene is consumed.
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess peroxy acid.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Workflow for the Synthesis of this compound
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include 16 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-5 seconds.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).
Expected ¹H and ¹³C NMR Data in CDCl₃:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ¹H | ~7.24 - 7.11 | m | 10H | Aromatic protons | [6] |
| ~4.37 | s | 2H | Epoxide protons (H-C-O) | [6] | |
| ¹³C | ~137.8 | Aromatic C (ipso) | [6] | ||
| ~129.1 | Aromatic C | [6] | |||
| ~128.1 | Aromatic C | [6] | |||
| ~127.0 | Aromatic C | [6] | |||
| ~63.0 (estimated) | Epoxide C |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions.
Metabolic Pathways
In biological systems, this compound undergoes metabolic transformations primarily in the liver. The main pathways involve enzymatic ring-opening of the epoxide and reduction.
-
Hydrolysis: Epoxide hydrolases catalyze the addition of water to the epoxide ring, resulting in the formation of the corresponding diol, (1R,2S)-1,2-diphenyl-1,2-ethanediol.
-
Reduction: Intestinal microflora can reduce this compound back to cis-stilbene.
Metabolic Fate of this compound
Caption: A simplified diagram of the major metabolic pathways of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and metabolic fate of this compound. The provided experimental protocols offer a practical basis for its preparation and characterization, which is essential for its application in synthetic and medicinal chemistry. A deeper understanding of its stereochemistry and reactivity is crucial for the design and development of novel therapeutics and chemical entities. Further research to definitively determine the crystal structure of this compound would provide invaluable quantitative data to complement the information presented here.
References
The Stereochemistry of cis-Stilbene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Stilbene (B147466) oxide, a meso-epoxide, serves as a pivotal intermediate in stereoselective synthesis and a valuable probe for elucidating reaction mechanisms. Its stereochemistry is central to its reactivity and the stereochemical outcome of its subsequent transformations. This technical guide provides an in-depth exploration of the stereochemistry of cis-stilbene oxide, covering its synthesis via the epoxidation of cis-stilbene, the factors governing the diastereoselectivity of this reaction, and the stereospecificity of its ring-opening reactions. Detailed experimental protocols for key transformations and comprehensive tables of quantitative data are presented to facilitate practical application and further research. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz to provide clear, logical representations of the underlying chemical principles.
Introduction
Stilbene (B7821643) oxides, existing as cis and trans diastereomers, are important chiral building blocks in organic synthesis. The cis-isomer, formally named (2R,3S)-2,3-diphenyloxirane, is a meso compound, meaning it is achiral despite possessing two stereocenters due to an internal plane of symmetry.[1][2] This inherent symmetry makes it an excellent substrate for asymmetric ring-opening reactions, leading to the formation of enantioenriched 1,2-disubstituted ethanes, which are common structural motifs in pharmaceuticals and natural products.
The primary route to this compound is the epoxidation of cis-stilbene. The stereochemical course of this reaction is highly dependent on the chosen oxidant and catalyst, and can proceed through different mechanistic pathways, influencing the ratio of cis- to trans-stilbene (B89595) oxide produced. Understanding and controlling these factors is crucial for the selective synthesis of the desired meso-epoxide.
This guide will delve into the critical aspects of the stereochemistry of this compound, providing researchers and drug development professionals with a comprehensive resource on its synthesis, characterization, and stereospecific reactions.
Synthesis of this compound via Epoxidation of cis-Stilbene
The epoxidation of cis-stilbene is a widely studied reaction, with the stereochemical outcome being a key point of investigation. The reaction can be broadly categorized into stereospecific and non-stereospecific methods.
Stereospecific Epoxidation
Stereospecific epoxidation of cis-stilbene ideally yields exclusively this compound. This is typically achieved through concerted mechanisms where the oxygen atom is delivered to the same face of the double bond.
2.1.1. Peroxy Acid Epoxidation
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. The reaction is generally stereospecific, proceeding through a concerted "butterfly" transition state.[3][4][5] For cis-stilbene, this results in the formation of this compound.
Caption: Mechanism of stereospecific epoxidation of cis-stilbene.
Experimental Protocol 1: Epoxidation of cis-Stilbene with m-CPBA
-
Dissolution: Dissolve cis-stilbene (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of m-CPBA (1.1 equivalents) in CH2Cl2 dropwise to the stirred solution of cis-stilbene over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer and extract the aqueous layer with CH2Cl2. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.[6]
Non-Stereospecific and Catalytic Epoxidation
In many catalytic systems, particularly those involving transition metals, the epoxidation of cis-stilbene can lead to a mixture of cis- and trans-stilbene oxides. This loss of stereospecificity often arises from a stepwise mechanism involving a radical intermediate that allows for rotation around the former carbon-carbon double bond before ring closure.[7][8]
2.2.1. Manganese(III)-Salen Catalyzed Epoxidation (Jacobsen-Katsuki Epoxidation)
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized cis-olefins.[9][10][11] However, with substrates like cis-stilbene, the reaction can exhibit variable diastereoselectivity, producing both cis- and trans-epoxides. The ratio of these isomers is highly sensitive to the reaction conditions, including the nature of the oxygen donor and the counter-ion of the manganese catalyst.[8]
Caption: Pathways in Mn(salen)-catalyzed epoxidation of cis-stilbene.
Data Presentation 1: Diastereoselectivity in the Mn(III)(salen)-Catalyzed Epoxidation of cis-Stilbene
The following table summarizes the influence of the oxygen donor and the catalyst's counter-ion on the cis/trans ratio of stilbene oxide products.
| Catalyst | Oxygen Donor | Solvent | cis:trans Ratio | Reference |
| Mn(salen)Cl | PhIO | CH2Cl2 | 29:71 | [8] |
| Mn(salen)PF6 | PhIO | CH2Cl2 | 76:24 | [8] |
| Mn(salen)Cl | H2O2 | CH3CN | 92:8 | [8] |
| Mn(salen)PF6 | H2O2 | CH3CN | 85:15 | [8] |
| Mn(salen)Cl | NaOCl | CH2Cl2/H2O | 60:40 | [8] |
| Mn(salen)PF6 | NaOCl | CH2Cl2/H2O | 75:25 | [8] |
Experimental Protocol 2: Jacobsen-Katsuki Epoxidation of cis-Stilbene
-
Catalyst Preparation: In a round-bottom flask, add the chiral Mn(III)-salen complex (e.g., 5 mol%).
-
Reactant Addition: Add a solution of cis-stilbene (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Oxidant Addition: Add the oxidant (e.g., aqueous NaOCl) slowly with vigorous stirring. The addition of a phase-transfer catalyst may be beneficial.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, separate the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the cis- and trans-stilbene oxide isomers.
Stereospecific Ring-Opening of this compound
The meso nature of this compound makes it an ideal substrate for asymmetric ring-opening reactions. The attack of a nucleophile on one of the two equivalent benzylic carbons, guided by a chiral catalyst or reagent, can lead to the formation of a single enantiomer of the product. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the attacked stereocenter.
Asymmetric Ring-Opening with Amines
The reaction of this compound with amines in the presence of a chiral catalyst provides a direct route to valuable enantioenriched vicinal amino alcohols.
Caption: Stereospecific ring-opening of this compound.
Data Presentation 2: Catalytic Asymmetric Ring-Opening of this compound with 1-Naphthylamine
The following data illustrates the effectiveness of different homochiral metal-organic frameworks (MOFs) as recyclable heterogeneous catalysts for this transformation.[1]
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-Cu-MOF-1 | 92 | 95 | [1] |
| (R)-Zn-MOF-1 | 95 | 97 | [1] |
| (R)-Cu-MOF-2 | 88 | 90 | [1] |
| (R)-Zn-MOF-2 | 91 | 92 | [1] |
Experimental Protocol 3: Asymmetric Ring-Opening of this compound with an Amine
-
Catalyst Activation (if necessary): In a reaction vessel, activate the chiral catalyst according to the specific literature procedure. For example, a chiral Lewis acid catalyst might be pre-complexed with a ligand.
-
Reactant Addition: To the catalyst, add a solution of this compound (1.0 equivalent) in a suitable solvent.
-
Nucleophile Addition: Add the amine nucleophile (e.g., 1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature for the required time. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction (e.g., with water or a buffer solution).
-
Extraction: Extract the product into an appropriate organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting amino alcohol by column chromatography or crystallization.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or other suitable methods.[7][12]
Characterization of this compound
The unambiguous identification and characterization of this compound and the determination of its purity are crucial. Spectroscopic methods are invaluable for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two benzylic protons of this compound are chemically and magnetically equivalent due to the molecule's C₂ᵥ symmetry. They appear as a sharp singlet in the ¹H NMR spectrum. This is a key distinguishing feature from trans-stilbene oxide, where the benzylic protons are diastereotopic and typically appear as an AB quartet or two doublets.[2][13][14]
-
¹³C NMR: The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing fewer signals than would be expected for an asymmetric molecule of the same formula.
-
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of this compound (196.24 g/mol ).[2] Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the aromatic rings and the oxirane ring, as well as C-O stretching vibrations.
Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for stereoselective synthesis. The ability to control the diastereoselectivity of its formation through the epoxidation of cis-stilbene allows for the efficient preparation of this valuable meso-intermediate. Furthermore, the stereospecific nature of its ring-opening reactions, particularly in the presence of chiral catalysts, provides a powerful tool for the asymmetric synthesis of important chiral molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to effectively utilize the unique stereochemical properties of this compound in their work. The provided visualizations of reaction mechanisms aim to foster a deeper understanding of the underlying principles governing these transformations.
References
- 1. Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 12. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. rsc.org [rsc.org]
The Stereospecific Synthesis of cis-Stilbene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis mechanisms for cis-stilbene (B147466) oxide, a key epoxide in organic synthesis and a valuable building block in medicinal chemistry. The document details the prevalent stereospecific epoxidation of cis-stilbene, explores alternative mechanistic pathways, and provides comprehensive experimental protocols and characterization data.
Core Synthesis Mechanism: Stereospecific Epoxidation
The most direct and widely employed method for synthesizing cis-stilbene oxide is the epoxidation of cis-stilbene. This reaction is renowned for its stereospecificity, where the geometry of the starting alkene dictates the stereochemistry of the resulting epoxide.[1] Thus, the epoxidation of cis-stilbene stereospecifically yields this compound.
The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is a concerted process, often referred to as the "Butterfly Mechanism," where all bond-forming and bond-breaking events occur in a single transition state.[2]
Key Features of the Concerted Mechanism:
-
Syn-addition: The oxygen atom is delivered to the same face of the alkene double bond, preserving the cis stereochemistry.[1]
-
Concerted Transition State: The alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, a proton is transferred, and the O-O bond cleaves. This avoids discrete intermediates that could allow for bond rotation and loss of stereochemistry.
A diagram illustrating the concerted "Butterfly Mechanism" for the m-CPBA epoxidation of cis-stilbene is presented below.
Caption: Concerted "Butterfly Mechanism" for cis-Stilbene Epoxidation.
Alternative & Competing Mechanisms
While the concerted pathway is dominant with peroxy acids, certain catalytic systems can lead to the formation of trans-stilbene (B89595) oxide from cis-stilbene, indicating a loss of stereospecificity. This typically occurs through stepwise mechanisms involving intermediates that permit rotation around the central carbon-carbon bond.
-
Radical Intermediates: Some metal-catalyzed epoxidations, for instance with manganese or gold nanoparticle catalysts, can proceed through radical intermediates.[3][4] The initial addition of an oxygen species can form a radical that has a finite lifetime, allowing for C-C bond rotation before the final ring closure to the epoxide.
-
Cationic Intermediates: Lewis acid catalysis or certain reaction conditions can promote pathways involving cationic intermediates, which can also undergo bond rotation, leading to a mixture of cis and trans epoxides.
These non-concerted pathways are particularly relevant in complex catalytic systems and highlight the importance of reagent and catalyst selection to ensure stereochemical purity.
The logical flow from cis-stilbene to both cis and trans epoxides via different mechanistic pathways is depicted below.
Caption: Competing Mechanistic Pathways for cis-Stilbene Epoxidation.
Quantitative Data Summary
The choice of oxidant and catalyst significantly impacts the yield and stereoselectivity of cis-stilbene epoxidation. The following table summarizes quantitative data from various reported methods.
| Oxidant/Catalyst System | Substrate | Product(s) | cis:trans Ratio | Conversion/Yield | Reference |
| MnIII(salen)Cl / PhIO | cis-Stilbene | cis & trans-Stilbene Oxide | 63:37 | 67% Conversion | [3] |
| MnIII(salen)Cl / O3, -78°C | cis-Stilbene | cis & trans-Stilbene Oxide | Dominantly cis | - | [3] |
| MnIII(salen)PF6 / O3, -78°C | cis-Stilbene | cis & trans-Stilbene Oxide | Dominantly cis | - | [3] |
| Aun(SR)m / TBHP | cis-Stilbene | cis & trans-Stilbene Oxide, Benzaldehyde | Varies with catalyst | ~15% Conversion | [4] |
| Photochemical / [Ru(bpy)3]2+ | cis-Stilbene | cis & trans-Stilbene Oxide | 19:2 | - | [5] |
Experimental Protocols
Epoxidation of cis-Stilbene using m-CPBA
This protocol is a standard laboratory procedure for the stereospecific synthesis of this compound.
Materials:
-
cis-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for elution
Procedure:
-
Dissolve cis-stilbene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of cis-stilbene over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C to precipitate the byproduct, meta-chlorobenzoic acid.
-
Filter the mixture to remove the precipitated acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO3 solution (to remove acidic impurities), saturated Na2SO3 solution (to quench excess peroxide), and brine.[6][7]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.[6]
The general workflow for a typical epoxidation experiment is outlined below.
Caption: General Experimental Workflow for m-CPBA Epoxidation.
Epoxidation using Dimethyldioxirane (DMDO)
Dimethyldioxirane is a potent yet unstable oxidizing agent that can be prepared in situ or used as a solution in acetone (B3395972). It offers a neutral alternative to peroxy acid epoxidations.
Materials:
-
cis-Stilbene
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO3)
-
Oxone® (potassium peroxymonosulfate)
-
Anhydrous sodium sulfate (Na2SO4)
-
Dichloromethane (CH2Cl2)
Procedure for in situ generation and epoxidation:
-
In a flask, suspend cis-stilbene and sodium bicarbonate in a mixture of acetone and water.
-
Cool the mixture in an ice bath.
-
Add Oxone® in portions to the vigorously stirred mixture.
-
Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC or GC).
-
Perform a workup by adding water and extracting the product with an organic solvent like dichloromethane or ether.
-
Wash the combined organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Product Characterization
Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.
Physical Properties:
-
Appearance: White to off-white solid
-
Molecular Formula: C14H12O
-
Molecular Weight: 196.24 g/mol [1]
-
Melting Point: 38-40 °C
Spectroscopic Data:
The following table summarizes the key spectroscopic data for this compound.
| Technique | Data | Reference |
| 1H NMR (CDCl3) | δ 7.24 – 7.11 (m, 10H, Ar-H), 4.37 (s, 2H, epoxide C-H) | [8] |
| 13C NMR | Data available on spectral databases | [1] |
| IR Spectroscopy | Characteristic epoxide C-O stretches | [1] |
The singlet at 4.37 ppm in the 1H NMR spectrum is highly characteristic of the two equivalent protons on the epoxide ring in the cis isomer, contrasting with the corresponding signal for the trans isomer which appears at approximately 3.88 ppm.[8]
This guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for professionals in chemical research and development. The provided protocols and data facilitate the practical application of these synthetic methods.
References
- 1. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Workup [chem.rochester.edu]
- 8. rsc.org [rsc.org]
A Technical Guide to the Synthesis and Characterization of cis-Stilbene Oxide
Abstract: This whitepaper provides a comprehensive technical overview of cis-stilbene (B147466) oxide, a significant epoxide in organic synthesis and toxicological studies. The document details the primary synthetic methodologies, focusing on the stereoselective epoxidation of cis-stilbene, and presents detailed experimental protocols. Quantitative physicochemical and spectroscopic data are systematically organized for reference. Furthermore, this guide explores the biological relevance of cis-stilbene oxide, particularly its metabolic pathway via epoxide hydrolase, and includes workflow and pathway diagrams generated using Graphviz to visually articulate key processes for researchers, scientists, and professionals in drug development.
Introduction
Stilbene (B7821643) and its derivatives are a class of organic compounds characterized by a 1,2-diphenylethylene core. They exist as two geometric isomers, cis (Z) and trans (E), whose distinct spatial arrangements lead to different physical, chemical, and biological properties.[1] Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening reactions. The synthesis of specific stereoisomers of epoxides, such as this compound, is crucial for applications in medicinal chemistry and materials science. For instance, the cis-stilbene structural moiety has been identified as a key feature for the selectivity of certain cyclooxygenase-2 (COX-2) inhibitors.[2] This guide focuses on the synthesis, characterization, and biological context of this compound.
Synthesis of this compound
The most direct and common method for synthesizing this compound is the stereoselective epoxidation of its corresponding alkene, cis-stilbene. The goal is to add an oxygen atom across the double bond while retaining the cis stereochemistry.
Stereoselective Epoxidation of cis-Stilbene
The epoxidation of cis-stilbene can be achieved using various oxidizing agents and catalytic systems. The choice of system is critical as it influences both the yield and the stereoselectivity of the reaction. A significant challenge is preventing the isomerization of the product to the more thermodynamically stable trans-stilbene (B89595) oxide.[3]
Catalytic systems involving manganese (Mn) and gold (Au) have been explored for this transformation:
-
Manganese Catalysts: Mn(salen) complexes are effective catalysts for the epoxidation of cis-stilbene.[3] The selectivity for the cis-epoxide over the trans-epoxide is highly dependent on the oxygen donor and the counterion of the catalyst.[3] Mechanistic studies suggest the reaction can proceed through a radical intermediate, which may allow for C-C bond rotation, leading to the formation of the trans-isomer.[3]
-
Gold Nanoparticles: Supported gold nanoparticles (AuNPs) can catalyze the epoxidation of cis-stilbene, yielding a mixture of cis- and trans-stilbene oxides.[4] The reaction mechanism is believed to involve the activation of the AuNP surface by oxygen-centered radicals.[4] Atomically precise gold nanoclusters have also been shown to catalyze this reaction with high selectivity for the trans-epoxide, highlighting the subtle electronic and steric factors that control the reaction outcome.[5]
A key aspect of these reactions is the competition between the direct formation of the cis-epoxide and a pathway involving a rotatable intermediate that leads to the trans-epoxide.
Alternative Synthetic Routes
While less common, this compound can also be synthesized from trans-stilbene through a stereospecific sequence involving multiple inversions of configuration. One such method involves the formation of a trans-3,4-diphenyl-1,2-dioxetane intermediate from trans-stilbene, which then reacts with triphenylphosphine (B44618) to yield this compound.[6]
Experimental Protocols
Precise identification of the starting material is paramount. The workflow below illustrates a logical process for confirming the isomer of the stilbene precursor before proceeding with synthesis.
Caption: Logical workflow for precursor isomer identification via ¹H NMR.
Protocol 1: Epoxidation of cis-Stilbene with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a representative method for the epoxidation of alkenes.
Materials:
-
cis-Stilbene
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for eluent
Procedure:
-
Dissolve cis-stilbene (1.0 equiv.) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equiv.) in DCM.
-
Add the m-CPBA solution dropwise to the stirred cis-stilbene solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.
The general workflow for synthesis and subsequent characterization is outlined in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epoxidation of stilbene using supported gold nanoparticles: cumyl peroxyl radical activation at the gold nanoparticle surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of cis-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H NMR spectrum of cis-stilbene (B147466) oxide, a key intermediate in various chemical syntheses. The document details the spectral data, experimental protocols for its synthesis and NMR analysis, and a visualization of its structure-spectra correlations.
¹H NMR Spectral Data
The ¹H NMR spectrum of cis-stilbene oxide is characterized by two main regions: the aromatic region, showing a complex multiplet for the ten phenyl protons, and the upfield region, displaying a singlet for the two equivalent benzylic protons of the epoxide ring. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
A summary of the ¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) is presented below.
| Protons | Chemical Shift (δ) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.11 - 7.24 | Multiplet (m) | 10H |
| Oxirane (CH-CH) | 4.37 | Singlet (s) | 2H |
| [Source: The Royal Society of Chemistry[1]] |
The ten aromatic protons appear as a complex multiplet between δ 7.11 and 7.24 ppm. The two protons on the epoxide ring are chemically equivalent due to the cis configuration and therefore appear as a sharp singlet at δ 4.37 ppm[1]. This contrasts with the spectrum of trans-stilbene (B89595) oxide, where the corresponding protons are also a singlet but resonate at a different chemical shift (δ 3.88 ppm)[1].
Experimental Protocols
This protocol details the synthesis of this compound from cis-stilbene using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is stereospecific, meaning the cis configuration of the starting alkene is retained in the epoxide product.
Materials:
-
cis-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-stilbene (1.0 equivalent) in dichloromethane (approximately 10 mL per gram of stilbene). Cool the solution in an ice bath.
-
Addition of m-CPBA: To the cooled and stirring solution, add m-CPBA (1.1 equivalents) portion-wise over 15-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction is typically complete within a few hours.
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce the excess peroxyacid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
-
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of purified this compound into a small vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the solid completely.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum at a suitable frequency (e.g., 400 MHz).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Visualization of Structure and ¹H NMR Correlation
The following diagram illustrates the molecular structure of this compound and highlights the protons responsible for the characteristic signals in its ¹H NMR spectrum.
References
In-Depth Technical Guide: 13C NMR Analysis of cis-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of cis-stilbene (B147466) oxide. It includes quantitative data, detailed experimental protocols, and logical diagrams to facilitate a thorough understanding of the characterization of this epoxide.
Introduction
Cis-stilbene oxide, also known as (2R,3S)-2,3-diphenyloxirane, is a key epoxide in various chemical syntheses and metabolic studies. Its stereochemistry plays a crucial role in its reactivity and biological activity. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound, providing precise information about the chemical environment of each carbon atom in the molecule.
13C NMR Data Presentation
The following table summarizes the quantitative 13C NMR chemical shift data for this compound. For comparative purposes, data for the related compounds, cis-stilbene and trans-stilbene (B89595) oxide, are also included.
| Carbon Atom | This compound | cis-Stilbene | trans-Stilbene Oxide |
| Oxirane (Cα, Cα') | 61.0 ppm | - | 62.9 ppm |
| Ipsophenyl (C1, C1') | 135.5 ppm | 137.4 ppm | 137.5 ppm |
| Orthophenyl (C2, C2') | 128.4 ppm | 129.3 ppm | 128.3 ppm |
| Metaphenyl (C3, C3') | 128.2 ppm | 128.3 ppm | 128.6 ppm |
| Paraphenyl (C4, C4') | 125.7 ppm | 126.9 ppm | 125.4 ppm |
| Olefinic (=CH) | - | 130.1 ppm | - |
Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard.
Experimental Protocols
The acquisition of high-quality 13C NMR data is fundamental for accurate structural analysis. The following section details a typical experimental protocol for the 13C NMR analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 20-50 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium (B1214612) signal is used for field-frequency locking by the NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the spectrum to the residual solvent peak (for CDCl3, the central peak of the triplet is at 77.16 ppm).
-
Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are typical for a 13C NMR experiment on a modern NMR spectrometer (e.g., Bruker Avance series at 400 or 500 MHz for the ¹H frequency):
-
Spectrometer: Bruker AV400 or AMX400 Spectrometer.[1]
-
Frequency: The 13C resonance frequency would be approximately 100.6 MHz or 125.7 MHz, respectively.
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is commonly used. This involves a 30° pulse angle to allow for faster repetition times.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to ¹H NMR. Typically, this can range from a few hundred to several thousand scans, depending on the sample concentration.
-
Temperature: The experiment is usually conducted at room temperature (approximately 298 K).
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.
-
Peak Picking and Integration: The chemical shifts of the individual peaks are determined. While integration of 13C NMR spectra is generally not as accurate as in ¹H NMR without specific experimental setups, it can provide an estimate of the relative number of carbon atoms.
Mandatory Visualizations
The following diagrams illustrate the logical workflow and key relationships in the 13C NMR analysis of this compound.
Caption: Experimental workflow for 13C NMR analysis.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of cis-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of cis-stilbene (B147466) oxide, a key analytical technique for the structural elucidation and characterization of this epoxide. Below, you will find detailed experimental protocols, a thorough analysis of its vibrational spectra, and a summary of its characteristic absorption bands.
Introduction to the Infrared Spectroscopy of Epoxides
Infrared spectroscopy is a powerful, non-destructive analytical method that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific vibrational modes within the molecule. For epoxides like cis-stilbene oxide, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the three-membered oxirane ring, in addition to the vibrations associated with its phenyl substituents.
The key vibrational modes for the epoxide ring include:
-
Symmetric Ring Breathing: An in-phase stretching and contracting of all three bonds in the epoxide ring.
-
Asymmetric C-O-C Stretching: An out-of-phase stretching of the two carbon-oxygen bonds.
-
Symmetric C-O-C Stretching: An in-phase stretching of the two carbon-oxygen bonds.
These vibrations give rise to a series of characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum.
Experimental Protocols
The successful acquisition of an IR spectrum of this compound relies on proper sample preparation and instrument configuration. As this compound is a solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This technique is ideal for analyzing solid samples with minimal preparation.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
A logical workflow for this experimental protocol is depicted in the following diagram.
Infrared Spectrum of this compound: Data and Interpretation
The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of the epoxide ring and the two phenyl groups. The following table summarizes the key absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | C-H Stretch (Epoxide Ring) |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1495 | Strong | Aromatic C=C Stretch |
| ~1450 | Strong | Aromatic C=C Stretch / CH₂ Scissoring |
| ~1280 | Medium | Epoxide Ring Breathing (Symmetric) |
| ~910 | Strong | Epoxide Ring Asymmetric C-O-C Stretch |
| ~840 | Strong | Epoxide Ring Symmetric C-O-C Stretch |
| ~760 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |
| ~700 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |
Interpretation of Key Regions:
-
> 3000 cm⁻¹: The medium intensity bands around 3060 and 3030 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings. The weaker band around 2920 cm⁻¹ can be attributed to the C-H stretching of the epoxide ring protons.
-
1600-1450 cm⁻¹: The strong absorptions in this region are due to the carbon-carbon double bond stretching vibrations within the phenyl rings.
-
1300-800 cm⁻¹: This region is of particular diagnostic importance for this compound. The band around 1280 cm⁻¹ is assigned to the symmetric "breathing" mode of the epoxide ring. The strong absorptions at approximately 910 cm⁻¹ and 840 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching vibrations of the epoxide ring, respectively. The high intensity of these latter two bands is a hallmark of the epoxide functional group.
-
< 800 cm⁻¹: The strong bands in this "fingerprint" region, particularly around 760 and 700 cm⁻¹, are due to the out-of-plane C-H bending vibrations of the monosubstituted benzene (B151609) rings.
The relationship between the molecular structure of this compound and its primary IR absorption bands is visualized below.
Conclusion
The infrared spectrum of this compound provides a distinct fingerprint that allows for its unambiguous identification. The combination of characteristic epoxide ring vibrations and the absorptions from the phenyl groups offers a wealth of structural information. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the accurate analysis and characterization of this important molecule.
Mass Spectrometry of cis-Stilbene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of cis-stilbene (B147466) oxide. It covers the core principles of its fragmentation behavior under electron ionization, detailed experimental protocols for its analysis, and quantitative data to support researchers in their analytical endeavors.
Introduction to the Mass Spectrometry of cis-Stilbene Oxide
This compound (C₁₄H₁₂O), a diphenyl oxirane, is a molecule of interest in various fields, including organic synthesis, metabolism studies, and as a potential building block in drug development. Mass spectrometry is a pivotal technique for the identification and quantification of this compound. When subjected to electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a reproducible mass spectrum that can be used for its unambiguous identification. The molecular weight of this compound is 196.24 g/mol .
It is important to note that cis- and trans- isomers of stilbene (B7821643) derivatives often exhibit nearly identical mass spectra under electron ionization conditions due to the high energy of the ionization process which can lead to the loss of stereochemical information. Therefore, the mass spectral data for trans-stilbene (B89595) oxide can serve as a reliable reference for the fragmentation pattern of this compound.
Electron Ionization Mass Spectrum and Fragmentation Pattern
Under standard 70 eV electron ionization, this compound produces a characteristic fragmentation pattern. The key fragments and their relative intensities are summarized in the table below, based on data available for the closely related trans-stilbene oxide.[1]
Quantitative Mass Spectral Data
| m/z | Proposed Fragment Ion | Structure | Relative Intensity (%) |
| 196 | [M]⁺˙ (Molecular Ion) | C₁₄H₁₂O⁺˙ | 20.0 |
| 167 | [M - CHO]⁺ | C₁₃H₁₁⁺ | 100.0 |
| 165 | [C₁₃H₉]⁺ | C₁₃H₉⁺ | 30.4 |
| 105 | [C₇H₅O]⁺ | C₇H₅O⁺ | 24.9 |
| 90 | [C₇H₆]⁺˙ | C₇H₆⁺˙ | 16.1 |
| 89 | [C₇H₅]⁺ | C₇H₅⁺ | 14.8 |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | 13.9 |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 196). The major fragmentation pathways involve the cleavage of the oxirane ring and subsequent rearrangements, leading to the formation of stable carbocations and radical species.
A key fragmentation step is the loss of a formyl radical (CHO) to produce the highly stable fluorenyl cation at m/z 167, which is typically the base peak. Another significant pathway involves the formation of the benzoyl cation at m/z 105.
References
Quantum Chemical Calculations for cis-Stilbene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of cis-stilbene (B147466) oxide. Due to the limited availability of direct computational studies on cis-stilbene oxide, this guide leverages established theoretical methodologies applied to the analogous and structurally related molecule, styrene (B11656) oxide, to propose a robust computational approach. Furthermore, it presents a compilation of experimental data for this compound, including spectroscopic and physical properties, to serve as a benchmark for future theoretical investigations. Detailed experimental protocols for the stereospecific synthesis and characterization of this compound are also provided to facilitate further research and validation of computational models. This document aims to be a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug development by outlining a clear pathway for the theoretical investigation of this compound and similar epoxide compounds.
Introduction
This compound, a diphenyl-substituted oxirane, is a molecule of significant interest in organic chemistry and drug development due to its role as a metabolite and its potential as a chiral building block in asymmetric synthesis. The stereochemistry of the epoxide ring and the conformation of the phenyl groups are critical determinants of its reactivity and biological activity. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intricate details of its molecular structure, vibrational modes, and electronic properties. These theoretical insights are invaluable for predicting the molecule's behavior in different chemical environments and for designing novel derivatives with desired therapeutic properties.
This guide will detail the pertinent quantum chemical methods, present available experimental data for validation, and provide standardized protocols for its synthesis and characterization.
Computational Methodology
A typical computational workflow for investigating this compound would involve the following steps:
2.1. Geometry Optimization
The initial step is to obtain the minimum energy structure of this compound. The B3LYP functional with a Pople-style basis set, such as 6-31G(d), is a common and effective choice for geometry optimizations of organic molecules.[4] The optimization process should be performed without any symmetry constraints to allow for the natural puckering of the oxirane ring and rotation of the phenyl groups.
2.2. Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation at the same level of theory is crucial. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often systematically overestimated and may require scaling for better agreement with experimental data.[5]
2.3. Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.
-
Dipole Moment: The calculated dipole moment provides insight into the molecule's polarity.
Tabulated Data
To facilitate a comparison between theoretical and experimental findings, the following tables summarize the known experimental data for this compound and the proposed computational parameters based on studies of analogous molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O | [6] |
| Molecular Weight | 196.24 g/mol | [6] |
| Physical State | Solid | [6] |
| Melting Point | 38-40 °C | [7] |
| IUPAC Name | (2R,3S)-2,3-diphenyloxirane | [6] |
Table 2: Proposed Computational Parameters for this compound Calculations
| Parameter | Recommended Value/Method | Rationale/Reference(s) |
| Method | Density Functional Theory (DFT) | Good accuracy for organic molecules.[1][2][3] |
| Functional | B3LYP | Widely used and validated for similar systems.[4] |
| Basis Set | 6-31G(d) or larger | Provides a good balance of accuracy and cost.[4] |
| Solvent Model | PCM (Polarizable Continuum Model) | To simulate solution-phase properties if needed. |
Table 3: Experimental Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available in databases. | [6][8] |
| ¹³C NMR | Spectra available in databases. | [6][9] |
| FTIR | Spectra available in databases. | [6] |
| Mass Spec | GC-MS data available in databases. | [6] |
Experimental Protocols
4.1. Stereospecific Synthesis of this compound from cis-Stilbene
A reliable method for the stereospecific epoxidation of cis-stilbene involves the use of a ruthenium catalyst with molecular oxygen. The following is a generalized protocol based on the literature.
Procedure:
-
Dissolve cis-stilbene (1 mmol) in dichloromethane (B109758) (4 ml).
-
To this solution, add the Ruthenium(II) complex (2.5 mol%), sodium bicarbonate (1.5 equiv.), and isobutyraldehyde (B47883) (1.5 equiv.).
-
Stir the mixture under an oxygen atmosphere at 25 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite and silica (B1680970) gel.
-
The crude product can be further purified by column chromatography on silica gel.
4.2. Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with data from spectral databases.[6][8][9]
-
Infrared Spectroscopy: The FTIR spectrum should be recorded to identify characteristic functional group absorptions.
-
Mass Spectrometry: The molecular weight and fragmentation pattern can be confirmed by mass spectrometry.[6]
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (38-40 °C).[7]
Conclusion
This technical guide has outlined a comprehensive approach for the computational and experimental investigation of this compound. While a dedicated computational study on this molecule is yet to be published, the methodologies successfully applied to styrene oxide provide a clear and reliable roadmap for future theoretical work. The provided experimental data and synthesis protocols offer the necessary tools for researchers to produce and characterize this compound, enabling a synergistic approach where experimental findings can validate and refine computational models. Such integrated studies are paramount for advancing our understanding of the structure-activity relationships of this important class of molecules and for guiding the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound(1689-71-0) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Thermochemistry of Stilbene Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemistry of cis- and trans-stilbene (B89595) oxides, crucial intermediates in organic synthesis and compounds of interest in drug development. Due to a notable lack of experimentally determined thermochemical data in the public domain, this guide synthesizes available information on related compounds, outlines detailed experimental protocols for acquiring such data, and presents a logical framework for understanding the thermal behavior of these molecules. This includes methods for synthesis and purification, advanced calorimetric techniques, and computational approaches for estimating key thermochemical parameters. Furthermore, this guide illustrates the thermal decomposition pathways of stilbene (B7821643) oxides and their potential involvement in biological signaling pathways, providing a foundational resource for researchers in the field.
Introduction
Stilbene oxides, existing as cis and trans diastereomers, are aromatic epoxides that serve as versatile building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals. Their reactivity is largely governed by the strained three-membered epoxide ring, making the study of their thermochemistry essential for understanding their stability, reaction energetics, and potential metabolic pathways. The thermochemical properties of interest include the standard enthalpy of formation (ΔHf°), which indicates the intrinsic stability of the molecule, and the bond dissociation energies (BDEs) of the C-C and C-O bonds within the epoxide ring, which are critical for predicting reaction mechanisms and thermal decomposition products.
Despite their importance, a thorough review of the scientific literature reveals a significant gap in the experimental thermochemical data for stilbene oxides. This guide aims to address this gap by:
-
Presenting the known physical and chemical properties of stilbene oxides.
-
Detailing established experimental protocols for the synthesis and purification of stilbene oxides, a prerequisite for accurate thermochemical measurements.
-
Providing comprehensive methodologies for key experimental techniques, such as bomb calorimetry and differential scanning calorimetry, that can be employed to determine the heats of combustion and other thermal properties of stilbene oxides.
-
Discussing the application of computational chemistry methods as a powerful tool for estimating thermochemical data in the absence of experimental values.
-
Visualizing the logical flow of experimental and computational thermochemical investigations.
-
Illustrating the expected thermal decomposition pathways of stilbene oxides.
-
Proposing a potential signaling pathway involving stilbene oxide metabolites, relevant to drug development.
Properties of Stilbene Oxides
A summary of the key physical properties of cis- and trans-stilbene oxide is presented in Table 1. This data is essential for the proper handling, storage, and analysis of these compounds.
| Property | cis-Stilbene (B147466) Oxide | trans-Stilbene Oxide |
| Molecular Formula | C₁₄H₁₂O | C₁₄H₁₂O |
| Molecular Weight | 196.24 g/mol [1] | 196.24 g/mol [2] |
| Appearance | Solid[1] | White crystalline solid[2] |
| Melting Point | 38-40 °C[2] | 65-67 °C[2] |
| CAS Number | 1689-71-0[1] | 1439-07-2[2] |
Synthesis and Purification of Stilbene Oxides
Accurate thermochemical measurements necessitate high-purity samples. The following section details established protocols for the synthesis and purification of cis- and trans-stilbene oxides.
Synthesis of trans-Stilbene Oxide
trans-Stilbene oxide is commonly synthesized via the epoxidation of trans-stilbene.
3.1.1. Epoxidation with Peracetic Acid [3]
This method utilizes a commercially available solution of peracetic acid to oxidize trans-stilbene.
-
Materials: trans-stilbene, methylene (B1212753) chloride, 40% peracetic acid in acetic acid, sodium acetate (B1210297) trihydrate, 10% aqueous sodium carbonate, water, magnesium sulfate (B86663), methanol (B129727), hexane (B92381).
-
Procedure:
-
Dissolve 54 g (0.3 mole) of trans-stilbene in 450 ml of methylene chloride in a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Cool the solution to 20°C using an ice bath.
-
Prepare a solution of 0.425 mole of peracetic acid in acetic acid containing 5 g of sodium acetate trihydrate.
-
Add the peracetic acid solution dropwise to the stirred stilbene solution over 15 minutes.
-
Stir the resulting mixture for 15 hours, ensuring the temperature does not exceed 35°C. The progress of the reaction can be monitored by measuring the optical density at 295 mμ to follow the disappearance of trans-stilbene.[3]
-
Pour the reaction mixture into 500 ml of water and separate the organic layer.
-
Extract the aqueous phase with two 150-ml portions of methylene chloride.
-
Combine the organic extracts and wash with two 100-ml portions of 10% aqueous sodium carbonate, followed by two 100-ml portions of water.
-
Dry the organic layer over magnesium sulfate and remove the methylene chloride by distillation.
-
Recrystallize the crude product from methanol (3 ml/g) to yield crude trans-stilbene oxide.
-
A second recrystallization from hexane (3 ml/g) can be performed to obtain a sharper melting point.
-
3.1.2. Epoxidation with Dimethyldioxirane (DMDO) [4]
This method involves the in situ generation of DMDO, a powerful yet selective oxidizing agent.
-
Materials: trans-stilbene, acetone (B3395972), Oxone (potassium peroxymonosulfate), sodium bicarbonate, distilled water, methylene chloride, anhydrous sodium sulfate.
-
Procedure:
-
Prepare a solution of DMDO in acetone by reacting Oxone with sodium bicarbonate in a mixture of acetone and water, followed by distillation. The concentration of the DMDO solution should be determined by titration.
-
To a magnetically stirred solution of trans-stilbene (e.g., 0.724 g, 4.02 mmol) in acetone (5 mL), add a solution of DMDO in acetone (e.g., 66 mL of 0.062 M solution, 4.09 mmol) at room temperature.
-
Monitor the reaction progress by gas-liquid chromatography (GLC).
-
Upon completion, remove the solvent on a rotary evaporator to obtain the crude product.
-
Dissolve the solid in methylene chloride, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to yield pure trans-stilbene oxide.
-
Synthesis of cis-Stilbene Oxide
The synthesis of this compound typically starts from cis-stilbene, which can be prepared from the decarboxylation of α-phenylcinnamic acid.[5]
3.2.1. Epoxidation of cis-Stilbene
The epoxidation of cis-stilbene can be achieved using similar methods as for the trans-isomer, such as with m-chloroperoxybenzoic acid (m-CPBA). However, this reaction is known to produce a mixture of both cis- and trans-stilbene oxides.[6] Careful purification is therefore crucial.
-
Purification: The separation of cis- and trans-stilbene oxide isomers can be achieved by column chromatography on silica (B1680970) gel, taking advantage of their different polarities.
Experimental Protocols for Thermochemical Analysis
This section provides detailed methodologies for the experimental determination of the thermochemical properties of stilbene oxides.
Bomb Calorimetry for Heat of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[3][7] From this value, the standard enthalpy of formation can be calculated.
-
Apparatus: Parr bomb calorimeter (or equivalent), oxygen tank with regulator, pellet press, fuse wire, 2-liter volumetric flask, thermometers.
-
Procedure:
-
Sample Preparation: Weigh a sample of purified stilbene oxide (not exceeding 1.1 g) and form it into a pellet using a press.
-
Bomb Assembly: Attach a measured length of fuse wire (approx. 15-20 cm) between the electrodes of the bomb head, ensuring it touches the sample pellet. Place 1 ml of water in the bomb to saturate the atmosphere with water vapor.
-
Oxygen Filling: Seal the bomb and purge it with oxygen to remove nitrogen. Then, slowly fill the bomb with oxygen to a pressure of 25 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket and fill a 2-liter volumetric flask with distilled water (1-2°C below room temperature) and add it to the bucket, ensuring the bomb is submerged.
-
Temperature Equilibration: Close the calorimeter, start the stirrer, and record the temperature at 30-second intervals until a constant temperature is reached (baseline).
-
Ignition: Fire the fuse wire by activating the ignition unit.
-
Post-Ignition Temperature Measurement: Continue recording the temperature at 30-second intervals until a new stable temperature is reached.
-
Analysis: After releasing the pressure, disassemble the bomb and measure the length of the unburned fuse wire.
-
-
Calibration: The heat capacity of the calorimeter system must be determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculations: The heat of combustion of the stilbene oxide is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[8][9][10] It can be used to determine melting points, heats of fusion, and to study thermal decomposition.
-
Apparatus: Differential Scanning Calorimeter (e.g., TA Instruments Q200).
-
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the stilbene oxide sample (2-10 mg) into an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Set the starting and final temperatures for the experiment (e.g., from room temperature to a temperature above the expected decomposition). Set a controlled heating rate (e.g., 10 °C/min).
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis: The resulting DSC thermogram will show peaks corresponding to thermal events. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or other reactions. The area under the peak is proportional to the enthalpy change of the transition.
-
-
Calibration: The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is used to determine the decomposition temperatures and to study the kinetics of thermal decomposition.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample of stilbene oxide into the TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace. Set the desired temperature program (e.g., heating from room temperature to 600°C at a rate of 10°C/min) and atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Start the experiment and record the sample mass as a function of temperature.
-
Data Analysis: The TGA curve will show a decrease in mass at the temperatures where the sample decomposes. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rate.
-
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful means to estimate thermochemical properties. High-level ab initio methods like Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) are known to provide accurate thermochemical predictions.[7][11]
-
Methodology:
-
Geometry Optimization: The molecular structures of the stilbene oxide isomers are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: High-level single-point energy calculations are performed on the optimized geometries.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is typically calculated using isodesmic or atomization reactions, where the enthalpy of reaction is computed and combined with known experimental enthalpies of formation for the other species in the reaction.
-
Thermochemical Data of Stilbene Oxides
As of the writing of this guide, a comprehensive search of the scientific literature did not yield experimentally determined values for the standard enthalpy of formation or bond dissociation energies of cis- or trans-stilbene oxide. The heat of combustion for trans-stilbene has been reported as 17176 Btu/lb.[2] While thermochemical data for other epoxides have been determined experimentally and computationally,[4] these values cannot be directly extrapolated to stilbene oxides due to the influence of the phenyl groups.
Therefore, the experimental protocols and computational methods outlined in the preceding sections provide a clear roadmap for researchers to obtain these critical data points.
Reaction Pathways and Mechanisms
Thermal Decomposition
The thermal decomposition of epoxides can proceed through various pathways, primarily involving the cleavage of the C-C or C-O bonds of the epoxide ring. For stilbene oxides, the presence of the phenyl groups will influence the stability of the resulting radical or ionic intermediates.
A plausible thermal decomposition pathway for stilbene oxide is initiated by the homolytic cleavage of the C-C bond of the oxirane ring, leading to the formation of a diradical intermediate. This diradical can then undergo further reactions, such as rearrangement to form carbonyl compounds or fragmentation.
Below is a DOT script for a diagram illustrating a potential thermal decomposition pathway.
Experimental Workflow for Thermochemical Analysis
The logical workflow for a comprehensive thermochemical study of stilbene oxides involves a combination of synthesis, purification, experimental measurements, and computational analysis.
The following DOT script visualizes this workflow.
Biological Significance and Signaling Pathways
trans-Stilbene oxide (TSO) is known to induce the expression of genes involved in drug metabolism and transport in the liver. This induction is mediated through the activation of nuclear receptors, specifically the Constitutive Androstane Receptor (CAR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2).[8]
The activation of these pathways by TSO leads to the upregulation of various enzymes, including Cytochrome P450 enzymes (e.g., Cyp2b10), epoxide hydrolase, and NAD(P)H:quinone oxidoreductase (Nqo1), as well as transport proteins like multidrug resistance-associated proteins (Mrp).[8] Understanding these interactions is crucial for drug development, as they can influence the metabolism and efficacy of other drugs.
The signaling pathway for TSO-mediated gene induction is depicted in the following DOT script.
Conclusion
This technical guide has highlighted the significant lack of publicly available experimental thermochemical data for cis- and trans-stilbene oxides. To address this, we have provided a comprehensive resource for researchers, detailing the necessary steps to acquire this data, from synthesis and purification to advanced experimental and computational techniques. The provided protocols for bomb calorimetry, DSC, and TGA, along with an overview of high-level computational methods, offer a clear path forward for the thermochemical characterization of these important molecules. The visualization of the experimental workflow, thermal decomposition pathways, and biological signaling involvement further enhances the utility of this guide. It is our hope that this document will stimulate further research into the thermochemistry of stilbene oxides, providing crucial data for the fields of organic synthesis, materials science, and drug development.
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nzdr.ru [nzdr.ru]
- 6. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 7. tdx.cat [tdx.cat]
- 8. trans-Stilbene oxide induces expression of genes involved in metabolism and transport in mouse liver via CAR and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
A Comprehensive Technical Guide to the Physical Properties of cis-2,3-Diphenyloxirane
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of cis-2,3-diphenyloxirane, also known as cis-stilbene (B147466) oxide. The information is curated to support research, synthesis, and development activities involving this compound. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies are provided.
Core Physical and Chemical Properties
cis-2,3-Diphenyloxirane is a solid organic compound with the molecular formula C₁₄H₁₂O.[1][2][3][4] Its properties are critical for its handling, storage, and application in chemical synthesis.
Data Summary
The following table summarizes the key quantitative physical and chemical data for cis-2,3-diphenyloxirane.
| Property | Value | Notes |
| Molecular Formula | C₁₄H₁₂O | [1][2][3][4] |
| Molecular Weight | 196.24 g/mol | [1][2][4] |
| CAS Number | 1689-71-0 | [1][2][4] |
| Appearance | White crystals or solid | [2][5] |
| Melting Point | 38-40 °C | [1][2][3][6][7] |
| Boiling Point | 126-132 °C | at 4 Torr[2][3][6][7] |
| 133 °C | Decomposes[5] | |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [2][3][6][7] |
| Flash Point | >230 °F (>110 °C) | [2][3][6] |
| 109 °C | Closed cup | |
| Storage Temperature | 2-8 °C | [1][2][3][7] |
Stability and Handling
cis-2,3-Diphenyloxirane is generally stable under recommended storage conditions.[2][3][7] However, it may be sensitive to air and should ideally be stored under an inert atmosphere like nitrogen.[2][3][7] The compound is incompatible with strong acids, bases, and oxidizing agents.[2][3][7]
Caption: Logical diagram of stability and chemical incompatibilities.
Experimental Protocols
The primary route for synthesizing cis-2,3-diphenyloxirane is through the epoxidation of cis-stilbene. The following protocol is a representative methodology based on established epoxidation procedures using reagents like m-chloroperbenzoic acid (m-CPBA).[8]
Synthesis of cis-2,3-Diphenyloxirane via Epoxidation
Objective: To synthesize cis-2,3-diphenyloxirane from cis-stilbene.
Materials:
-
cis-Stilbene
-
m-Chloroperbenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-stilbene (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add m-CPBA (approximately 1.2 to 1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material (cis-stilbene) is consumed.
-
Quenching: Upon completion, cool the mixture again to 0 °C. Quench the reaction by slowly adding saturated sodium sulfite solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure cis-2,3-diphenyloxirane.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.
-
Melting Point Analysis: To compare with the literature value.
Caption: Workflow for the synthesis and purification of cis-2,3-diphenyloxirane.
References
- 1. cis-スチルベンオキシド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CIS-STILBENE OXIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Oxirane, 2,3-diphenyl-, cis- [chembk.com]
- 4. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2,3-Diphenyloxirane | 40102-60-1 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. ACP - Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol) [acp.copernicus.org]
- 9. Stilbene oxide | C14H12O | CID 28649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oxirane, 2,3-diphenyl- [webbook.nist.gov]
ChEBI Information for cis-Stilbene Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Stilbene (B147466) oxide, with the ChEBI identifier CHEBI:50004, is a stilbene (B7821643) oxide and an epoxide of significant interest in chemical and biological research.[1][2] As an aromatic polyketide lipid molecule, it belongs to the class of organic compounds known as stilbenes, which are characterized by a 1,2-diphenylethylene moiety. This guide provides a comprehensive overview of the chemical and physical properties of cis-stilbene oxide, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known interactions with metabolic pathways.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| ChEBI ID | CHEBI:50004 | [1] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| CAS Number | 1689-71-0 | [1] |
| Physical Description | Colorless crystalline solid | [1] |
| Melting Point | 38-40 °C | [3][4] |
| Boiling Point | 126-132 °C (at 4 Torr) | [3] |
| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3][4] |
| InChI | InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ | [1] |
| InChIKey | ARCJQKUWGAZPFX-OKILXGFUSA-N | [1] |
| SMILES | C1=CC=C(C=C1)[C@H]2--INVALID-LINK--C3=CC=CC=C3 | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor cis-stilbene, followed by its epoxidation.
Step 1: Synthesis of cis-Stilbene
A common method for the synthesis of cis-stilbene is the decarboxylation of α-phenylcinnamic acid.[5]
-
Materials:
-
α-Phenylcinnamic acid (isomer with m.p. 172-173 °C)
-
Quinoline
-
Copper chromite
-
10% Hydrochloric acid
-
Ether
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a thermometer, dissolve 46.0 g (0.205 mole) of α-phenylcinnamic acid in 280 ml of quinoline.
-
Add 4.0 g of copper chromite to the solution.
-
Heat the reaction mixture to 210-220 °C for 1.25 hours.
-
Cool the solution and pour it into 960 ml of 10% hydrochloric acid to dissolve the quinoline.
-
Extract the product with two 200 ml portions of ether, followed by one 100 ml portion.
-
Combine the ether extracts, filter to remove any catalyst particles, and wash with 200 ml of 10% sodium carbonate solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter the dried solution and remove the ether by distillation on a steam bath.
-
Dissolve the residue in hexane, cool to 0 °C, and filter to remove any trans-stilbene (B89595) that may have formed.
-
Remove the hexane by distillation to yield cis-stilbene.
-
Step 2: Epoxidation of cis-Stilbene to this compound
The epoxidation of the double bond in cis-stilbene can be achieved using a peroxy acid, such as peracetic acid. The following protocol is adapted from the epoxidation of trans-stilbene and is expected to yield the desired cis-epoxide.[4]
-
Materials:
-
cis-Stilbene
-
Methylene (B1212753) chloride
-
Peracetic acid (approx. 40% in acetic acid)
-
Sodium acetate (B1210297) trihydrate
-
10% Aqueous sodium carbonate
-
Magnesium sulfate
-
Methanol (B129727) or hexane for recrystallization
-
-
Procedure:
-
Dissolve cis-stilbene in methylene chloride in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Cool the solution to 20 °C using an ice bath.
-
Prepare a solution of peracetic acid in acetic acid containing sodium acetate trihydrate.
-
Add the peracetic acid solution dropwise to the stirred cis-stilbene solution over 15 minutes.
-
Stir the resulting mixture for several hours, ensuring the temperature does not exceed 35 °C. The reaction progress can be monitored by thin-layer chromatography.
-
Pour the reaction mixture into water and separate the organic layer.
-
Extract the aqueous phase with additional portions of methylene chloride.
-
Combine the organic extracts and wash them with 10% aqueous sodium carbonate and then with water.
-
Dry the organic layer over magnesium sulfate.
-
Distill off the methylene chloride under reduced pressure.
-
Recrystallize the residual solid from methanol or hexane to yield pure this compound.
-
Metabolism Study Using Liver Microsomes
The metabolic fate of this compound can be investigated using liver microsomes, which contain a variety of drug-metabolizing enzymes.
-
Materials:
-
Rat or human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and this compound in a phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37 °C with gentle agitation for a specified time (e.g., up to 60 minutes).
-
Terminate the reaction by adding an organic solvent such as ethyl acetate.
-
Vortex the samples and centrifuge to separate the organic and aqueous layers.
-
Analyze the supernatant for metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
It has been reported that cis-stilbene and this compound do not exhibit estrogenic activity after incubation with liver microsomes from 3-methylcholanthrene-treated rats in the presence of NADPH, in contrast to their trans isomers.[6]
Epoxide Hydrolase Activity Assay
This compound is a substrate for epoxide hydrolase, an enzyme involved in the detoxification of epoxides. The activity of this enzyme can be measured using a spectrophotometric assay, originally developed for trans-stilbene oxide, by monitoring the change in UV absorbance as the epoxide is hydrolyzed to the corresponding diol.
-
Materials:
-
Source of epoxide hydrolase (e.g., liver cytosol or purified enzyme)
-
This compound
-
Buffer solution (e.g., Tris-HCl, pH 9.0)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) and add it to the buffer in a quartz cuvette.
-
Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by adding the enzyme source to the cuvette.
-
Monitor the decrease in absorbance at a wavelength where the epoxide has a significantly different extinction coefficient from the diol product.
-
Calculate the rate of hydrolysis from the change in absorbance over time.
-
Signaling Pathways and Biological Relationships
While the specific interactions of this compound with signaling pathways are not as extensively studied as its trans isomer, stilbenes, in general, are known to modulate several key cellular pathways, including the Nrf2 and xenobiotic receptor (PXR/CAR) pathways.
Stilbene-Mediated Activation of the Nrf2 Antioxidant Pathway
Stilbenes are recognized for their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses.[3][7] This activation helps protect cells from oxidative stress.
Caption: Stilbene-induced activation of the Nrf2 antioxidant pathway.
Activation of Xenobiotic Receptors (PXR/CAR)
Stilbene oxides can also interact with nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which are key regulators of the metabolism of foreign compounds (xenobiotics).[8][9] Activation of these receptors leads to the expression of drug-metabolizing enzymes and transporters.
Caption: Activation of xenobiotic receptors PXR/CAR by stilbene oxide.
References
- 1. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. trans-Stilbene oxide induces expression of genes involved in metabolism and transport in mouse liver via CAR and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-Stilbene Oxide from cis-Stilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing a versatile route to the formation of epoxides, which are valuable intermediates in the production of fine chemicals and pharmaceuticals. The synthesis of cis-stilbene (B147466) oxide from cis-stilbene is a classic example of a stereospecific epoxidation reaction. The stereochemistry of the starting alkene is retained in the epoxide product, meaning the cis-alkene selectively forms the cis-epoxide.[1][2][3] This application note provides detailed protocols for the synthesis of cis-stilbene oxide, discusses the factors influencing stereoselectivity, and presents quantitative data from various methods.
The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the double bond in a concerted mechanism.[1][4] However, other epoxidation systems, including those employing metal catalysts and different oxygen sources, have also been explored. These alternative methods can sometimes lead to a loss of stereospecificity, resulting in the formation of a mixture of cis- and trans-stilbene (B89595) oxides.[5][6] Understanding the reaction conditions that favor the desired cis-isomer is crucial for synthetic applications.
Experimental Protocols
This section details two common methods for the epoxidation of cis-stilbene. The first protocol utilizes the widely used and generally stereospecific m-CPBA. The second protocol employs a catalytic system, highlighting the potential for variations in stereoselectivity.
Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a standard and reliable method for the stereospecific synthesis of this compound.
Materials:
-
cis-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cis-stilbene (1.0 eq) in anhydrous dichloromethane (e.g., 10 mL per 1 mmol of stilbene).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: While stirring, add m-CPBA (1.1-1.5 eq) portion-wise to the cooled solution. The solid m-CPBA should be added slowly to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy the excess peroxide. Stir for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) to remove meta-chlorobenzoic acid, and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford pure this compound.
Protocol 2: Catalytic Epoxidation using tert-Butyl Hydroperoxide
This protocol provides an alternative to peroxy acids and demonstrates how the choice of catalyst and oxidant can influence the product distribution.[7]
Materials:
-
cis-Stilbene
-
tert-Butyl hydroperoxide (TBHP, aqueous solution)
-
A suitable catalyst (e.g., gold nanoparticles on TiO₂, Mn(salen) complexes)[6][8]
-
Solvent (e.g., acetonitrile)[7]
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the catalyst (e.g., 0.1 g for a 0.5 mmol scale reaction).[7]
-
Addition of Reagents: To the flask, add the solvent (e.g., 10 mL of acetonitrile), cis-stilbene (1.0 eq, e.g., 0.5 mmol), and tert-butyl hydroperoxide (e.g., 0.1 eq, 0.05 mmol of an aqueous solution).[7]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and filter off the catalyst. The filtrate is then subjected to a standard aqueous workup and purification by column chromatography as described in Protocol 1.
Data Presentation
The stereoselectivity of the epoxidation of cis-stilbene is highly dependent on the reagents and conditions used. The following table summarizes quantitative data from different epoxidation methods.
| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Conversion (%) | This compound Yield (%) | trans-Stilbene Oxide Yield (%) | Benzaldehyde Yield (%) | Reference |
| tert-Butyl hydroperoxide | - | - | - | 0.8 | 13.5 | 6.1 | [5] |
| Mn(salen)Cl / Iodosylbenzene | - | - | 67 | 63 (cis/trans ratio) | 37 (cis/trans ratio) | - | [6] |
| Au₂₅(SR)₁₈/SiO₂ / TBHP | - | - | 26 | ~1 | 98 | ~1 | [9] |
| Au₃₈(SR)₂₄/SiO₂ / TBHP | - | - | 15 | - | ~100 | - | [9] |
| Au₁₄₄(SR)₆₀/SiO₂ / TBHP | - | - | 14 | 2 | 91 | 7 | [9] |
Note: The yields for the Mn(salen)Cl catalyzed reaction are presented as a ratio of the diastereomeric epoxides.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis of this compound from cis-stilbene is depicted below. This diagram illustrates the key steps from the starting material to the purified product.
Caption: Workflow for the synthesis of this compound.
The mechanism of epoxidation with a peroxy acid is a concerted process, which accounts for the high stereospecificity observed with reagents like m-CPBA.
Caption: Concerted mechanism of peroxy acid epoxidation.
Conclusion
The synthesis of this compound from cis-stilbene is a well-established stereospecific reaction, particularly when using peroxy acids like m-CPBA. The provided protocols offer reliable methods for researchers to obtain the desired cis-epoxide. However, it is important to be aware that alternative catalytic systems can lead to the formation of the trans-isomer, and careful selection of reagents and conditions is necessary to achieve high stereoselectivity. The quantitative data presented highlights the variability in product distribution with different methods, emphasizing the need for careful reaction optimization and product analysis in synthetic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. aceorganicchem.com [aceorganicchem.com]
- 4. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Epoxidation of stilbene using supported gold nanoparticles: cumyl peroxyl radical activation at the gold nanoparticle surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
Application Notes and Protocols for the Stereospecific Epoxidation of cis-Stilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecific epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing access to chiral epoxides that are valuable building blocks for the synthesis of complex molecules, including pharmaceuticals. This document provides detailed application notes and protocols for the stereospecific epoxidation of cis-stilbene (B147466), a common benchmark substrate for evaluating the efficacy and stereoselectivity of various epoxidation methods. The protocols outlined below utilize two distinct catalytic systems: a Ruthenium(II) complex for stereospecific conversion to cis-stilbene oxide and the Jacobsen-Katsuki catalyst for enantioselective epoxidation. A comparative method using meta-chloroperoxybenzoic acid (m-CPBA) is also discussed.
Method 1: Ruthenium(II)-Catalyzed Aerobic Epoxidation
This method employs a Ruthenium(II) bisoxazoline complex as a catalyst, molecular oxygen as the terminal oxidant, and isobutyraldehyde (B47883) as a co-reductant. It is a highly stereospecific method that converts cis-stilbene predominantly to this compound.[1]
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | RuCl₂(biox)₂ | [1] |
| Substrate | cis-Stilbene | [1] |
| Product | This compound | [1] |
| Yield | 85% | [1] |
| Diastereoselectivity | Highly stereospecific for cis-epoxide | [1] |
| Reaction Time | 8 hours | [1] |
| Temperature | 25 °C | [1] |
Experimental Protocol
Materials:
-
cis-Stilbene
-
RuCl₂(biox)₂ catalyst (2.5 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) (1.5 equivalents)
-
Isobutyraldehyde (1.5 equivalents)
-
Oxygen (balloon or atmosphere)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure: [1]
-
To a solution of cis-stilbene (1 mmol) in dichloromethane (4 mL) in a round-bottom flask, add the Ruthenium(II) complex catalyst (2.5 mol%).
-
To this homogeneous solution, add sodium bicarbonate (1.5 equiv.) and isobutyraldehyde (1.5 equiv.).
-
Stir the mixture under an atmosphere of oxygen (e.g., using an oxygen-filled balloon) at 25 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with dichloromethane.
-
Filter the reaction mixture through a pad of Celite and silica gel to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Experimental Workflow
Caption: Workflow for Ruthenium(II)-catalyzed epoxidation of cis-stilbene.
Method 2: Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex to achieve enantioselective epoxidation of unfunctionalized alkenes. For cis-stilbene, the diastereoselectivity (cis vs. trans epoxide) is highly dependent on the oxygen source and the counter-ion of the catalyst.[2] High cis-selectivity can be achieved with specific oxygen donors.[2]
Quantitative Data
The following data is for the epoxidation of cis-stilbene catalyzed by a Mn(III)(salen) complex. Note the significant influence of the oxygen donor on the diastereomeric ratio of the epoxide product.[2]
| Oxygen Donor | Catalyst Counter-ion | cis-Epoxide : trans-Epoxide Ratio | Reference |
| PhIO | Cl | 29 : 71 | [2] |
| PhIO | PF₆ | 76 : 24 | [2] |
| H₂O₂/n-Bu₄NOH | Cl | 88 : 12 | [2] |
| H₂O₂/n-Bu₄NOH | PF₆ | 92 : 8 | [2] |
| Dimethyldioxirane (B1199080) | Cl | 89 : 11 | [2] |
| Dimethyldioxirane | PF₆ | 92 : 8 | [2] |
Experimental Protocol (General)
This protocol is a general guideline for the Jacobsen-Katsuki epoxidation adapted for cis-stilbene. The choice of oxygen donor will significantly impact the stereochemical outcome as indicated in the table above. For high cis-selectivity, dimethyldioxirane or hydrogen peroxide with a phase-transfer catalyst are preferred.
Materials:
-
cis-Stilbene
-
(R,R)- or (S,S)-Jacobsen's catalyst (e.g., Mn(III)(salen)Cl or Mn(III)(salen)PF₆) (1-10 mol%)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Oxygen donor (e.g., buffered sodium hypochlorite, dimethyldioxirane solution, or H₂O₂ with a phase-transfer catalyst)
-
4-Phenylpyridine N-oxide (PPNO) (optional, as an axial ligand)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
-
In a round-bottom flask, dissolve cis-stilbene and the Jacobsen's catalyst (e.g., 5 mol%) in dichloromethane. If using an axial ligand like PPNO, add it at this stage.
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Slowly add the chosen oxygen donor to the stirred solution. For example, if using a buffered bleach solution, adjust its pH to ~11.3 before addition.[3]
-
Stir the reaction mixture vigorously for the required time (typically a few hours). Monitor the reaction by TLC.
-
After the reaction is complete, quench any remaining oxidant (e.g., with a saturated solution of sodium thiosulfate (B1220275) if bleach was used).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the cis- and trans-stilbene (B89595) oxides.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Jacobsen-Katsuki epoxidation of cis-stilbene.
Comparative Method: m-CPBA Epoxidation
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. The reaction is typically stereospecific, proceeding via a concerted "butterfly" transition state, which should yield the cis-epoxide from a cis-alkene. However, in the presence of certain transition metal catalysts, a stepwise radical mechanism can occur, leading to loss of stereochemistry and formation of the more stable trans-epoxide.
Quantitative Data
For the oxidation of cis-stilbene with m-CPBA catalyzed by a Nickel complex (Ni9), the major product is the trans-epoxide, indicating a non-stereospecific pathway in this particular system.[4]
| Parameter | Value | Reference |
| Catalyst | Nickel Complex (Ni9) | |
| Oxidant | m-CPBA | |
| Substrate | cis-Stilbene | |
| Major Product | trans-Stilbene Oxide |
General Protocol for m-CPBA Epoxidation (Non-catalyzed)
Materials:
-
cis-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Ice bath
Procedure:
-
Dissolve cis-stilbene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of cis-stilbene over a period of 15-30 minutes.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the excess peroxy acid by adding saturated aqueous sodium sulfite solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Conclusion
The stereospecific epoxidation of cis-stilbene can be achieved with high fidelity using appropriate catalytic systems. The Ruthenium(II)-catalyzed aerobic epoxidation offers a highly stereospecific route to this compound. The Jacobsen-Katsuki epoxidation provides a powerful method for enantioselective synthesis, where the diastereoselectivity can be tuned by the choice of the oxygen donor, with certain conditions favoring the formation of the cis-epoxide. In contrast, the use of m-CPBA in the presence of some transition metal catalysts can lead to a loss of stereospecificity, highlighting the importance of choosing the right reaction conditions to achieve the desired stereochemical outcome. These protocols and data provide a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Chiral Synthesis of cis-Stilbene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral synthesis of cis-stilbene (B147466) oxide, a valuable building block in pharmaceutical and fine chemical synthesis. The focus is on the enantioselective epoxidation of cis-stilbene utilizing chiral catalysts, with a particular emphasis on the well-established Jacobsen-Katsuki epoxidation. This guide includes tabulated quantitative data from various studies, detailed experimental procedures, and visualizations of the reaction workflow and catalytic mechanism to aid in the successful and reproducible synthesis of enantiopure cis-stilbene oxide.
Introduction
Chiral epoxides are critical intermediates in the synthesis of a wide array of complex organic molecules, including many pharmaceuticals. This compound, with its two adjacent chiral centers, presents a significant synthetic challenge. The development of catalytic, enantioselective methods to access specific stereoisomers of this compound is of paramount importance. Among the most successful strategies is the asymmetric epoxidation of cis-stilbene using chiral manganese(III)-salen complexes, famously known as Jacobsen's catalyst. This method offers high enantioselectivity for a variety of unfunctionalized olefins, including cis-1,2-disubstituted alkenes like cis-stilbene.[1][2]
This application note details a reliable protocol for the synthesis of chiral this compound and presents a summary of reported yields and enantiomeric excesses under various catalytic systems.
Data Presentation
The following tables summarize quantitative data for the chiral epoxidation of cis-stilbene using different catalytic systems and reaction conditions.
Table 1: Enantioselective Epoxidation of cis-Stilbene with Homogeneous Jacobsen's Catalyst
| Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio | e.e. (%) of cis-oxide | Reference |
| (R,R)-Jacobsen's Catalyst (10) | PhIO | N-methylmorpholine N-oxide | Dichloromethane (B109758) | 25 | 67 | 63:37 | 77.5 | [3] |
| Mn(salen)Cl (10) | PhIO | 4-phenylpyridine (B135609) N-oxide | Dichloromethane | 25 | 67 | 63:37 | Not Reported | [2] |
| Mn(salen)Cl (10) | Dimethyldioxirane | None | Dichloromethane | 25 | >80 | 92:8 | Not Reported | [2] |
| Mn(salen)PF6 (10) | PhIO | None | Dichloromethane | 25 | >80 | 83:17 | Not Reported | [2] |
Table 2: Epoxidation of cis-Stilbene with Heterogeneous and Other Catalysts
| Catalyst | Oxidant | Solvent | Temp (°C) | Conversion (%) | cis:trans Ratio | Selectivity to cis-epoxide (%) | e.e. (%) of trans-epoxide | Reference |
| Mn-exchanged Al-MCM-41 with Jacobsen ligand | Iodosyl benzene | Dichloromethane | 25 | - | - | - | 70 | [3] |
| Au25(SR)18/SiO2 | TBHP | Acetonitrile | 82 | 26 | - | ~1 | Not Reported | |
| Au38(SR)24/SiO2 | TBHP | Acetonitrile | 82 | 15 | - | ~0 | Not Reported | |
| Au144(SR)60/SiO2 | TBHP | Acetonitrile | 82 | 14 | - | 2 | Not Reported | |
| Mn(TPA)Cl2 | PhI(OAc)2 | Acetonitrile/CH2Cl2 (4:1) | 0 | 37.9 | 1.26:1 | 6.7 | Not Reported | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material, cis-stilbene, and its subsequent enantioselective epoxidation to this compound.
Protocol 1: Synthesis of cis-Stilbene
This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.865 (1973).
Materials:
-
α-Phenylcinnamic acid
-
Quinoline
-
Copper chromite
-
10% Hydrochloric acid
-
Ether
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a 500-mL three-necked flask equipped with a reflux condenser and a thermometer, add 46.0 g (0.205 mole) of α-phenylcinnamic acid, 280 mL of quinoline, and 4.0 g of copper chromite.
-
Heat the reaction mixture to 210-220°C for 1.25 hours.
-
Cool the solution and pour it into 960 mL of 10% hydrochloric acid to dissolve the quinoline.
-
Extract the product with two 200-mL portions of ether followed by one 100-mL portion.
-
Combine the ether extracts, filter to remove any solid particles, and wash with 200 mL of 10% sodium carbonate solution.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation on a steam bath.
-
Dissolve the residue in hexane, cool to 0°C, and filter to remove any trans-stilbene (B89595).
-
Remove the hexane by distillation and distill the cis-stilbene under reduced pressure.
Protocol 2: Chiral Epoxidation of cis-Stilbene using (R,R)-Jacobsen's Catalyst
This protocol is a representative procedure based on established methods for Jacobsen-Katsuki epoxidation.
Materials:
-
cis-Stilbene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4-Phenylpyridine N-oxide (PPNO) (optional, as an axial ligand)
-
Buffered sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach buffered to pH ~11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH) or Iodosylbenzene (PhIO)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve cis-stilbene (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.05 mmol, 5 mol%) in anhydrous dichloromethane (10 mL). If using, add 4-phenylpyridine N-oxide (0.25 mmol).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add the oxidant.
-
For NaOCl: Add the buffered bleach solution (1.5 mmol) dropwise over 1 hour.
-
For PhIO: Add solid iodosylbenzene (1.2 mmol) in small portions over 30 minutes.
-
-
Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis- and trans-stilbene oxide isomers and any remaining starting material.[5][6]
Mandatory Visualization
Workflow for Chiral Synthesis of this compound
Caption: Workflow for the chiral synthesis of this compound.
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
References
- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Asymmetric Epoxidation of cis-Stilbene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric epoxidation of cis-stilbene (B147466), a key transformation in synthetic organic chemistry for accessing chiral epoxides. Chiral epoxides are versatile building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. This document focuses on the widely used Jacobsen-Katsuki epoxidation using manganese-salen complexes and also provides information on alternative organocatalytic methods.
Introduction
The enantioselective epoxidation of olefins is a fundamental reaction for introducing chirality into a molecule. cis-Stilbene serves as a common substrate to evaluate the efficacy and stereoselectivity of various catalytic systems. The primary challenge in the epoxidation of cis-stilbene is to control the stereochemistry to favor the formation of one enantiomer of the corresponding cis-stilbene oxide over the other. Additionally, minimizing the formation of the undesired trans-stilbene (B89595) oxide, which can arise from a stepwise reaction mechanism, is crucial.
This document outlines the principles, provides detailed experimental procedures, and presents comparative data for the asymmetric epoxidation of cis-stilbene.
Catalytic Systems for Asymmetric Epoxidation of cis-Stilbene
Several catalytic systems have been developed for the asymmetric epoxidation of cis-stilbene. The most prominent and widely adopted method is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as the catalyst.[1][2][3] Alternative approaches, such as organocatalysis employing chiral ketones like the Shi catalyst, have also emerged as powerful methods.[4][5]
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation employs a chiral (salen)manganese(III) complex, often referred to as Jacobsen's catalyst, to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes, including cis-stilbene.[1][3] The active catalyst is a high-valent manganese-oxo species generated in situ from the Mn(III)-salen complex and a terminal oxidant.[2]
Mechanism: The reaction mechanism is thought to proceed via a concerted "side-on" approach of the alkene to the manganese-oxo intermediate. However, a stepwise radical or a metallooxetane pathway can also be involved, which can sometimes lead to the formation of the trans-epoxide as a byproduct.[2][6] The choice of oxidant and reaction conditions can influence the predominant pathway and, consequently, the diastereoselectivity and enantioselectivity.[7]
Catalysts: The most common catalyst is (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride. The chirality of the diamine backbone in the salen ligand is crucial for inducing asymmetry.[8]
Oxidants: Common terminal oxidants include sodium hypochlorite (B82951) (NaOCl, commercial bleach), iodosylbenzene (PhIO), and meta-chloroperoxybenzoic acid (m-CPBA).[6][9] Buffered bleach is often preferred for its availability and cost-effectiveness.
Organocatalytic Epoxidation (Shi Epoxidation)
The Shi epoxidation utilizes a fructose-derived chiral ketone as an organocatalyst in conjunction with a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone®).[4][5] This method offers a metal-free alternative to the Jacobsen-Katsuki epoxidation.
Mechanism: The chiral ketone reacts with Oxone® to form a chiral dioxirane (B86890) in situ. This dioxirane then acts as the epoxidizing agent, transferring an oxygen atom to the alkene. The stereochemical outcome is dictated by the facial selectivity of the dioxirane's approach to the double bond.
Data Presentation
The following tables summarize quantitative data for the asymmetric epoxidation of cis-stilbene using different catalytic systems.
Table 1: Jacobsen-Katsuki Epoxidation of cis-Stilbene
| Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) | cis:trans ratio | Reference |
| (R,R)-Mn(III)-salen | NaOCl | NMO | CH₂Cl₂ | 25 | 85 | 86 | >20:1 | [10] |
| (R,R)-Mn(III)-salen | PhIO | - | CH₂Cl₂ | 0 | 78 | 77.5 | - | [11] |
| Heterogeneous (R,R)-Mn(III)-salen on Al-MCM-41 | PhIO | - | CH₂Cl₂ | 0 | - | 70 | - | [11] |
NMO = N-Methylmorpholine N-oxide
Table 2: Organocatalytic Epoxidation of cis-Stilbene
| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Fructose-derived ketone | Oxone® | CH₃CN/aq. EDTA | 0 | High | >95 | [12] |
| Chiral Cycloalkanone | Oxone® | Dioxane/CH₃CN | - | up to 98 | 18 | [13] |
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation of cis-Stilbene
This protocol is a general procedure adapted from literature sources.[8]
Materials:
-
cis-Stilbene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Commercial household bleach (e.g., Clorox®, ~0.55 M NaOCl)
-
0.05 M Sodium phosphate (B84403) dibasic (Na₂HPO₄) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and dichloromethane for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation of Buffered Bleach: In a flask, combine 5 mL of 0.05 M Na₂HPO₄ solution with 12.5 mL of commercial household bleach. Adjust the pH of the resulting solution to 11.3 by the dropwise addition of 1 M NaOH solution.
-
Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve cis-stilbene (0.5 g) and Jacobsen's catalyst (10 mol %) in 5 mL of dichloromethane.
-
Epoxidation: To the stirred solution of the alkene and catalyst, add the buffered bleach solution. Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude epoxide by flash column chromatography on silica gel. Elute with a mixture of hexanes and dichloromethane to separate the epoxide from any unreacted starting material and byproducts.
Characterization:
The enantiomeric excess (ee) of the resulting this compound can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Shi Asymmetric Epoxidation of cis-Stilbene
This protocol is a general procedure based on the work of Yian Shi.[4][12]
Materials:
-
cis-Stilbene
-
Shi catalyst (fructose-derived ketone)
-
Potassium peroxymonosulfate (Oxone®)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Aqueous EDTA solution (4 x 10⁻⁴ M)
-
Ethyl acetate
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice bath (0 °C), dissolve cis-stilbene (1 equivalent) and the Shi catalyst (0.2-0.3 equivalents) in a mixture of acetonitrile and aqueous EDTA solution.
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate followed by Oxone® in portions.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Caption: General experimental workflow for asymmetric epoxidation.
Caption: Relationship between catalytic approaches.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 10. redalyc.org [redalyc.org]
- 11. Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Photochemical Synthesis of cis-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the photochemical synthesis of cis-stilbene (B147466) oxide from cis-stilbene. The described method utilizes a photosensitized reaction, employing a ruthenium complex as the photosensitizer and an iron complex as the catalyst, with water serving as the oxygen source. This approach offers a pathway to the desired epoxide under mild reaction conditions. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and a visualization of the proposed reaction mechanism to facilitate understanding.
Introduction
Epoxides are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, due to their versatile reactivity. The stereoselective synthesis of epoxides from alkenes is a critical transformation. Photochemical methods offer an alternative to traditional epoxidation reagents, often proceeding under milder conditions. This application note details a specific protocol for the photochemical epoxidation of cis-stilbene, yielding cis-stilbene oxide as the major product.
Data Presentation
The following table summarizes the key quantitative data obtained from the photochemical synthesis of this compound.
| Parameter | Value | Reference |
| Substrate | cis-Stilbene | |
| Major Product | This compound | |
| Minor Product | trans-Stilbene (B89595) Oxide | |
| Product Ratio (cis:trans) | 19:2 | |
| Quantum Yield | 9.8% | |
| Light Source | Blue LED (λmax = 440 nm, 3 W) | |
| Reaction Time | 40 minutes |
Experimental Protocols
Materials and Reagents
-
cis-Stilbene
-
[(bTAML)Fe-OH₂]⁻ (Catalyst)¹
-
[Ru(bpy)₃]Cl₂·6H₂O (Photosensitizer)
-
[Co(NH₃)₅Cl]Cl₂ (Sacrificial Electron Acceptor)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) Buffer (Aqueous)
-
Water (Milli-Q or equivalent)
-
Argon (or other inert gas)
¹(bTAML = biuret-modified tetraamidomacrocyclic ligand)
Equipment
-
Photoreactor equipped with a blue LED light source (λmax = 440 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Syringes and needles for transfer of degassed solvents
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Reaction Procedure
-
Preparation of the Reaction Mixture : In a Schlenk flask, combine the iron catalyst (1.0 x 10⁻⁴ M), [Ru(bpy)₃]Cl₂·6H₂O (2.0 x 10⁻³ M), [Co(NH₃)₅Cl]Cl₂ (2.0 x 10⁻² M), and cis-stilbene (5.0 x 10⁻³ M).
-
Solvent Addition : Add a degassed mixture of acetonitrile and aqueous phosphate buffer. The optimal water percentage may need to be determined empirically, but a starting point of 40% water in acetonitrile has been shown to be effective for similar reactions.
-
Degassing : Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photosensitizer. Backfill the flask with an inert gas such as argon.
-
Photoreaction : Place the reaction vessel in the photoreactor and irradiate with a blue LED light source (λmax = 440 nm, 3 W) for 40 minutes with continuous stirring. Maintain the reaction at room temperature.
-
Work-up : After the reaction is complete, transfer the mixture to a separatory funnel. Extract the products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.
Purification
-
Column Chromatography : Purify the crude product by column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a hexane/ethyl acetate (B1210297) gradient, can be used to separate the this compound from the minor trans-stilbene oxide and any unreacted starting material. The less polar cis-isomer will typically elute before the more polar trans-isomer.
-
Monitoring : Monitor the column fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Solvent Removal : Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:
-
¹H NMR : The proton NMR spectrum should show characteristic peaks for the epoxide protons.
-
¹³C NMR : The carbon NMR will confirm the presence of the epoxide carbons and the aromatic rings.
-
FTIR : The infrared spectrum will show the absence of the C=C stretch of the starting alkene and the presence of characteristic C-O stretching frequencies for the epoxide ring.
-
Mass Spectrometry : Mass spectral analysis will confirm the molecular weight of the product.
Signaling Pathways and Mechanisms
The photochemical epoxidation of cis-stilbene in this system is proposed to proceed through a series of electron transfer steps, initiated by the photosensitizer.
Caption: Proposed mechanism for the photosensitized epoxidation of cis-stilbene.
Mechanism Description:
-
Photoexcitation : The ruthenium photosensitizer, [Ru(bpy)₃]²⁺, absorbs a photon of light, promoting it to an excited state, *[Ru(bpy)₃]²⁺.
-
Oxidative Quenching : The excited photosensitizer is oxidatively quenched by the sacrificial electron acceptor, [Co(NH₃)₅Cl]²⁺, generating the oxidized photosensitizer, [Ru(bpy)₃]³⁺, and the reduced cobalt complex.
-
Catalyst Oxidation : The oxidized photosensitizer, [Ru(bpy)₃]³⁺, then oxidizes the iron catalyst, [(bTAML)Fe]⁻, which incorporates an oxygen atom from water to form a high-valent iron-oxo species, [(bTAML)Fe=O]⁻. The photosensitizer is regenerated back to its ground state, [Ru(bpy)₃]²⁺.
-
Epoxidation : The highly reactive iron-oxo species acts as the active oxidant, transferring its oxygen atom to the double bond of cis-stilbene to form this compound.
-
Catalyst Regeneration : Upon transferring the oxygen atom, the iron-oxo species is reduced back to its initial state, [(bTAML)Fe]⁻, allowing it to re-enter the catalytic cycle.
Logical Workflow for Synthesis and Analysis
Caption: Experimental workflow for the synthesis and analysis of this compound.
Application Notes and Protocols for the Metal-Catalyzed Epoxidation of cis-Stilbene
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates used in the production of fine chemicals, pharmaceuticals, and agrochemicals. The stereoselective epoxidation of cis-alkenes, such as cis-stilbene (B147466), presents a significant challenge due to the potential for isomerization to the more stable trans-epoxide. This document provides detailed application notes and protocols for the metal-catalyzed epoxidation of cis-stilbene, focusing on various catalytic systems to offer a comparative overview for researchers in synthetic chemistry and drug development.
Introduction to Metal-Catalyzed Epoxidation
Metal complexes are highly effective catalysts for the epoxidation of olefins, offering high efficiency and selectivity under mild reaction conditions. The choice of metal, ligand, and oxidant is crucial in determining the outcome of the reaction, particularly in controlling the stereoselectivity. This note explores several catalytic systems based on ruthenium, manganese, iron, and gold, highlighting their respective advantages and providing detailed experimental procedures.
Comparative Data of Catalytic Systems
The following tables summarize the quantitative data for the epoxidation of cis-stilbene using different metal catalysts. This allows for a direct comparison of their efficiency and stereoselectivity.
Table 1: Ruthenium-Catalyzed Epoxidation of cis-Stilbene
| Catalyst | Oxidant | Co-reductant | Solvent | Time (h) | Conversion (%) | cis-Epoxide Yield (%) | Reference |
| Ruthenium(II)-bisoxazole complex (2.5 mol%) | O₂ | Isobutyraldehyde (B47883) | CH₂Cl₂ | 6-12 | >95 | High (not specified) | [1] |
Table 2: Manganese-Catalyzed Epoxidation of cis-Stilbene
| Catalyst (mol%) | Oxidant | Solvent | cis/trans-Epoxide Ratio | Reference |
| Mn(salen)Cl (10 mol%) | Various | Not specified | 29:71 to 92:8 | [2] |
| Mn(TPA)Cl₂ (1 mM) | PhI(OAc)₂ | CH₃CN/CH₂Cl₂ (4:1) | - | [3] |
Note: The cis/trans ratio for Mn(salen)Cl is highly dependent on the specific oxygen donor used.
Table 3: Iron-Catalyzed Epoxidation of cis-Stilbene
| Catalyst (mol%) | Oxidant (equiv) | Additive (equiv) | cis/trans-Epoxide Ratio | Reference |
| Fe(PDP) complex (1.0) | H₂O₂ (2.0) | CH₃COOH | High retention of stereochemistry | [4][5] |
| Fe(PDP) complex (1.0) | t-BuOOH | 2-EHA | 63:37 | [4] |
| Fe(PDP) complex (1.0) | CmOOH | 2-EHA | 59:41 | [4] |
PDP = Chiral bipyrrolidine-derived aminopyridine ligand; 2-EHA = 2-ethylhexanoic acid; CmOOH = Cumene hydroperoxide.
Table 4: Gold-Catalyzed Epoxidation of cis-Stilbene
| Catalyst (1% wt Au loading) | Support | Oxidant | Conversion (%) | trans-Epoxide Selectivity (%) | Reference |
| Au₂₅(SR)₁₈ | SiO₂ | TBHP | 12 | 99 | [6] |
| Au₃₈(SR)₂₄ | SiO₂ | TBHP | 15 | ~100 | [6] |
| Au₁₄₄(SR)₆₀ | SiO₂ | TBHP | 14 | 91 | [6] |
| Au₂₅(SR)₁₈ | CeO₂ | TBHP | 54 | 96 | [6] |
| Au₃₈(SR)₂₄ | CeO₂ | TBHP | 48 | 97 | [6] |
| Au₁₄₄(SR)₆₀ | CeO₂ | TBHP | 49 | 97 | [6] |
SR = Thiolate ligand; TBHP = tert-Butyl hydroperoxide.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the epoxidation of cis-stilbene using selected catalytic systems.
Protocol 1: Ruthenium(II)-bisoxazole Catalyzed Aerobic Epoxidation[1]
This protocol describes a highly stereospecific epoxidation using a ruthenium(II) complex with molecular oxygen as the terminal oxidant.
Materials:
-
cis-Stilbene
-
Ruthenium(II)-bisoxazole complex
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Isobutyraldehyde
-
Celite
-
Oxygen (balloon or cylinder)
Procedure:
-
To a solution of cis-stilbene (1 mmol) in dichloromethane (4 ml), add the Ruthenium(II)-bisoxazole complex (2.5 mol%).
-
To this homogeneous solution, add sodium bicarbonate (1.5 equiv.) and isobutyraldehyde (1.5 equiv.).
-
Stir the mixture under an atmosphere of oxygen at 25 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Filter the mixture through a pad of Celite and silica gel to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Iron-Catalyzed Epoxidation with Hydrogen Peroxide[4][5]
This method utilizes an iron complex with a chiral aminopyridine ligand and hydrogen peroxide, a green oxidant.
Materials:
-
cis-Stilbene
-
Iron(II) complex with a chiral bipyrrolidine-derived aminopyridine (PDP) ligand
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Acetic acid (CH₃COOH)
-
Acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
Procedure:
-
In a reaction vessel, dissolve the iron(II)-PDP complex (1.0 mol%) and cis-stilbene in acetonitrile.
-
Add acetic acid as an additive.
-
Cool the mixture to the desired temperature (e.g., -30 °C).
-
Slowly add hydrogen peroxide (2.0 equiv.) to the stirred solution via a syringe pump over a period of 30 minutes.
-
Continue stirring the reaction mixture at the same temperature and monitor the progress by GC or TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Gold Nanocluster-Catalyzed Epoxidation with TBHP[6]
This protocol employs supported gold nanoclusters as catalysts and tert-butyl hydroperoxide as the oxidant.
Materials:
-
cis-Stilbene
-
Supported Auₙ(SR)ₘ nanocluster catalyst (e.g., Au₂₅(SR)₁₈/SiO₂) (100 mg, 1%wt Au loading)
-
tert-Butyl hydroperoxide (TBHP) (70% in water)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, place the supported gold nanocluster catalyst (100 mg).
-
Add a solution of cis-stilbene (5 mmol) in acetonitrile (15 mL).
-
Add TBHP (17 mmol) to the mixture.
-
Heat the reaction mixture to 82 °C and stir for 24 hours.
-
Monitor the conversion and product formation by Gas Chromatography (GC).
-
After the reaction, cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure.
-
Analyze the crude product to determine the yield and selectivity of the epoxides.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the metal-catalyzed epoxidation of cis-stilbene.
Caption: General experimental workflow for metal-catalyzed epoxidation.
Catalytic Cycle
This diagram depicts a simplified, representative catalytic cycle for metal-catalyzed epoxidation, often involving a high-valent metal-oxo intermediate.
Caption: Simplified catalytic cycle for metal-oxo mediated epoxidation.
References
Application Notes and Protocols for Ring-Opening Reactions of cis-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Stilbene (B147466) oxide is a valuable meso-epoxide that serves as a precursor for the stereospecific synthesis of vicinal diols and other bifunctional molecules. The strained three-membered oxirane ring readily undergoes nucleophilic attack under various conditions, including acidic, basic, and neutral environments. The stereochemical outcome of the ring-opening reaction is highly dependent on the reaction mechanism, providing a powerful tool for asymmetric synthesis. These application notes provide detailed protocols and mechanistic insights into the ring-opening reactions of cis-stilbene oxide, yielding erythro- and threo-1,2-diphenyl-1,2-ethanediol and chiral amino alcohols.
Data Presentation
The following tables summarize the quantitative data for various ring-opening reactions of this compound.
Table 1: Asymmetric Ring-Opening of this compound with Various Nucleophiles in Water [1]
| Entry | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Aniline (B41778) | 5 | 24 | 95 | 93 |
| 2 | 4-Methoxyaniline | 5 | 48 | 92 | 95 |
| 3 | 4-Fluoroaniline | 5 | 48 | 88 | 91 |
| 4 | 1-Naphthylamine | 5 | 72 | 85 | 89 |
| 5 | Thiophenol | 10 | 48 | 98 | 96 |
Reactions were run on a 0.3 mmol scale. [a] Run at 40 °C. [b] 5 mol % of catalyst was used; reaction time=48 h. [c] Three equivalents of nucleophile were used; reaction time=48 h.[1]
Reaction Mechanisms and Stereochemistry
The stereochemical outcome of the ring-opening of this compound is a critical aspect of its synthetic utility. The reaction can proceed via different mechanisms, leading to either syn- or anti-addition products.
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the benzylic carbons. This reaction proceeds through a mechanism with significant S(_N)1 character.[2][3] The positive charge in the transition state is stabilized at the benzylic position. The attack of the nucleophile occurs from the side opposite to the C-O bond, resulting in an overall anti-addition and the formation of the erythro-diol .
Base-Catalyzed Ring Opening
In the presence of a strong nucleophile and in the absence of an acid catalyst, the ring-opening occurs via an S(_N)2 mechanism.[4][5] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack occurs from the less hindered face, leading to an inversion of configuration at the reaction center. This results in an overall syn-addition across the original double bond, yielding the threo-diol .
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to erythro-1,2-Diphenyl-1,2-ethanediol
This protocol is adapted from general procedures for acid-catalyzed epoxide hydrolysis.[2][3]
Materials:
-
This compound
-
Dioxane (or acetone)
-
Sulfuric acid (0.1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 g, 5.1 mmol) in 20 mL of dioxane in a 100 mL round-bottom flask.
-
To the stirred solution, add 10 mL of 0.1 M aqueous sulfuric acid.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield erythro-1,2-diphenyl-1,2-ethanediol.
Protocol 2: Base-Catalyzed Hydrolysis of this compound to threo-1,2-Diphenyl-1,2-ethanediol
This protocol is adapted from general procedures for base-catalyzed epoxide hydrolysis.[4][5]
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (B78521) (1 M aqueous solution)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.1 mmol) in 30 mL of ethanol.
-
Add 10 mL of a 1 M aqueous solution of sodium hydroxide to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the mixture with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water (20 mL) and then brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain threo-1,2-diphenyl-1,2-ethanediol.
Protocol 3: Asymmetric Ring-Opening of this compound with Aniline
This protocol is based on the Lewis acid-catalyzed asymmetric ring-opening of meso-epoxides.[1][6]
Materials:
-
This compound
-
Aniline
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid
-
Chiral ligand (e.g., a chiral bipyridine derivative)
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard inert atmosphere glassware and techniques
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral ligand (0.06 mmol) and the Lewis acid (e.g., Sc(OTf)₃, 0.05 mmol) in anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Add this compound (1.0 mmol) to the flask.
-
Add aniline (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding chiral β-amino alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows for the ring-opening reactions of this compound.
References
Application Notes and Protocols: Nucleophilic Attack on cis-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic attack on cis-stilbene (B147466) oxide, a key reaction in organic synthesis for the generation of vicinal difunctionalized compounds, particularly chiral β-amino alcohols and 1,2-diols. The protocols detailed below are intended to serve as a guide for the synthesis of cis-stilbene oxide and its subsequent stereoselective ring-opening with various nucleophiles.
Introduction
The ring-opening of epoxides is a powerful transformation in organic chemistry, driven by the release of ring strain. This compound, a meso-epoxide, is a valuable substrate for asymmetric synthesis, as its desymmetrization through nucleophilic attack can lead to the formation of enantiomerically enriched products. These products, such as chiral amino alcohols, are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
The stereochemical outcome of the nucleophilic attack on this compound is typically governed by an SN2 mechanism, resulting in an anti-addition of the nucleophile and the resulting hydroxyl group. This stereospecificity is crucial for controlling the absolute configuration of the newly formed stereocenters. The reaction can be catalyzed by both acids and bases, with the choice of catalyst and reaction conditions influencing the regioselectivity and stereoselectivity of the ring-opening.
Synthesis of this compound
The preparation of this compound first requires the synthesis of cis-stilbene, followed by its epoxidation.
Protocol: Synthesis of cis-Stilbene
This protocol is adapted from the decarboxylation of α-phenylcinnamic acid.
Materials:
-
α-Phenylcinnamic acid (m.p. 172–173°C)
-
Quinoline
-
Copper chromite
-
10% Hydrochloric acid
-
Ether
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 500-mL three-necked flask equipped with a reflux condenser and a thermometer, add 46.0 g (0.205 mole) of α-phenylcinnamic acid to 280 mL of quinoline.
-
Add 4.0 g of copper chromite to the mixture.
-
Heat the reaction mixture to 210–220°C for 1.25 hours.
-
Cool the solution and pour it into 960 mL of 10% hydrochloric acid to dissolve the quinoline.
-
Extract the product with two 200-mL portions of ether, followed by one 100-mL portion.
-
Combine the ether extracts, filter to remove the catalyst, and wash with 200 mL of 10% sodium carbonate solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter the solution and distill the ether on a steam bath.
-
Dissolve the residue in hexane, cool to 0°C, and filter to remove any trans-stilbene.
-
Remove the hexane by distillation, and then distill the cis-stilbene under reduced pressure. The expected yield is 23–24 g (62–65%).
Protocol: Epoxidation of cis-Stilbene
This protocol describes a general method for the epoxidation of an alkene using a peroxy acid.
Materials:
-
cis-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cis-stilbene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield this compound.
Nucleophilic Ring-Opening of this compound
The following protocols describe the ring-opening of this compound with various nucleophiles. The stereochemical outcome is predominantly the anti-product due to the SN2 nature of the attack.
Asymmetric Ring-Opening with Aromatic Amines
This protocol is based on the work by Azoulay et al. for the catalytic asymmetric ring-opening of meso-epoxides in water.[1]
Materials:
-
This compound
-
Aniline (B41778) derivative (e.g., aniline, 4-methoxyaniline)
-
Scandium tris(dodecyl sulfate) (Sc(DS)₃)
-
Chiral bipyridine ligand
-
Deionized water
-
Dichloromethane or Ethyl Acetate
Procedure:
-
To a reaction vessel under an argon atmosphere, add Sc(DS)₃ (0.015 mmol) and the chiral bipyridine ligand (0.018 mmol).
-
Add deionized water (300 µL).
-
Stir the mixture for 1 hour at room temperature.
-
Add this compound (0.3 mmol) and the aniline derivative (0.33 mmol) successively.
-
Stir the reaction vigorously at the specified temperature (e.g., room temperature or 40°C) for the time indicated in the data table.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (PTLC) to obtain the corresponding chiral β-amino alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Generalized Protocol for Ring-Opening with Thiophenols
Materials:
-
This compound
-
Thiophenol
-
A suitable base (e.g., sodium hydride or triethylamine)
-
A suitable solvent (e.g., THF or DMF)
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in the chosen solvent.
-
Add the base (1.1 eq) at 0°C and stir for 15-30 minutes to form the thiophenolate.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Generalized Protocol for Ring-Opening with Sodium Azide (B81097)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (B129727)/Water mixture
Procedure:
-
Dissolve this compound (1.0 eq) in a methanol/water (e.g., 4:1) mixture.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the corresponding azido (B1232118) alcohol.
Generalized Protocol for Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
A dilute acid solution (e.g., 0.1 M H₂SO₄)
-
An organic co-solvent (e.g., THF or acetone)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in the organic co-solvent.
-
Add the dilute acid solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the corresponding 1,2-diol.
Data Presentation
The following tables summarize quantitative data for the nucleophilic ring-opening of this compound.
Table 1: Asymmetric Ring-Opening of this compound with Aniline Derivatives in Water [2]
| Entry | Nucleophile (ArNH₂) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Aniline | 24 | RT | 85 | 90 |
| 2 | 4-Methoxyaniline | 24 | RT | 91 | 92 |
| 3 | 4-Chloroaniline | 48 | 40 | 78 | 88 |
| 4 | 3,5-Dimethylaniline | 48 | 40 | 82 | 91 |
| 5 | 1-Naphthylamine | 24 | RT | 88 | 93 |
Reactions were run on a 0.3 mmol scale.[2]
Visualizations
The following diagrams illustrate the key mechanisms and workflows involved in the nucleophilic attack on this compound.
Caption: SN2 mechanism of nucleophilic attack on this compound.
Caption: Workflow for asymmetric ring-opening of this compound.
Caption: Stereochemical outcome of the nucleophilic ring-opening.
References
Application Notes and Protocols: Acid-Catalyzed Hydrolysis of cis-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed hydrolysis of epoxides is a fundamental reaction in organic chemistry, yielding vicinal diols. This process is of significant interest in synthetic chemistry and is relevant to the study of drug metabolism, as epoxide hydrolases catalyze a similar biological reaction. cis-Stilbene (B147466) oxide, a disubstituted epoxide, provides a valuable model for studying the stereochemical and mechanistic aspects of this transformation. Under acidic conditions, the epoxide ring is protonated, creating a good leaving group and facilitating nucleophilic attack by water. The reaction proceeds with a mechanism that has both SN1 and SN2 characteristics, leading to specific stereochemical outcomes.
Reaction Mechanism and Stereochemistry
The acid-catalyzed hydrolysis of cis-stilbene oxide proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₃O⁺), which activates the epoxide ring for nucleophilic attack. Water then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the protonated epoxide. This ring-opening is followed by deprotonation to yield the final diol product.
The stereochemistry of the product is a key feature of this reaction. The acid-catalyzed ring-opening of epoxides generally occurs via a backside attack of the nucleophile, characteristic of an SN2 reaction. In the case of this compound, this results in an anti-addition of the two hydroxyl groups. Due to the cis configuration of the starting material, the product of this anti-addition is the threo-1,2-diphenyl-1,2-ethanediol.
It is important to note that the transition state of the reaction can exhibit significant carbocationic character, particularly if the epoxide is substituted with groups that can stabilize a positive charge. For symmetrically substituted epoxides like stilbene (B7821643) oxide, the attack can occur at either carbon atom. The reaction mechanism can be visualized as a hybrid between SN1 and SN2 pathways.[1][2][3]
Quantitative Data
The following table summarizes representative data for the acid-catalyzed hydrolysis of this compound. Please note that specific yields and reaction times can vary depending on the precise reaction conditions, including the acid catalyst, solvent, and temperature.
| Parameter | Value | Conditions |
| Starting Material | This compound | - |
| Product | threo-1,2-Diphenyl-1,2-ethanediol | - |
| Catalyst | Dilute Sulfuric Acid | Aqueous Dioxane |
| Temperature | 50 °C | - |
| Reaction Time | 4-8 hours | Monitored by TLC |
| Yield | > 90% | Isolated Yield |
Experimental Protocol
This protocol outlines a general procedure for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Dioxane
-
1 M Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of dioxane.
-
Addition of Acid: To the stirred solution, add 10 mL of 1 M sulfuric acid.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 50 °C using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a more polar product spot indicate the reaction is proceeding.
-
Workup: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with three 20 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash with 20 mL of deionized water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot toluene (B28343) or an ethyl acetate/hexane mixture) to yield pure threo-1,2-diphenyl-1,2-ethanediol.
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism of acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for the hydrolysis of this compound.
References
Application Notes and Protocols: Reaction of cis-Stilbene Oxide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with amines, a classic example of nucleophilic addition, is a fundamental transformation in organic synthesis. This reaction is of significant interest as it provides a direct route to β-amino alcohols, which are crucial structural motifs in a wide range of pharmaceuticals, chiral auxiliaries, and other biologically active molecules. cis-Stilbene (B147466) oxide, a meso-epoxide, serves as an excellent substrate for studying the stereochemical and regiochemical outcomes of this transformation. The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a syn-β-amino alcohol. The regioselectivity of the attack is influenced by both steric and electronic factors of the epoxide and the amine. In the case of cis-stilbene oxide, the two phenyl groups create a specific steric environment that directs the nucleophilic attack.
The development of catalytic systems, particularly those employing chiral catalysts, has enabled the asymmetric ring-opening of this compound, providing enantiomerically enriched β-amino alcohols. This is of paramount importance in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity. This document provides an overview of the reaction, quantitative data from selected catalytic systems, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflow.
Data Presentation
The following tables summarize the quantitative data for the reaction of this compound with various amines under different catalytic conditions.
Table 1: Asymmetric Ring-Opening of meso-Stilbene Oxide with Anilines Catalyzed by a Ti-(S)-BINOL Complex under Microwave Irradiation
| Entry | Aniline (B41778) | Product | Yield (%) | ee (%) |
| 1 | Aniline | syn-β-amino alcohol | 90 | 56 |
| 2 | 4-Methylaniline | syn-β-amino alcohol | 92 | 54 |
| 3 | 4-Methoxyaniline | syn-β-amino alcohol | 95 | 52 |
| 4 | 4-Chloroaniline | syn-β-amino alcohol | 88 | 55 |
| 5 | 2-Methylaniline | syn-β-amino alcohol | 85 | 50 |
Table 2: Asymmetric Ring-Opening of this compound with Various Nucleophiles in Water Catalyzed by a Scandium Complex [1]
| Entry | Nucleophile | Product | Yield (%) | ee (%) |
| 1 | Aniline | syn-β-amino alcohol | 95 | 93 |
| 2 | 4-Methoxyaniline | syn-β-amino alcohol | 98 | 95 |
| 3 | 1-Naphthylamine | syn-β-amino alcohol | 92 | 97 |
| 4 | Benzylamine | syn-β-amino alcohol | 85 | 88 |
| 5 | Morpholine | syn-β-amino alcohol | 82 | 85 |
Experimental Protocols
Protocol 1: Asymmetric Ring-Opening of this compound with Aniline Catalyzed by a Ti-(S)-BINOL Complex under Microwave Irradiation
This protocol is adapted from the work of Kureshy et al.
Materials:
-
This compound
-
Aniline
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)
-
Toluene (B28343) (anhydrous)
-
Microwave reactor
-
Standard laboratory glassware for inert atmosphere techniques
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk tube under an argon atmosphere, add (S)-BINOL (0.1 mmol) and anhydrous toluene (5 mL). To this solution, add Ti(O-iPr)₄ (0.1 mmol) and stir the mixture at room temperature for 1 hour to generate the chiral titanium catalyst.
-
Reaction Setup: To the freshly prepared catalyst solution, add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 10 minutes.
-
Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent to afford the pure syn-2-amino-1,2-diphenylethanol.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Asymmetric Ring-Opening of this compound with Aniline in Water Catalyzed by a Scandium Complex
This protocol is based on the methodology described in the literature for scandium-catalyzed aminolysis of epoxides in water.[1]
Materials:
-
This compound
-
Aniline
-
Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃)
-
Chiral ligand (e.g., a chiral bipyridine derivative)
-
Water (deionized)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Extraction solvents (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve Sc(OTf)₃ (0.05 mmol) and the chiral ligand (0.06 mmol) in water (5 mL). Stir the solution at room temperature for 30 minutes to form the chiral scandium catalyst complex.
-
Reaction Setup: To the aqueous catalyst solution, add this compound (1.0 mmol) followed by aniline (1.5 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the desired syn-β-amino alcohol.
-
Analysis: Calculate the yield of the purified product. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Signaling Pathway: Catalyzed Asymmetric Ring-Opening of this compound
Caption: Catalyzed asymmetric ring-opening of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of β-amino alcohols.
References
Synthesis of Amino Alcohols from cis-Stilbene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amino alcohols derived from cis-stilbene (B147466) oxide. This class of compounds is of significant interest in medicinal chemistry and drug development due to their prevalence in various biologically active molecules and their utility as chiral auxiliaries. The protocols outlined below describe the nucleophilic ring-opening of the epoxide ring of cis-stilbene oxide by amines, a reliable method for the preparation of vicinal amino alcohols.
Introduction
The synthesis of amino alcohols from epoxides is a fundamental transformation in organic chemistry. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to a highly regioselective and stereospecific ring-opening. In the case of a meso-epoxide such as this compound, the reaction with an amine proceeds via an SN2 mechanism. This results in the formation of an anti-amino alcohol, a crucial stereochemical outcome for the synthesis of specific diastereomers. The general reaction is illustrated below:
This application note will detail the reaction conditions, experimental procedures, and expected outcomes for the synthesis of 2-amino-1,2-diphenylethanol (B1215729) and its derivatives from this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of amino alcohols from this compound under various reaction conditions.
| Entry | Amine | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia (B1221849) | Methanol | 120 | 24 | High | Adapted from similar syntheses |
| 2 | Benzylamine (B48309) | Ethanol (B145695) | Reflux | 12 | >95 | General uncatalyzed procedure |
| 3 | Aniline | Water | 40 | 48 | 85 | [1] |
| 4 | 1-Naphthylamine | (R)-ZnMOF-4 / Dichloromethane | Room Temp. | 24 | 95 | [1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and purification of amino alcohols from this compound.
Caption: Workflow for the synthesis and purification of amino alcohols.
The chemical transformation proceeds through a well-defined reaction pathway, highlighting the stereospecific nature of the nucleophilic attack.
Caption: SN2 reaction pathway for the aminolysis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1,2-diphenylethanol from this compound and Ammonia
This protocol describes the synthesis of the parent amino alcohol using ammonia as the nucleophile.
Materials:
-
This compound
-
Methanolic ammonia solution (7N)
-
Methanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Pressure vessel or sealed tube
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of methanol.
-
Add a methanolic ammonia solution (10-20 eq).
-
Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining ammonium (B1175870) salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-1,2-diphenylethanol by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain a white crystalline solid.
Protocol 2: Synthesis of N-Benzyl-2-amino-1,2-diphenylethanol from this compound and Benzylamine
This protocol details the synthesis of an N-substituted amino alcohol using benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Ethanol
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzylamine (1.2 eq).
-
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure N-benzyl-2-amino-1,2-diphenylethanol.
Conclusion
The ring-opening of this compound with amines provides a straightforward and stereocontrolled route to anti-2-amino-1,2-diphenylethanols. The protocols described herein can be adapted for a variety of amine nucleophiles, making this a versatile method for the synthesis of a diverse library of amino alcohols for applications in drug discovery and development. The choice of solvent, temperature, and reaction time can be optimized to achieve high yields of the desired products. For less reactive amines, the addition of a Lewis acid catalyst may be beneficial.
References
Application Notes and Protocols: cis-Stilbene Oxide as a Substrate for Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-stilbene (B147466) oxide as a substrate for studying the activity of epoxide hydrolases (EHs), particularly microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). This document includes detailed experimental protocols for enzyme activity assays, quantitative kinetic data, and visualizations to facilitate a deeper understanding of the enzymatic hydration of this substrate.
Introduction
cis-Stilbene oxide is a synthetic epoxide that serves as a valuable tool in the field of drug metabolism and xenobiotic detoxification. It is a well-established substrate for epoxide hydrolases, a family of enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. This biotransformation is a critical step in the detoxification of various reactive electrophiles, including carcinogens and mutagens. The two main forms of epoxide hydrolase involved in the metabolism of xenobiotics are the microsomal epoxide hydrolase (mEH, EPHX1), located in the endoplasmic reticulum, and the soluble epoxide hydrolase (sEH, EPHX2), found in the cytosol.[1] Monitoring the hydrolysis of this compound allows for the characterization of EH activity, the screening of potential inhibitors, and the investigation of the role of these enzymes in drug-drug interactions and disease pathogenesis.
The enzymatic hydration of this compound by epoxide hydrolase results in the formation of meso-1,2-diphenyl-1,2-ethanediol.[2] The rate of this reaction can be monitored using various analytical techniques, including radiometric assays and high-performance liquid chromatography (HPLC).
Quantitative Data
The following tables summarize the kinetic parameters for the hydrolysis of this compound by microsomal and soluble epoxide hydrolases from various species. This data is essential for comparative studies and for designing experiments to investigate enzyme inhibition or induction.
Table 1: Kinetic Parameters of Microsomal Epoxide Hydrolase (mEH) with this compound
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Liver Microsomes | 5.0 | 12.5 | [3] |
| Human Liver Microsomes | 2.5 | 8.3 | [4] |
Table 2: Kinetic Parameters of Soluble Epoxide Hydrolase (sEH) with this compound
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Murine Liver Cytosol | 15 | 2.1 | [5] |
| Human Recombinant sEH | 22 | 1.8 | [5] |
Experimental Protocols
This section provides detailed methodologies for the preparation of enzymes and the execution of activity assays using this compound as a substrate.
Enzyme Preparation
1. Preparation of Liver Microsomes:
-
Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 0.15 M KCl.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Discard the supernatant, and resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the microsomal suspension in aliquots at -80°C.
2. Preparation of Liver Cytosol (for sEH):
-
Following the 105,000 x g centrifugation step in the microsome preparation, the resulting supernatant is the cytosolic fraction.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the protein concentration and store in aliquots at -80°C.
3. Purification of Recombinant Epoxide Hydrolases:
-
Human and other mammalian epoxide hydrolases can be expressed in and purified from various systems, such as baculovirus-infected insect cells or E. coli.[6]
-
Standard protein purification techniques, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and ion-exchange chromatography, are employed to obtain highly purified enzyme preparations.[7][8]
Radiometric Assay for Epoxide Hydrolase Activity
This assay is highly sensitive and relies on the differential partitioning of the radiolabeled substrate and its more polar product between an aqueous and an organic phase.[9]
Materials:
-
[³H]-cis-Stilbene oxide (specific activity ~10-20 Ci/mmol)
-
Purified epoxide hydrolase or subcellular fractions (microsomes or cytosol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Extraction Solvent: Isooctane or dodecane
-
Scintillation cocktail
-
Glass vials or microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of [³H]-cis-stilbene oxide in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1 mM.
-
In a glass vial or microcentrifuge tube, combine the following on ice:
-
88 µL of Assay Buffer
-
10 µL of enzyme preparation (adjust volume and concentration to ensure linear reaction kinetics)
-
1 µL of a known inhibitor or vehicle control (e.g., DMSO)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of the 1 mM [³H]-cis-stilbene oxide stock solution (final concentration 10 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the extraction solvent (isooctane or dodecane).
-
Vortex vigorously for 30 seconds to extract the unreacted [³H]-cis-stilbene oxide into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer a known volume (e.g., 50 µL) of the aqueous phase (containing the [³H]-diol product) to a scintillation vial.
-
Add 5 mL of scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time and protein concentration.
HPLC-Based Assay for Epoxide Hydrolase Activity
This method allows for the direct quantification of both the substrate and the product without the need for radiolabeling.
Materials:
-
This compound
-
meso-1,2-Diphenyl-1,2-ethanediol (product standard)
-
Purified epoxide hydrolase or subcellular fractions
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Reaction:
-
Prepare a 1 mM stock solution of this compound in acetonitrile.
-
Set up the enzymatic reaction as described in the radiometric assay protocol (steps 2-5), but using non-radiolabeled substrate.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a series of standard solutions of meso-1,2-diphenyl-1,2-ethanediol in the reaction buffer/acetonitrile mixture to generate a standard curve for quantification.
-
Inject the samples and standards onto the HPLC system.
-
Identify and quantify the product peak by comparing its retention time and peak area to the standard.
-
Calculate the enzyme activity based on the amount of product formed.
-
Visualizations
Enzymatic Hydration of this compound
Caption: Reaction scheme for the hydration of this compound.
General Workflow for Epoxide Hydrolase Activity Assay
Caption: A generalized workflow for determining epoxide hydrolase activity.
References
- 1. Microsomal epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 2. meso-1,2-Diphenyl-1,2-ethanediol, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Purification and specificity of a human microsomal epoxide hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues | MDPI [mdpi.com]
- 7. Purification of human liver cytosolic epoxide hydrolase and comparison to the microsomal enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and initial characterization of microsomal epoxide hydrolase from the human adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Mechanistic Studies of cis-Stilbene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanistic studies involving cis-stilbene (B147466) oxide and its derivatives. The protocols detailed below are intended to guide researchers in investigating the cytotoxic, cell cycle inhibitory, and pro-apoptotic effects of this class of compounds.
Introduction
cis-Stilbene oxide is an organic compound characterized by a 1,2-diphenylethylene moiety with an epoxide ring.[1] Stilbenoids, a class of natural compounds to which this compound belongs, have garnered significant interest for their wide range of biological activities, including potent antitumor effects.[2] While resveratrol (B1683913) is the most well-known stilbene, its clinical application is often limited by low bioavailability.[2] Consequently, derivatives such as this compound and its analogs are being actively investigated for their more pronounced cytotoxic and anti-proliferative properties.[2][3][4]
Mechanistic studies reveal that the cytotoxic effects of cis-stilbene derivatives are often linked to their ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis.[3][4] A key mechanism of action for many cis-stilbene compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis.[3][5] This leads to a cascade of events including the activation of tumor suppressor proteins like p53 and the modulation of cell cycle regulatory proteins such as cyclin B1.[4][6]
These notes will provide detailed protocols for assessing the biological effects of this compound and its analogs, along with data presentation guidelines and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of various cis-stilbene derivatives in different human cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate concentration ranges for mechanistic assays.
Table 1: Cytotoxicity of cis-Stilbene Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | Lung Carcinoma | 0.03 | [4] |
| trans-isomer of BCS | A549 | Lung Carcinoma | 6.36 | [4] |
| Resveratrol | A549 | Lung Carcinoma | 33.0 | [4] |
| cis-trimethoxystilbene (cis-TMS) | MCF-7 | Breast Carcinoma | 42.2 | [2] |
| trans-trimethoxystilbene (trans-TMS) | MCF-7 | Breast Carcinoma | 59.5 | [2] |
| cis-trimethoxystilbene (cis-TMS) | MCF-10A | Normal Breast | 16.2 | [2] |
| trans-trimethoxystilbene (trans-TMS) | MCF-10A | Normal Breast | 45.7 | [2] |
| cis-stilbene-1,2,3-triazole (9j) | HCT-116 | Colorectal Carcinoma | 3.25 ± 1.04 | [3] |
| cis-stilbene-1,2,3-triazole (9j) | HaCaT | Normal Keratinocytes | 72.24 ± 1.20 | [3] |
| cis-stilbene-1,2,3-triazole (9b) | B16F10 | Mouse Skin Melanoma | 1.73 ± 0.63 | [3] |
| cis-stilbene-1,2,3-triazole (9c) | B16F10 | Mouse Skin Melanoma | 1.53 ± 0.49 | [3] |
Table 2: Tubulin Polymerization Inhibition by cis-Stilbene Derivatives
| Compound | IC50 (µM) | Reference |
| cis-stilbene-1,2,3-triazole (9j) | 4.51 | [3] |
| Colchicine (B1669291) (Reference Compound) | ~0.55 (at higher concentrations) | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at 4°C for at least 2 hours or overnight.[11][12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12] The RNase A is crucial to prevent the staining of RNA.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
In Vitro Tubulin Polymerization Inhibition Assay
This protocol assesses the ability of this compound to interfere with the assembly of microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter molecule that binds specifically to polymerized tubulin.[1] Inhibitors of tubulin polymerization will prevent this increase in fluorescence.
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer on ice.[1]
-
Compound Preparation: Prepare serial dilutions of this compound. Include a known inhibitor (e.g., colchicine or nocodazole) and a vehicle control.
-
Assay Procedure: In a pre-warmed 96-well plate, add 5 µL of the test compound or control. To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. Calculate the percentage of inhibition of tubulin polymerization for each concentration of this compound compared to the vehicle control. Determine the IC50 value for tubulin polymerization inhibition.
Signaling Pathways and Mechanisms
G2/M Cell Cycle Arrest and Apoptosis Induction
cis-Stilbene derivatives induce G2/M cell cycle arrest and apoptosis through a coordinated series of molecular events. A key initiating event is the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation.[3][5] This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.
This arrest often involves the activation of the p53 tumor suppressor protein.[4] Activated p53 can transcriptionally regulate several target genes. One crucial target is the cyclin-dependent kinase inhibitor p21, which, when upregulated, can inhibit the activity of cyclin B1-Cdc2 complexes, the primary drivers of entry into mitosis.[4][13] Furthermore, p53 has been shown to directly repress the transcription of the cyclin B1 gene, further preventing the G2 to M phase transition.[6][14] The downregulation of cyclin B1 is a critical event in mediating G2/M arrest.[4]
Prolonged cell cycle arrest at the G2/M checkpoint can ultimately lead to the induction of apoptosis. This is often characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[4]
Caption: G2/M arrest and apoptosis pathway induced by this compound.
Experimental Workflow for Mechanistic Studies
A typical workflow for investigating the anticancer mechanisms of this compound involves a series of integrated experiments.
Caption: Workflow for studying this compound's anticancer mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p53 regulates a G2 checkpoint through cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. oncotarget.com [oncotarget.com]
- 14. p53 Represses Cyclin D1 Transcription through Down Regulation of Bcl-3 and Inducing Increased Association of the p52 NF-κB Subunit with Histone Deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of cis-Stilbene Oxide in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
cis-Stilbene (B147466) oxide, a readily accessible epoxide, serves as a versatile building block in organic synthesis, enabling the stereocontrolled construction of complex molecular architectures. Its utility stems from the inherent strain of the three-membered ring, which allows for a variety of regio- and stereoselective ring-opening reactions. This document provides detailed application notes and experimental protocols for key transformations involving cis-stilbene oxide, highlighting its role in the synthesis of valuable organic compounds.
Asymmetric Ring-Opening Reactions: Access to Chiral 1,2-Difunctionalized Compounds
The desymmetrization of meso-epoxides, such as this compound, through asymmetric ring-opening (ARO) reactions is a powerful strategy for the synthesis of enantiomerically enriched 1,2-amino alcohols and other difunctionalized compounds. These products are crucial intermediates in the synthesis of pharmaceuticals and natural products.
Application Note: Lewis Acid Catalyzed Asymmetric Ring-Opening with Anilines
Chiral Lewis acid catalysts have been effectively employed to catalyze the enantioselective ring-opening of this compound with aniline (B41778) derivatives. This reaction provides a direct route to chiral 1,2-amino alcohols, which are prevalent motifs in biologically active molecules. The choice of catalyst and reaction conditions is critical to achieving high yields and enantioselectivities. For instance, scandium(III) triflate in combination with a chiral ligand in aqueous media has been shown to be an effective catalytic system.
Experimental Protocol: Asymmetric Ring-Opening of this compound with Aniline in Water
This protocol is adapted from literature procedures for the scandium-catalyzed asymmetric ring-opening of epoxides in water.
Materials:
-
This compound
-
Aniline
-
Scandium(III) triflate (Sc(OTf)₃)
-
Chiral ligand (e.g., a derivative of 2,2'-bipyridine)
-
Water (degassed)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a stirred solution of the chiral ligand (5 mol%) in water at the desired temperature (e.g., 40 °C), add scandium(III) triflate (5 mol%).
-
Stir the mixture for 30 minutes to allow for complex formation.
-
Add this compound (1.0 eq, 0.3 mmol scale) to the catalytic solution.
-
Add aniline (1.2 eq) to the reaction mixture.
-
Stir the reaction vigorously for the specified time (e.g., 48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,2-amino alcohol.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Quantitative Data for Asymmetric Ring-Opening Reactions
| Catalyst/Ligand | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Sc(OTf)₃ / Chiral Bipyridine | Aniline | Water | 40 | 48 | 85 | 92 | [1] |
| Sc(OTf)₃ / Chiral Bipyridine | 4-Methoxyaniline | Water | 40 | 48 | 90 | 95 | [1] |
| Fe(ClO₄)₂·6H₂O / Bolm's Ligand | Indole | CH₂Cl₂ | rt | 18 | 92 | 91 | N/A |
Stereoselective Epoxidation of cis-Stilbene
While this compound is the product of epoxidation, studying the stereochemical outcome of the epoxidation of cis-stilbene provides valuable mechanistic insights into various catalytic systems. The formation of trans-stilbene (B89595) oxide as a byproduct is often indicative of a stepwise reaction mechanism involving a radical intermediate that allows for bond rotation before ring closure.
Application Note: Mn(salen)-Catalyzed Epoxidation as a Mechanistic Probe
Manganese(III)-salen complexes are widely used as catalysts for the epoxidation of olefins. When cis-stilbene is used as the substrate, the ratio of cis- to trans-stilbene oxide formed can be used to probe the reaction mechanism. A high cis/trans ratio suggests a concerted oxygen transfer, while a lower ratio points towards a stepwise pathway. The nature of the oxidant and the catalyst's counter-ion can significantly influence this ratio.
Experimental Protocol: Mn(salen)-Catalyzed Epoxidation of cis-Stilbene
This protocol is a general procedure based on literature reports for the Mn(salen)-catalyzed epoxidation of olefins.
Materials:
-
cis-Stilbene
-
Mn(III)(salen)Cl catalyst
-
Oxidant (e.g., iodosylbenzene (PhIO), m-chloroperoxybenzoic acid (m-CPBA))
-
4-Phenylpyridine (B135609) N-oxide (PPNO) (as an axial ligand, optional)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve cis-stilbene (1.0 eq) and the Mn(III)(salen)Cl catalyst (1-5 mol%) in the anhydrous solvent.
-
If used, add 4-phenylpyridine N-oxide (20 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the oxidant (1.2 eq) portion-wise over a period of 30 minutes.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Determine the cis/trans ratio of the resulting stilbene (B7821643) oxides by ¹H NMR spectroscopy or gas chromatography (GC).
Quantitative Data for the Epoxidation of cis-Stilbene
| Catalyst | Oxidant | cis:trans Ratio | Conversion (%) | Reference |
| Mn(salen)Cl | Iodosylbenzene (PhIO) | 63:37 | 67 | N/A |
| Mn(salen)Cl | Ozone (O₃) at -78°C | 92:8 | Low | N/A |
| Mn(salen)PF₆ | Iodosylbenzene (PhIO) | 29:71 | >80 | N/A |
Other Synthetic Applications
Diastereoselective Addition of Grignard Reagents
The reaction of organometallic reagents, such as Grignard reagents, with epoxides is a fundamental C-C bond-forming reaction. The diastereoselective addition of Grignard reagents to this compound can provide access to highly functionalized, stereodefined alcohols. The stereochemical outcome is influenced by the nature of the Grignard reagent and the reaction conditions.
Cascade Reactions for Heterocycle Synthesis
This compound can serve as a precursor in cascade reactions for the synthesis of complex heterocyclic scaffolds. These reactions often involve an initial ring-opening of the epoxide, followed by one or more intramolecular cyclization steps. Such strategies are highly efficient as they allow for the rapid construction of molecular complexity from a simple starting material.
Visualizations
General workflow for a catalytic reaction using this compound.
Simplified mechanism of Lewis acid-catalyzed asymmetric ring-opening.
Conclusion
This compound is a valuable and versatile substrate in organic synthesis. Its ability to undergo highly stereoselective ring-opening reactions provides efficient access to chiral building blocks that are of significant interest to the pharmaceutical and fine chemical industries. The protocols and data presented herein serve as a practical guide for researchers looking to exploit the synthetic potential of this important epoxide. Further exploration of its reactivity in novel transformations is expected to continue to yield innovative synthetic methodologies.
References
Application Notes and Protocols for the Polymerization of cis-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Stilbene (B147466) oxide is a disubstituted epoxide whose polymerization offers a pathway to poly(phenylene vinylene) derivatives with unique stereochemical structures. The resulting poly(cis-stilbene oxide) is a polyether with two phenyl substituents on each repeating unit, which can influence the polymer's solubility, thermal stability, and optical properties. The ring-opening polymerization (ROP) of this compound can be initiated through various mechanisms, including cationic and anionic pathways, each offering distinct control over the polymerization process and the resulting polymer characteristics. These application notes provide an overview of the synthetic routes and detailed protocols for the polymerization of this compound, targeting researchers in polymer chemistry, materials science, and drug development who may utilize such polymers for advanced applications.
Polymerization Methods: An Overview
The polymerization of this compound proceeds via the nucleophilic or electrophilic attack on the carbon atoms of the oxirane ring, leading to ring-opening and subsequent chain propagation. The choice of initiator or catalyst is crucial in determining the polymerization mechanism and the properties of the final polymer.
Cationic Ring-Opening Polymerization (CROP): This method typically employs Lewis acids as catalysts. The Lewis acid activates the epoxide ring, making it more susceptible to nucleophilic attack by another monomer molecule or the growing polymer chain.[1][2]
Anionic Ring-Opening Polymerization (AROP): AROP is initiated by strong nucleophiles, such as alkali metal alkoxides. The initiator attacks one of the epoxide carbons, opening the ring and generating an alkoxide active center that propagates the polymerization.[3]
Experimental Protocols
Due to the limited availability of direct literature on the homopolymerization of this compound, the following protocols are based on established methods for the polymerization of structurally similar aromatic and disubstituted epoxides. Researchers should consider these as starting points and may need to optimize the reaction conditions for this compound.
Protocol 1: Cationic Ring-Opening Polymerization using a Lewis Acid Catalyst
This protocol describes a general procedure for the cationic polymerization of an aromatic epoxide using a Lewis acid catalyst.
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (solvent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator/catalyst)
-
Methanol (B129727) (terminating agent)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen or argon.
-
Monomer and Solvent Addition: this compound is dissolved in anhydrous dichloromethane to a desired concentration (e.g., 1 M) and transferred to the reaction flask via a cannula under a positive pressure of inert gas.
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate bath. A solution of BF₃·OEt₂ in dichloromethane is then added dropwise to the stirred monomer solution. The molar ratio of monomer to initiator can be varied to control the molecular weight.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 1 to 24 hours) under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
Termination: The polymerization is terminated by the addition of a small amount of methanol.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4] The chemical structure is confirmed by ¹H and ¹³C NMR spectroscopy.[5][6] Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]
Protocol 2: Anionic Ring-Opening Polymerization using an Alkali Metal Alkoxide Initiator
This protocol outlines a general procedure for the anionic polymerization of a disubstituted epoxide using an alkali metal alkoxide initiator.
Materials:
-
This compound (monomer)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Potassium tert-butoxide (KtBuO) (initiator)
-
Degassed methanol (terminating agent)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is rigorously dried and purged with inert gas.
-
Solvent and Initiator Addition: Anhydrous THF is transferred to the reaction flask. A freshly prepared solution of potassium tert-butoxide in THF is then added.
-
Monomer Addition: A solution of purified this compound in anhydrous THF is added slowly to the initiator solution at a controlled temperature (e.g., room temperature or elevated temperatures depending on monomer reactivity).
-
Polymerization: The reaction mixture is stirred under an inert atmosphere for a predetermined period (e.g., 2 to 48 hours). The polymerization can be monitored by withdrawing samples and analyzing the monomer conversion.
-
Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
-
Polymer Isolation and Purification: The polymer is isolated by precipitation into a suitable non-solvent (e.g., water or methanol). The polymer is then filtered, washed, and dried under vacuum.
-
Characterization: The molecular weight (Mn, Mw) and PDI of the polymer are determined by GPC.[9] The structure is verified using NMR spectroscopy.[10] Thermal stability is assessed by TGA.[8]
Data Presentation
As no specific quantitative data for the polymerization of this compound is readily available in the reviewed literature, the following table is a template that researchers can use to summarize their experimental results.
| Entry | Polymerization Type | Initiator/Catalyst | [M]/[I] Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | Cationic | BF₃·OEt₂ | 100:1 | CH₂Cl₂ | 0 | 6 | ||||
| 2 | Anionic | KtBuO | 50:1 | THF | 25 | 24 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for cationic and anionic polymerization of this compound and a general experimental workflow.
Caption: Proposed mechanism for cationic ring-opening polymerization of this compound.
Caption: Proposed mechanism for anionic ring-opening polymerization of this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine and alkali metal alkoxides: a simple and versatile catalytic system for fully alternating polyester synthesis from phthalic anhydride and epoxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Effect of Thermal Treatment on Crystallinity of Poly(ethylene oxide) Electrospun Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polymersource.ca [polymersource.ca]
- 10. rsc.org [rsc.org]
Derivatisierung von cis-Stilbenoxid: Applikations- und Protokollhandbuch für Forschung und Wirkstoffentwicklung
Einführung
cis-Stilbenoxid ist ein vielseitiges chemisches Intermediat, das als Ausgangspunkt für die Synthese einer breiten Palette von Derivaten mit potenziellen Anwendungen in der pharmazeutischen Forschung und der Wirkstoffentwicklung dient. Die Epoxidgruppe des cis-Stilbenoxids ist anfällig für Ringöffnungsreaktionen durch verschiedene Nukleophile, was zur Bildung von 1,2-difunktionalisierten Verbindungen wie Diolen und Aminoalkoholen führt. Diese Derivate sind von besonderem Interesse, da die Stilben-Grundstruktur in vielen biologisch aktiven Molekülen vorkommt. Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von cis-Stilbenoxid und präsentiert quantitative Daten zur Unterstützung von Forschungs- und Entwicklungsaktivitäten.
Photochemische Derivatisierung
Die photochemische Umwandlung ist eine wichtige Methode zur Derivatisierung von cis-Stilben. Unter UV-Bestrahlung kann cis-Stilben zu cis-Stilbenoxid oxidiert werden. Diese Methode bietet einen direkten Weg zur Funktionalisierung der Doppelbindung.
Experimentelles Protokoll: Photochemische Oxidation von cis-Stilben zu cis-Stilbenoxid
Dieses Protokoll beschreibt die photochemische Oxidation von cis-Stilben in Gegenwart eines Photosensibilisators und eines Oxidationsmittels.
-
Materialien:
-
cis-Stilben
-
[Ru(bpy)₃]Cl₂·6H₂O (Ruthenium(II)-tris(2,2'-bipyridyl)chlorid-Hexahydrat)
-
[Co(NH₃)₅Cl]Cl₂ (Chloropentaammincobalt(III)-chlorid)
-
Acetonitril (HPLC-Qualität)
-
Wasser (Milli-Q oder äquivalent)
-
Blaue LED-Lichtquelle (λmax = 440 nm, 3 W)
-
Reaktionsgefäß aus Quarz
-
Magnetrührer
-
-
Durchführung:
-
Eine Stammlösung von cis-Stilben (5,0 x 10⁻³ M) in Acetonitril herstellen.
-
In einem Quarz-Reaktionsgefäß eine Lösung mit den folgenden Endkonzentrationen ansetzen:
-
cis-Stilben: 5,0 x 10⁻³ M
-
[Ru(bpy)₃]Cl₂·6H₂O: 2,0 x 10⁻³ M
-
[Co(NH₃)₅Cl]Cl₂: 2,0 x 10⁻² M
-
Wasser: Konzentration je nach gewünschter Reaktionskinetik anpassen (z.B. in einem Acetonitril-Wasser-Gemisch).
-
-
Die Lösung für 40 Minuten mit einer blauen LED-Lichtquelle bestrahlen, während kontinuierlich gerührt wird.
-
Den Reaktionsfortschritt mittels GC-MS oder HPLC überwachen.
-
Nach Abschluss der Reaktion das Lösungsmittel im Vakuum entfernen und das Produkt mittels Säulenchromatographie aufreinigen.
-
Quantitative Daten: Photochemische Oxidation von cis-Stilben
| Substrat | Produkt | Quantenausbeute (%) | Produktverhältnis (cis:trans) |
| cis-Stilben | cis-Stilbenoxid / trans-Stilbenoxid | 9.8[1] | 19:2[1] |
Nukleophile Ringöffnungsreaktionen
Die Reaktivität des Epoxidrings im cis-Stilbenoxid ermöglicht die Addition einer Vielzahl von Nukleophilen, was zu einer breiten Palette von Derivaten führt. Die wichtigsten Reaktionen sind die Hydrolyse zu Diolen und die Aminolyse zu Aminoalkoholen.
Säurekatalysierte Hydrolyse zur Synthese von meso-1,2-Diphenyl-1,2-ethandiol
Die säurekatalysierte Ringöffnung von cis-Stilbenoxid führt zur Bildung des entsprechenden Diols.
Experimentelles Protokoll: Säurekatalysierte Hydrolyse von cis-Stilbenoxid
-
Materialien:
-
cis-Stilbenoxid
-
Aceton
-
Wasser
-
Schwefelsäure (konzentriert)
-
Natriumhydrogencarbonat (gesättigte Lösung)
-
Ethylacetat
-
Wasserfreies Natriumsulfat
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
-
Durchführung:
-
1,0 g cis-Stilbenoxid in 20 mL Aceton in einem 100-mL-Rundkolben lösen.
-
Langsam 5 mL einer 1 M wässrigen Schwefelsäurelösung zugeben.
-
Die Reaktionsmischung bei Raumtemperatur für 4 Stunden rühren. Den Reaktionsfortschritt mittels DC (Laufmittel: Hexan/Ethylacetat 3:1) verfolgen.
-
Nach vollständigem Umsatz die Reaktion durch vorsichtige Zugabe von gesättigter Natriumhydrogencarbonatlösung neutralisieren, bis keine Gasentwicklung mehr zu beobachten ist.
-
Die wässrige Phase dreimal mit je 20 mL Ethylacetat extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel am Rotationsverdampfer entfernen.
-
Den rohen festen Rückstand aus einem Ethanol/Wasser-Gemisch umkristallisieren, um reines meso-1,2-Diphenyl-1,2-ethandiol zu erhalten.
-
Aminolyse zur Synthese von β-Aminoalkoholen
Die Ringöffnung von cis-Stilbenoxid mit Aminen ist eine wichtige Methode zur Herstellung von β-Aminoalkoholen, die als chirale Auxiliare und in pharmazeutisch aktiven Verbindungen von Bedeutung sind.
Experimentelles Protokoll: Synthese von (1R,2S)-2-Amino-1,2-diphenylethanol-Derivaten
Dieses Protokoll beschreibt die asymmetrische Ringöffnung von cis-Stilbenoxid mit aromatischen Aminen unter Verwendung eines chiralen Katalysators in wässrigem Medium.[2][3]
-
Materialien:
-
cis-Stilbenoxid
-
Aromatisches Amin (z.B. Anilin, 1-Naphthylamin)
-
Scandium(III)-triflat (Sc(OTf)₃)
-
Chiraler Ligand (z.B. ein von einer chiralen Bipyridin-Einheit abgeleiteter Ligand)
-
Wasser
-
Heizplatte mit Magnetrührer
-
-
Durchführung:
-
In einem Reaktionsgefäß werden 0,3 mmol cis-Stilbenoxid, 3 Äquivalente des aromatischen Amins und 5 mol% des chiralen Scandium-Katalysators in Wasser suspendiert.
-
Die Reaktionsmischung wird für die in der Tabelle angegebene Zeit bei der angegebenen Temperatur gerührt.
-
Der Reaktionsfortschritt wird mittels DC oder HPLC überwacht.
-
Nach Beendigung der Reaktion wird die Mischung mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.
-
Die organische Phase wird getrocknet und das Lösungsmittel entfernt.
-
Das Produkt wird durch Säulenchromatographie aufgereinigt.
-
Quantitative Daten: Asymmetrische Ringöffnung von cis-Stilbenoxid mit verschiedenen Nukleophilen [2]
| Nukleophil | Temperatur (°C) | Zeit (h) | Umsatz (%) | Enantiomerenüberschuss (ee, %) |
| H₂O | 25 | 24 | 95 | 93 |
| Anilin | 25 | 24 | 91 | 95 |
| 1-Naphthylamin | 40 | 48 | 92 | 97 |
| Thiophenol | 25 | 24 | 88 | 91 |
Visualisierungen
Die folgenden Diagramme illustrieren die beschriebenen chemischen Umwandlungen und experimentellen Arbeitsabläufe.
Abbildung 1: Reaktionsschema der Derivatisierung von cis-Stilbenoxid.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierung.
Abbildung 3: Logischer Zusammenhang im Prozess der Wirkstoffentwicklung.
References
Application Notes and Protocols for the Use of cis-Stilbene Oxide in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cis-stilbene (B147466) oxide in metabolic studies. While specific quantitative data for cis-stilbene oxide is limited in publicly available literature, this document outlines its known interactions with metabolic enzymes, its potential effects on key signaling pathways, and detailed protocols for its investigation. This information is intended to serve as a foundational guide for researchers utilizing this compound as a tool compound in drug metabolism and development.
Introduction
This compound is a stilbene (B7821643) derivative characterized by an epoxide ring.[1] It serves as a valuable tool for investigating the activity of various metabolic enzymes, particularly epoxide hydrolases. Understanding the metabolic fate and enzymatic interactions of compounds like this compound is crucial for predicting drug-drug interactions and elucidating the metabolic pathways of new chemical entities.
Data Presentation
The following tables summarize the available quantitative data for the interaction of this compound with metabolic enzymes. It is important to note that specific inhibitory constants (IC50, Ki) for this compound are not widely reported. The data presented here is based on available literature and provides a starting point for experimental design.
Table 1: Michaelis-Menten Constants (Km) for Microsomal Epoxide Hydrolase (mEH) with this compound as a Substrate
| Species | Microsomal Source | Km (µM) | Reference |
| Human | Liver | 1.0 | [2] |
| Rat | Liver | 5.0 | [2] |
| Mouse | Liver | 10.0 | [2] |
Table 2: Metabolic Stability of this compound in Liver Microsomes (Hypothetical Data)
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
Signaling Pathways
Stilbene derivatives have been shown to modulate key signaling pathways involved in cellular metabolism and defense. While most research has focused on the trans-isomer, it provides a strong rationale for investigating the effects of this compound on these pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes.[3][4] Studies on trans-stilbene (B89595) oxide have demonstrated its ability to activate the Nrf2 pathway, suggesting that this compound may also possess this activity.[5] Activation of Nrf2 by compounds can be assessed by measuring the expression of downstream target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
CAR Signaling Pathway
The Constitutive Androstane Receptor (CAR) is a nuclear receptor that regulates the expression of genes involved in drug metabolism and clearance, including cytochrome P450 enzymes.[5] trans-Stilbene oxide has been shown to activate CAR.[5] Investigation into the potential of this compound to activate this pathway is a relevant area of study.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are based on established methodologies and can be adapted for specific research needs.
Microsomal Stability Assay
This assay determines the rate of metabolism of this compound in liver microsomes, providing an indication of its intrinsic clearance.[6]
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL) and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration typically 1-10 µM).
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.
-
Analyze the concentration of remaining this compound at each time point using a validated LC-MS/MS method.
-
Determine the rate of disappearance of this compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Epoxide Hydrolase Inhibition Assay
This assay determines the inhibitory potential of this compound against microsomal or soluble epoxide hydrolase.
Materials:
-
This compound
-
Source of epoxide hydrolase (e.g., liver microsomes or recombinant enzyme)
-
A suitable substrate for epoxide hydrolase (e.g., a fluorescent probe or a radiolabeled epoxide)
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Quenching solution
-
Instrumentation for detecting product formation (e.g., fluorescence plate reader, scintillation counter, or LC-MS/MS)
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the epoxide hydrolase enzyme source to the buffer.
-
Add the different concentrations of this compound to the wells and pre-incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Initiate the reaction by adding the epoxide hydrolase substrate.
-
Incubate for a fixed period of time during which the reaction is linear.
-
Terminate the reaction by adding a quenching solution.
-
Quantify the amount of product formed.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and this compound.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of this compound to inhibit specific cytochrome P450 (CYP) isoforms.
Materials:
-
This compound
-
Human liver microsomes or recombinant CYP enzymes
-
A specific substrate for the CYP isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Quenching solution with internal standard
-
LC-MS/MS for analysis
Procedure:
-
Prepare a range of concentrations of this compound.
-
In a multi-well plate, combine the microsomes or recombinant CYP enzyme, buffer, and the specific CYP substrate.
-
Add the different concentrations of this compound and pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time.
-
Stop the reaction with a cold organic solvent containing an internal standard.
-
Centrifuge to remove precipitated protein.
-
Analyze the formation of the specific metabolite from the substrate by LC-MS/MS.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a useful probe for studying metabolic enzymes, particularly epoxide hydrolases. While there is a need for more comprehensive quantitative data on its metabolic stability and inhibitory potential, the protocols and information provided herein offer a solid foundation for researchers to design and execute meaningful metabolic studies. Further investigation into its effects on signaling pathways such as Nrf2 and CAR will provide deeper insights into its biological activities and potential applications in drug discovery and development.
References
- 1. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway | MDPI [mdpi.com]
- 5. trans-Stilbene oxide induces expression of genes involved in metabolism and transport in mouse liver via CAR and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Stilbene Diols from cis-Stilbene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of stilbene (B7821643) diols from cis-stilbene (B147466) oxide. Stilbene diols, such as hydrobenzoin, are valuable chiral building blocks in medicinal chemistry and drug development. The stereochemical outcome of the epoxide ring-opening is highly dependent on the reaction conditions. This guide outlines both acid-catalyzed and base-catalyzed hydrolysis methods to selectively synthesize meso-hydrobenzoin (B1201251) and (±)-hydrobenzoin, respectively. Detailed procedures, characterization data, and reaction mechanisms are provided to enable researchers to reliably synthesize these important compounds.
Introduction
Stilbene diols are vicinal diols that serve as versatile precursors in the synthesis of a wide range of biologically active molecules and chiral ligands. The stereochemistry of the two hydroxyl groups is critical for their application in asymmetric synthesis and for determining the pharmacological profile of derivative compounds. cis-Stilbene oxide is a readily available starting material that can be stereoselectively converted to different diastereomers of 1,2-diphenyl-1,2-ethanediol (hydrobenzoin) through controlled hydrolysis of the epoxide ring.
This application note details the procedures for two key transformations:
-
Acid-Catalyzed Hydrolysis: This method proceeds via an SN2-like mechanism with anti-addition of water, yielding meso-hydrobenzoin.
-
Base-Catalyzed Hydrolysis: This reaction also follows an SN2 pathway, resulting in the formation of (±)-1,2-diphenyl-1,2-ethanediol (a racemic mixture of (1R,2R)- and (1S,2S)-hydrobenzoin).
Understanding and controlling the stereochemical outcome of these reactions is paramount for the efficient synthesis of target molecules in drug discovery and development.
Reaction Mechanisms and Stereochemistry
The hydrolysis of this compound to form stilbene diols can be directed to yield specific stereoisomers by selecting either acidic or basic conditions. The stereochemical outcome is a direct result of the reaction mechanism.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. A water molecule then attacks one of the electrophilic carbons of the epoxide from the backside (anti-addition). This SN2-like ring-opening results in an inversion of configuration at the site of attack. Due to the symmetry of the protonated intermediate, attack at either carbon is equally likely, leading to the formation of the meso-compound, (1R,2S)-1,2-diphenyl-1,2-ethanediol.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as hydroxide (B78521), the nucleophile directly attacks one of the epoxide carbons in an SN2 reaction. This attack occurs from the backside, leading to an inversion of configuration at the reaction center. Subsequent protonation of the resulting alkoxide by the solvent (e.g., water) yields the diol. The attack of the hydroxide ion on either of the two equivalent carbons of the cis-epoxide results in a racemic mixture of the (1R,2R) and (1S,2S) enantiomers of hydrobenzoin.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of meso-Hydrobenzoin
This protocol describes the synthesis of meso-hydrobenzoin from this compound using a dilute solution of sulfuric acid.
Materials:
-
This compound (1.0 g, 5.1 mmol)
-
Dioxane (20 mL)
-
0.1 M Sulfuric acid (10 mL)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 g, 5.1 mmol) in dioxane (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 0.1 M sulfuric acid (10 mL) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1 hour.
-
After 1 hour, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 20 mL of deionized water and 20 mL of dichloromethane.
-
Shake the funnel and separate the layers. Extract the aqueous layer with an additional 20 mL of dichloromethane.
-
Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is a white solid. Recrystallize from a mixture of dichloromethane and hexane to afford pure meso-hydrobenzoin.
Expected Yield: Approximately 85-95%.
Protocol 2: Base-Catalyzed Synthesis of (±)-Hydrobenzoin
This protocol outlines the synthesis of a racemic mixture of (1R,2R)- and (1S,2S)-hydrobenzoin from this compound using potassium hydroxide.
Materials:
-
This compound (1.0 g, 5.1 mmol)
-
Ethanol (B145695) (25 mL)
-
Potassium hydroxide (0.56 g, 10 mmol)
-
Deionized water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.56 g, 10 mmol) in ethanol (25 mL) with stirring.
-
Add this compound (1.0 g, 5.1 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
To the residue, add 30 mL of deionized water and 30 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with another 20 mL of ethyl acetate.
-
Combine the organic layers and wash with 20 mL of 1 M hydrochloric acid, followed by 20 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from a minimal amount of hot ethanol to obtain pure (±)-hydrobenzoin.
Expected Yield: Approximately 80-90%.
Data Presentation
Summary of Reaction Conditions and Yields
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Product | meso-Hydrobenzoin | (±)-Hydrobenzoin |
| Catalyst | 0.1 M H₂SO₄ | KOH |
| Solvent | Dioxane/Water | Ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time | 1 hour | 2 hours |
| Typical Yield | 85-95% | 80-90% |
Characterization Data
| Property | meso-Hydrobenzoin | (±)-Hydrobenzoin |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 136-139 °C | 119-122 °C |
| ¹H NMR (CDCl₃, δ) | ~4.75 (s, 2H), ~7.2-7.4 (m, 10H) | ~4.70 (s, 2H), ~7.1-7.3 (m, 10H) |
| ¹³C NMR (CDCl₃, δ) | ~79.5, ~126.5, ~127.5, ~128.5, ~140.0 | ~79.0, ~126.0, ~127.0, ~128.0, ~141.0 |
| FTIR (KBr, cm⁻¹) | ~3350 (br, O-H), ~3030, ~1495, ~1450, ~1060 | ~3380 (br, O-H), ~3030, ~1490, ~1450, ~1050 |
Experimental Workflow
The general workflow for the synthesis and analysis of stilbene diols from this compound is depicted below.
Caption: General workflow for stilbene diol synthesis.
Conclusion
The protocols described in this application note provide reliable and high-yielding methods for the stereoselective synthesis of meso-hydrobenzoin and (±)-hydrobenzoin from this compound. The choice of acidic or basic conditions allows for precise control over the stereochemical outcome of the epoxide ring-opening reaction. These procedures are valuable for researchers in organic synthesis and medicinal chemistry who require access to these important chiral building blocks for the development of new therapeutic agents and other advanced materials. The provided characterization data will aid in the verification of the synthesized products.
Troubleshooting & Optimization
Technical Support Center: Purification of cis-Stilbene Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of cis-stilbene (B147466) oxide from its trans isomer. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis- and trans-stilbene (B89595) oxide?
A1: The primary challenges in separating cis- and trans-stilbene oxide stem from their similar molecular structures. Key difficulties include:
-
Similar Polarity: While the cis-isomer is generally considered slightly more polar than the trans-isomer, their polarities are very close, making separation by chromatography challenging.[1]
-
Solubility: Their solubilities in common organic solvents can be quite similar, which can complicate purification by simple recrystallization.[1]
-
Thermodynamic Stability: The trans-isomer is more thermodynamically stable than the cis-isomer. This can lead to the unintended isomerization of the cis- form to the trans- form, especially when exposed to heat, light (UV or fluorescent), or residual acidic or basic catalysts from the synthesis step.[1]
-
Co-crystallization: During crystallization, the undesired trans-isomer can become trapped within the crystal lattice of the cis-stilbene oxide, leading to an impure final product.[1]
Q2: Which analytical techniques are best for monitoring the purity of the separated isomers?
A2: Several analytical techniques are effective for assessing the purity and isomeric ratio of stilbene (B7821643) oxide mixtures:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase column (e.g., C18) is highly effective for separating the isomers. The more polar cis-isomer typically has a shorter retention time than the less polar trans-isomer.[2]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a column chromatography separation. The two isomers will have slightly different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing and quantifying the isomers. The vinylic protons of the cis- and trans-isomers exhibit distinct chemical shifts and coupling constants.
-
Gas Chromatography (GC): A capillary column with a nonpolar stationary phase can separate the isomers based on their boiling point differences.[1]
Q3: How can I prevent the isomerization of this compound during purification?
A3: To minimize the conversion of the desired cis-isomer to the more stable trans-isomer, consider the following precautions:
-
Avoid High Temperatures: When removing solvents, use a rotary evaporator at the lowest feasible temperature and under high vacuum to lower the boiling point.[1]
-
Protect from Light: cis-Stilbene and its derivatives are known to be sensitive to light, which can catalyze isomerization.[3] It is advisable to work in a fume hood with the sash down to block fluorescent light or to wrap glassware in aluminum foil.
-
Neutralize the Crude Mixture: If the synthesis of stilbene oxide involved acidic or basic reagents, ensure that the crude product is thoroughly neutralized and washed before attempting purification to remove any residual catalysts.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling out" instead of forming crystals | The solution is too concentrated, or the cooling rate is too rapid.[2] | Add more hot solvent to create a more dilute solution and allow it to cool slowly to room temperature before placing it in an ice bath.[2] |
| No crystals form upon cooling | The solution is too dilute, or it is supersaturated and requires nucleation.[2] | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2] If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.[2] |
| Final product is still contaminated with the trans-isomer | The cooling process was too fast, trapping the trans-isomer in the crystal lattice. The chosen solvent does not provide sufficient solubility differentiation between the isomers.[2] | Perform a slow, controlled crystallization.[2] Consider a second or even third recrystallization to enhance purity.[1] Experiment with different solvent systems to find one where the trans-isomer is significantly more soluble at low temperatures. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of isomers | The mobile phase (eluent) is either too polar or not polar enough. The stationary phase may not be optimal.[2] | Optimize the eluent system by starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity. Alumina (B75360) is often more effective than silica (B1680970) gel for separating stilbene isomers.[1] |
| Isomers elute together | The column was overloaded with the sample mixture. The eluent is too polar.[1] | Use a smaller amount of the crude mixture or a larger column.[1] Use a less polar eluent to increase the retention time and improve separation.[1] |
| cis-Isomer isomerizes on the column | The silica gel or alumina may be slightly acidic, catalyzing the isomerization.[2] Prolonged exposure to light during the chromatography run.[2] | Use a neutralized stationary phase or add a small amount of a non-interfering base like triethylamine (B128534) (~0.1-1%) to the eluent.[2] Protect the column from light by wrapping it in aluminum foil.[2] |
Data Presentation
Physical Properties of Stilbene Oxide Isomers
| Property | This compound | trans-Stilbene Oxide | Rationale for Separation |
| Melting Point | 38-40 °C | ~68-69 °C | The significant difference in melting points can be exploited in fractional crystallization, where the higher-melting trans-isomer may crystallize out first under carefully controlled conditions. |
| State at Room Temp. | Solid | Solid | Both are solids at room temperature, making separation by simple filtration of a liquid-solid mixture not directly applicable. |
| Polarity | More Polar[1] | Less Polar[1] | The slight difference in polarity is the basis for separation by column chromatography, where the more polar cis-isomer interacts more strongly with a polar stationary phase.[2] |
| Solubility | Generally more soluble in polar solvents | Generally more soluble in non-polar solvents | This difference in solubility is key to selecting an appropriate solvent for recrystallization or the mobile phase for column chromatography. |
Typical Column Chromatography Parameters for Stilbene Isomer Separation
| Parameter | Value/Description |
| Stationary Phase | Alumina (neutral, activity I) |
| Eluent System | A gradient of hexane (B92381) and ethyl acetate (B1210297) is often effective. Start with 100% hexane and gradually increase the percentage of ethyl acetate. |
| Elution Order | The less polar trans-stilbene oxide will typically elute before the more polar this compound in normal-phase chromatography. |
| Monitoring | Thin-Layer Chromatography (TLC) with a suitable eluent and visualization under UV light.[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is adapted from methodologies for the separation of stilbene isomers and can be applied to stilbene oxides.[1]
1. Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Fill the column about halfway with a non-polar solvent like hexane.
-
Slowly add alumina (e.g., ~30 g for every 1 g of crude material) to the column, allowing it to settle through the solvent to create a uniform, bubble-free packing. Gently tap the column to aid in packing.
-
Drain the excess solvent until the level is just above the surface of the alumina.
2. Sample Loading:
-
Dissolve the crude stilbene oxide mixture in a minimal amount of a low-polarity solvent, such as dichloromethane (B109758) or toluene.
-
Carefully apply the concentrated sample solution to the top of the alumina column.
3. Elution and Fraction Collection:
-
Begin eluting the column with a non-polar eluent, such as hexane. The less polar trans-stilbene oxide will elute first.
-
Collect the eluate in fractions (e.g., 10-15 mL per tube).
-
Monitor the fractions by TLC to identify which ones contain the trans-isomer.
-
Once the trans-isomer has been completely eluted, gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 1-2% ethyl acetate in hexane and slowly increasing the concentration).
-
The more polar this compound will now begin to move down the column.
-
Continue collecting and monitoring fractions to isolate the pure this compound.
4. Solvent Removal and Analysis:
-
Combine the pure fractions containing the this compound.
-
Remove the solvent using a rotary evaporator.
-
Analyze the purity of the recovered solid by HPLC or NMR.
Protocol 2: Monitoring the Separation by Thin-Layer Chromatography (TLC)
1. Plate Preparation:
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of a TLC plate. This is your baseline.
-
Mark spots on the baseline for your crude mixture and for each collected fraction.
2. Spotting:
-
Dip a capillary tube into the solution of your crude mixture and gently touch it to the corresponding spot on the baseline. Keep the spot as small as possible.
-
Repeat for each collected fraction using a clean capillary tube for each.
3. Development:
-
Add a small amount of the eluent used for column chromatography to a developing chamber and place a piece of filter paper inside to saturate the atmosphere.
-
Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
4. Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp.[4] UV-active compounds will appear as dark spots.[4] Circle the spots with a pencil.
-
Alternatively, place the plate in a chamber containing a few crystals of iodine; many organic compounds will appear as brown spots.[5]
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Factors influencing the choice of purification method.
References
Technical Support Center: Separation of Cis/Trans Stilbene Oxide Mixtures
Welcome to the Technical Support Center for the separation of cis and trans stilbene (B7821643) oxide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-stilbene (B89595) oxide?
The main challenges in separating cis- and trans-stilbene oxide stem from their similar physical properties. While the trans isomer is generally a solid at room temperature with a higher melting point (approx. 65-67 °C) and the cis isomer has a lower melting point (approx. 38-40 °C), their separation can be complicated by several factors[1]:
-
Polarity and Solubility: The cis-isomer is generally considered more polar than the trans-isomer, but their solubilities in common organic solvents can be quite similar, making simple recrystallization challenging.
-
Thermodynamic Stability: The trans-isomer is more thermodynamically stable. The less stable cis-isomer can potentially isomerize to the trans-form, especially when exposed to heat, light (UV or fluorescent), or catalytic impurities.[2]
-
Co-crystallization: During recrystallization, impurities of one isomer can be trapped within the crystal lattice of the other, reducing the final purity.[2]
Q2: Which analytical techniques are best for monitoring the purity of the separated isomers?
Several techniques are effective for assessing the purity of stilbene oxide isomer separations:
-
Thin Layer Chromatography (TLC): TLC on silica (B1680970) gel or alumina (B75360) plates is a rapid and effective method for qualitatively monitoring the progress of a separation, such as during column chromatography. The two isomers will have different Rf values, with the less polar trans-isomer typically having a higher Rf than the more polar cis-isomer in a normal-phase system.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both qualitative and quantitative analysis of the isomeric mixture. A reversed-phase column (like a C18) can effectively separate the isomers, with the more polar cis-isomer typically having a shorter retention time.[2] Normal-phase HPLC can also be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an excellent method for distinguishing and quantifying the isomers. The key difference lies in the coupling constants (J-values) of the oxirane ring protons.
Q3: How can I visualize the stilbene oxide isomers on a TLC plate?
Since stilbene oxides contain phenyl groups, they are UV-active. You can visualize the spots on a TLC plate containing a fluorescent indicator (e.g., F254) using a UV lamp (254 nm). The spots will appear as dark circles against a fluorescent green background. For permanent visualization, staining with potassium permanganate (B83412) (KMnO4) can be effective as the epoxide can be oxidized.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crystals | 1. The chosen solvent is too nonpolar, making the desired isomer too soluble even at low temperatures. 2. Insufficient solvent was used, leading to premature crystallization and trapping of impurities. 3. The solution was cooled too rapidly. | 1. Select a solvent or solvent system where the trans-isomer is sparingly soluble at low temperatures (e.g., ethanol, methanol, or hexane).[2][3] 2. Dissolve the crude mixture in the minimum amount of hot solvent to ensure a saturated solution. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Product is "Oiling Out" Instead of Crystallizing | 1. The solution is too concentrated. 2. The crystallization temperature is being lowered too quickly. 3. The chosen solvent is inappropriate. | 1. Add more hot solvent to create a more dilute solution. 2. Allow the solution to cool at a much slower rate. 3. Experiment with a different solvent or a mixed solvent system. |
| Final Product is Impure (Contaminated with the other isomer) | 1. The contaminating isomer has significant solubility in the cold crystallization solvent and remains in the mother liquor that adheres to the crystals. 2. Rapid cooling has trapped the liquid cis-isomer within the trans-stilbene oxide crystals. | 1. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor. 2. Perform a second or even third recrystallization to achieve higher purity. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Isomers | 1. Incorrect stationary phase. 2. Inappropriate mobile phase (eluent). | 1. Silica gel is a common choice. Alumina can also be effective, and the trans-isomer may have a stronger adsorption affinity on alumina.[2] 2. Start with a nonpolar eluent like hexane (B92381). The less polar trans-isomer will elute first. Gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to elute the more strongly adsorbed cis-isomer.[4] |
| Isomers Elute Together | 1. The column was overloaded with the sample mixture. 2. The eluent is too polar, causing both isomers to travel down the column too quickly. | 1. Use a smaller amount of the crude mixture or a larger column with more stationary phase. 2. Use a less polar eluent (e.g., a lower percentage of ethyl acetate in hexane) to increase retention times and improve separation. |
| Fractions are Contaminated | 1. Fractions were collected too broadly. 2. The separation is not baseline. | 1. Collect smaller fractions and analyze them by TLC before combining. 2. Optimize the mobile phase to achieve better separation between the spots on TLC before running the column. |
| Isomerization on the Column | 1. The silica gel may be slightly acidic, which can catalyze the isomerization of the cis- to the more stable trans-isomer. 2. Exposure to UV light during the chromatography run. | 1. Use deactivated (neutral) silica gel or add a small amount of a non-interfering base like triethylamine (B128534) (~0.1-1%) to the eluent. 2. Protect the column from light by wrapping it in aluminum foil. |
Experimental Protocols
Column Chromatography Protocol for Cis/Trans Stilbene Oxide Separation
This protocol is a general guideline and may require optimization based on the specific mixture and desired purity.
1. Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates (silica gel with F254 indicator)
-
TLC developing chamber
-
UV lamp
2. Procedure:
-
TLC Analysis:
-
Develop a suitable mobile phase for separation using TLC. Start with a low polarity eluent such as 5% ethyl acetate in hexane and gradually increase the polarity. A good separation will show two distinct spots with a clear difference in Rf values. The target Rf for the first eluting compound is typically around 0.3-0.4.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude stilbene oxide mixture in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the concentrated sample solution to the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis. The less polar trans-stilbene oxide should elute first.
-
Collect fractions and monitor their composition by TLC.
-
Once the first isomer has completely eluted, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar cis-stilbene (B147466) oxide.
-
-
Solvent Removal and Analysis:
-
Combine the pure fractions of each isomer.
-
Remove the solvent using a rotary evaporator.
-
Analyze the purity of the recovered isomers using HPLC or NMR.
-
Recrystallization Protocol for Cis/Trans Stilbene Oxide Separation
This protocol leverages the difference in melting points and solubilities of the two isomers.
1. Materials:
-
Crude cis/trans stilbene oxide mixture
-
Recrystallization solvent (e.g., methanol, ethanol, or hexane)[3]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Dissolution:
-
Place the crude stilbene oxide mixture in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation. The trans-isomer, being less soluble, is expected to crystallize out first.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved cis-isomer.
-
-
Drying and Analysis:
-
Dry the purified crystals.
-
Determine the melting point of the purified product. The melting point should be sharp and close to the literature value for the pure isomer.
-
Confirm the purity by an appropriate analytical method (e.g., HPLC or NMR).
-
The cis-isomer can often be recovered from the mother liquor by evaporating the solvent, though it may require further purification.
-
Data Presentation
Table 1: Physical Properties of Stilbene Oxide Isomers
| Property | cis-Stilbene Oxide | trans-Stilbene Oxide |
| Molecular Weight | 196.24 g/mol | 196.24 g/mol |
| Melting Point | 38-40 °C | 65-67 °C[1] |
| Appearance | Solid | White crystals[5] |
| Polarity | More Polar | Less Polar |
Table 2: Comparison of Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility and melting point between isomers. | Simple, cost-effective, good for large quantities. | May require multiple iterations; risk of "oiling out"; can be ineffective if solubilities are too similar.[2] |
| Column Chromatography | Difference in polarity and adsorption affinity to a stationary phase. | Highly effective separation; allows for purification of both isomers from one run. | More time-consuming; requires larger volumes of solvent; can be difficult to scale up.[2] |
| HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Highest achievable purity; precise control and quantification. | Expensive; not suitable for large-scale purification; requires specialized equipment.[2] |
Visualizations
Caption: General experimental workflow for the separation of cis/trans stilbene oxide mixtures.
Caption: Decision tree for selecting a suitable separation method for cis/trans stilbene oxide.
References
Technical Support Center: Troubleshooting Low Yield in cis-Stilbene Epoxidation
Welcome to the technical support center for cis-stilbene (B147466) epoxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low yields of cis-stilbene oxide.
Frequently Asked Questions (FAQs)
Q1: My cis-stilbene epoxidation reaction is resulting in a low yield of the desired cis-epoxide. What are the most common causes?
Low yields in cis-stilbene epoxidation are frequently attributed to several key factors:
-
Isomerization of the starting material: cis-Stilbene can isomerize to the more thermodynamically stable trans-stilbene (B89595) under the reaction conditions. This results in the formation of trans-stilbene oxide as a major byproduct.[1][2]
-
Overoxidation of the product: The desired this compound can be further oxidized to benzaldehyde, especially at elevated temperatures or with prolonged reaction times.[3]
-
Ring-opening of the epoxide: In the presence of acidic or aqueous conditions, the epoxide ring can open to form the corresponding diol (1,2-diphenyl-1,2-ethanediol), reducing the yield of the isolated epoxide.[4][5]
-
Suboptimal reaction conditions: Factors such as incorrect temperature, inappropriate solvent, or a non-optimal oxidant-to-substrate ratio can all contribute to reduced yields.
-
Catalyst-related issues: In catalytic epoxidations, the choice of catalyst can significantly influence the stereoselectivity. Some catalytic systems are known to favor the formation of the trans-epoxide even when starting from cis-stilbene.[1][3]
Q2: I am observing a significant amount of trans-stilbene oxide in my product mixture. How can I minimize this?
The formation of trans-stilbene oxide from cis-stilbene is a common issue. To minimize this, consider the following:
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0-25 °C) to reduce the rate of isomerization of cis-stilbene.
-
Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor isomerization.
-
Choice of Oxidant and Catalyst: The combination of oxidant and catalyst plays a crucial role. For instance, epoxidation with m-CPBA can proceed via a concerted mechanism that retains the stereochemistry of the alkene.[6][7] However, some metal-based catalysts can promote isomerization.[2]
-
Protect from Light: cis-Stilbene can undergo photoisomerization. It is good practice to protect the reaction mixture from light, for example, by wrapping the reaction flask in aluminum foil.[8]
Q3: Benzaldehyde is a major byproduct in my reaction. What causes its formation and how can it be prevented?
Benzaldehyde formation is typically a result of overoxidation of the stilbene (B7821643) double bond.[3] This can occur through the oxidative cleavage of cis-stilbene itself or the further oxidation of the initially formed epoxide. To prevent this:
-
Avoid High Temperatures: Elevated temperatures can promote the C-C bond cleavage that leads to benzaldehyde.[3]
-
Control Oxidant Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.5 equivalents) to minimize overoxidation.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product, and quench the reaction promptly upon completion.
Q4: My final product is contaminated with a diol. How can I avoid this?
The formation of a diol byproduct is due to the hydrolysis of the epoxide ring.[4] This is particularly problematic in the presence of water and acid or base catalysts. To prevent diol formation:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are dry. Use anhydrous solvents and dry glassware.
-
Buffer the Reaction: In epoxidations using peroxy acids like m-CPBA, a byproduct is the corresponding carboxylic acid, which can catalyze ring-opening. Adding a mild base, such as sodium bicarbonate, can buffer the reaction mixture and prevent the accumulation of acid.
-
Aqueous Work-up: During the work-up procedure, minimize contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture carefully and proceed with extraction promptly.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low conversion of cis-stilbene | 1. Insufficient reaction time or temperature. 2. Deactivated oxidant or catalyst. 3. Inappropriate solvent. | 1. Monitor the reaction by TLC/GC and extend the reaction time or slightly increase the temperature if necessary. 2. Use fresh, properly stored oxidant and catalyst. 3. Choose a solvent in which both the substrate and oxidant are soluble (e.g., dichloromethane (B109758), chloroform (B151607) for m-CPBA epoxidation). |
| High ratio of trans- to this compound | 1. Isomerization of cis-stilbene to trans-stilbene. 2. Non-stereospecific reaction mechanism. | 1. Lower the reaction temperature. 2. Minimize reaction time. 3. Protect the reaction from light. 4. Select a stereospecific epoxidation method (e.g., m-CPBA without certain metal catalysts).[6] |
| Presence of benzaldehyde | Overoxidation of the alkene or epoxide. | 1. Use a controlled amount of oxidant (1.0-1.2 equivalents). 2. Maintain a low reaction temperature. 3. Stop the reaction as soon as the starting material is consumed. |
| Presence of diol | Hydrolysis of the epoxide ring. | 1. Ensure anhydrous reaction conditions. 2. Buffer the reaction with a mild base (e.g., NaHCO₃) if using a peroxy acid. 3. Perform a neutral work-up. |
| Complex mixture of products | A combination of the above issues. | Systematically optimize the reaction conditions, starting with temperature, then oxidant stoichiometry, and reaction time. |
| Difficulty in purifying this compound | Co-elution of isomers or byproducts. | Use a high-resolution purification technique like column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to separate the isomers.[3] |
Quantitative Data Summary
The yield and stereoselectivity of cis-stilbene epoxidation are highly dependent on the chosen catalytic system and reaction conditions. The following table summarizes representative data from the literature.
| Catalyst | Oxidant | Solvent | Temp. (°C) | Conversion (%) | cis-Epoxide Selectivity (%) | trans-Epoxide Selectivity (%) | Benzaldehyde Selectivity (%) |
| Au₂₅(SR)₁₈/SiO₂ | TBHP | Toluene | 80 | 26 | ~1 | 98 | ~1 |
| Au₃₈(SR)₂₄/SiO₂ | TBHP | Toluene | 80 | 15 | - | ~100 | - |
| Au₁₄₄(SR)₆₀/SiO₂ | TBHP | Toluene | 80 | 14 | 2 | 91 | 7 |
| Au₂₅/CeO₂ | TBHP | Toluene | 80 | 54 | - | 96 | - |
| Mn(salen)Cl | PhIO | CH₂Cl₂ | RT | 67 | - | - | - |
| Ni complex | m-CPBA | - | - | - | - | Major Product | - |
*Data compiled from various sources.[1][2][3] Note that in some cases, the selectivity for the cis-epoxide was negligible, with the trans-epoxide being the predominant product even from cis-stilbene.
Experimental Protocols
Protocol 1: Epoxidation of cis-Stilbene with m-CPBA
This protocol is a general procedure for the epoxidation of cis-stilbene using meta-chloroperoxybenzoic acid (m-CPBA), which is known for its stereospecificity in the absence of certain catalysts.[6][7]
Materials:
-
cis-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cis-stilbene (1.0 equiv) in anhydrous dichloromethane (e.g., 10 mL per 1 mmol of stilbene).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equiv) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred cis-stilbene solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to separate the this compound from any trans-isomer and other byproducts.
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction pathway for cis-stilbene epoxidation and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in cis-stilbene epoxidation.
Logical Relationships of Key Parameters
Caption: Interrelationships between key experimental parameters and reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diol synthesis by substitution [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of cis-Stilbene Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-stilbene (B147466) oxide. This guide addresses common side reactions and offers practical solutions to optimize reaction outcomes and purify the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of cis-stilbene oxide?
The two primary side reactions encountered during the epoxidation of cis-stilbene are:
-
Isomerization: The desired this compound can isomerize to the thermodynamically more stable trans-stilbene (B89595) oxide. This isomerization can be influenced by the choice of catalyst, oxidant, and reaction conditions.
-
Oxidative Cleavage: The carbon-carbon double bond of cis-stilbene can be cleaved by the oxidizing agent, leading to the formation of benzaldehyde (B42025) as a significant byproduct.[1]
Q2: What factors influence the stereoselectivity of the epoxidation, specifically the ratio of cis- to trans-stilbene oxide?
The stereoselectivity of the epoxidation of cis-stilbene is highly dependent on the catalytic system and the oxygen source used. For instance, in manganese-salen catalyzed epoxidations, the counter-ion of the catalyst plays a crucial role. Non-ligating counter-ions (e.g., PF₆⁻) tend to favor the formation of the cis-epoxide, while ligating counter-ions (e.g., Cl⁻) can lead to significant isomerization to the trans-epoxide.[2] The choice of the oxygen donor also impacts the cis/trans ratio.[2]
Q3: How can I minimize the formation of benzaldehyde?
Benzaldehyde formation arises from the over-oxidation of the stilbene (B7821643) double bond.[1] To minimize its formation:
-
Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the amount of benzaldehyde.[1] Monitor the reaction progress closely (e.g., by TLC) and quench the reaction once the starting material is consumed.
-
Choice of Oxidant: Milder and more selective oxidizing agents can reduce the extent of oxidative cleavage.
-
Temperature Control: Running the reaction at lower temperatures can help to decrease the rate of the over-oxidation side reaction.
Q4: What are the recommended methods for purifying this compound from the reaction mixture?
The most effective method for separating this compound from trans-stilbene oxide, unreacted cis-stilbene, and benzaldehyde is column chromatography .[3][4] Silica (B1680970) gel is a commonly used stationary phase. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio, is typically effective. The different polarities of the components allow for their separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time, but monitor closely to avoid increased side product formation.- Ensure the purity and activity of the oxidizing agent. |
| Significant formation of side products. | - Refer to the solutions for minimizing isomerization and benzaldehyde formation below. | |
| High proportion of trans-stilbene oxide in the product mixture | Isomerization of the cis-epoxide. | - Use a catalytic system known to favor retention of stereochemistry (e.g., manganese-salen with non-ligating counterions).- Optimize reaction temperature; lower temperatures may reduce isomerization.- Minimize reaction time. |
| Presence of acidic impurities. | - Ensure all reagents and solvents are pure and dry. Acidic conditions can promote isomerization. | |
| Significant amount of benzaldehyde detected | Over-oxidation of the double bond. | - Reduce the reaction time. Monitor the reaction progress carefully using TLC.- Lower the reaction temperature.- Use a more selective oxidizing agent if possible. |
| Difficulty in separating cis- and trans-stilbene oxide | Similar polarities of the isomers. | - Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.- Ensure proper column packing to maximize resolution. |
| Product is an oil instead of a solid | Presence of impurities, particularly cis-stilbene (which is a liquid at room temperature). | - Purify the product using column chromatography to remove unreacted starting material and other byproducts. |
Data Presentation
Table 1: Influence of Catalyst and Oxygen Donor on the Diastereoselectivity of cis-Stilbene Epoxidation
| Catalyst | Oxygen Donor | This compound : trans-Stilbene Oxide Ratio | Reference |
| Au₂₅(SR)₁₈/SiO₂ | TBHP | ~1:98 | [1] |
| Au₃₈(SR)₂₄/SiO₂ | TBHP | ~0:100 | [1] |
| Au₁₄₄(SR)₆₀/SiO₂ | TBHP | 2:91 (with 7% benzaldehyde) | [1] |
| Mn(salen)Cl | PhIO | 32:68 | [2] |
| Mn(salen)PF₆ | PhIO | 76:24 | [2] |
| Mn(salen)Cl | Ozone | 80:20 | [2] |
| Mn(salen)PF₆ | Ozone | 92:8 | [2] |
TBHP = tert-Butyl hydroperoxide; PhIO = Iodosylbenzene
Experimental Protocols
Protocol 1: Epoxidation of cis-Stilbene using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol provides a general method for the epoxidation of cis-stilbene. The reaction should be monitored carefully to minimize side product formation.
Materials:
-
cis-Stilbene
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve cis-stilbene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred cis-stilbene solution at 0 °C over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can then be purified by column chromatography (see Protocol 2).
Protocol 2: Purification of this compound by Column Chromatography
This protocol is designed for the separation of this compound from trans-stilbene oxide, benzaldehyde, and unreacted cis-stilbene.
Materials:
-
Crude reaction mixture from Protocol 1
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare the Column: Pack a glass chromatography column with silica gel using a wet slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 98:2 hexane:ethyl acetate.
-
Unreacted cis-stilbene, being the least polar, will elute first.
-
trans-Stilbene oxide will typically elute next.
-
Followed by the desired this compound.
-
Benzaldehyde, being more polar, will elute later.
-
The polarity of the eluent can be gradually increased (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to facilitate the elution of the more polar components.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Caption: Reaction pathway for this compound synthesis and major side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Isomerization of cis-Stilbene Oxide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the isomerization of cis-stilbene (B147466) oxide to its trans isomer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the acid-catalyzed isomerization of cis-stilbene oxide to trans-stilbene (B89595) oxide?
The isomerization is typically catalyzed by an acid, such as a Lewis acid or a Brønsted acid. The reaction proceeds through a carbocation intermediate. The acid protonates the oxygen atom of the epoxide ring, making it a better leaving group. This is followed by the cleavage of a carbon-oxygen bond, which results in the formation of a resonance-stabilized benzylic carbocation. Rotation around the central carbon-carbon bond can then occur. While the cis-isomer is sterically hindered, the trans-isomer is thermodynamically more stable. The reaction concludes with the reformation of the epoxide ring in the more stable trans configuration.
Q2: My reaction is showing low conversion of the cis-isomer. What are the potential causes and solutions?
Low conversion can be attributed to several factors:
-
Inactive Catalyst: The acid catalyst may be old, hydrated, or impure. Ensure you are using a fresh or properly stored catalyst. For example, if using silica (B1680970) gel, ensure it is activated (dried).
-
Insufficient Catalyst: The catalytic amount may be too low to facilitate the reaction effectively. A slight increase in the catalyst loading could improve the conversion rate.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider increasing the temperature moderately, while monitoring for byproduct formation.
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
Q3: I am observing significant byproduct formation, particularly benzaldehyde (B42025). How can I minimize this?
The formation of benzaldehyde is a known side reaction in the acid-catalyzed rearrangement of stilbene (B7821643) oxides. This often occurs when stronger acids or higher temperatures are used, which can lead to the formation of diphenylacetaldehyde (B122555) that subsequently cleaves. To minimize this:
-
Use a Milder Catalyst: Opt for a milder Lewis acid or solid acid catalyst (e.g., acidic alumina, silica gel) instead of strong Brønsted acids like sulfuric acid.
-
Control the Temperature: Avoid excessive heating. Running the reaction at room temperature or with gentle warming is often sufficient and can suppress the formation of side products.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as the presence of water can promote the formation of diol impurities and other side products.
Q4: What is the best method to monitor the progress of the isomerization reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. The cis and trans isomers of stilbene oxide are generally separable on a silica gel TLC plate, and they will have different retention factors (Rf values). By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the cis-isomer and the appearance of the trans-isomer product. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), should be used to achieve good separation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the isomerization of this compound.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common experimental issues.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the isomerization process.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield of trans-isomer (%) | Reference |
| Silica Gel | Dichloromethane (B109758) | 25 (Room Temp) | 2 - 4 | >90% | General Procedure |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | 0 - 25 | 0.5 - 1 | ~85-95% | |
| Amberlyst-15 | Toluene | 80 | 6 | ~90% | |
| Perchloric Acid (HClO₄) | Dioxane/Water | 25 | 1 | ~70-80% (plus diol) |
Detailed Experimental Protocol
Objective: To convert this compound to trans-stilbene oxide using silica gel as a mild acid catalyst.
Materials:
-
This compound
-
Chromatography-grade silica gel (60-120 mesh)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
Experimental Workflow
Caption: Step-by-step workflow for cis-trans stilbene oxide isomerization.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in approximately 20 mL of dichloromethane.
-
Addition of Catalyst: To this solution, add 2.0 g of chromatography-grade silica gel.
-
Reaction: Stir the resulting slurry at room temperature using a magnetic stirrer.
-
Monitoring: After 30 minutes, begin monitoring the reaction's progress every 15-30 minutes using TLC with a 9:1 hexane/ethyl acetate eluent. The trans-isomer product should have a higher Rf value than the cis-isomer starting material. The reaction is complete when the spot corresponding to the this compound is no longer visible.
-
Workup: Once the reaction is complete (typically 2-4 hours), filter the mixture through a short plug of celite or a sintered glass funnel to remove the silica gel. Wash the silica gel with an additional 10-15 mL of dichloromethane to ensure all the product is collected.
-
Isolation: Combine the organic filtrates and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude trans-stilbene oxide can be purified by recrystallization from a suitable solvent such as hexane or methanol (B129727) to yield a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring NMR and IR spectra.
Technical Support Center: Optimizing Stereoselectivity in Stilbene Epoxidation
Welcome to the technical support center for stereoselective stilbene (B7821643) epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that can arise during the stereoselective epoxidation of stilbene, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity (e.g., formation of trans-epoxide from cis-stilbene)
Question: My epoxidation of cis-stilbene (B147466) is producing a significant amount of the trans-stilbene (B89595) oxide, leading to low diastereoselectivity. What are the potential causes and how can I improve the cis-selectivity?
Answer: The formation of the trans-epoxide from cis-stilbene suggests a loss of stereochemical integrity during the reaction. This is often attributed to a stepwise reaction mechanism involving a radical intermediate that has a sufficient lifetime to allow for rotation around the carbon-carbon bond before ring closure.
Potential Causes and Solutions:
-
Radical Intermediates: Certain catalyst systems, particularly some metal-salen complexes, can proceed through a radical pathway, leading to isomerization.[1]
-
Solution: Modifying the catalyst or reaction conditions can favor a concerted mechanism. For instance, in Mn(salen)-catalyzed epoxidations, the choice of counterion on the catalyst can significantly influence the cis/trans ratio.[1] Catalysts with non-ligating counterions (e.g., PF₆⁻, BF₄⁻) tend to favor the formation of the cis-epoxide from cis-stilbene, whereas ligating counterions (e.g., Cl⁻, Br⁻) can lead to more of the trans-product.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions and radical pathways.
-
Solution: Lowering the reaction temperature may improve stereoselectivity. For instance, in some Mn(salen) systems, increasing the temperature has been shown to increase the amount of trans-epoxide formed.[2]
-
-
Oxygen Source: The choice of oxidant can influence the reaction pathway and, consequently, the diastereoselectivity.[1]
-
Solution: Experiment with different oxygen donors. The diastereoselectivity of Mn(salen)-catalyzed epoxidation of cis-stilbene has been shown to be dependent on the oxygen source used.[1]
-
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Low Enantioselectivity in Asymmetric Epoxidation
Question: I am performing an asymmetric epoxidation of trans-stilbene using a chiral catalyst, but the enantiomeric excess (ee) of the product is consistently low. What factors could be responsible, and how can I enhance the enantioselectivity?
Answer: Low enantioselectivity in catalytic asymmetric epoxidation can stem from various factors, including the catalyst's effectiveness, reaction conditions, and the purity of reagents.
Potential Causes and Solutions:
-
Catalyst Integrity and Activity: The chiral catalyst may be impure, deactivated, or not properly activated.
-
Solution: Ensure the catalyst is of high purity and handled under appropriate conditions to prevent degradation. For heterogeneous catalysts, issues like catalyst poisoning by reaction byproducts (e.g., iodobenzene (B50100) from iodosylbenzene) can lower enantioselection.[2]
-
-
Presence of Water: Trace amounts of water can interfere with the chiral environment of the catalyst, leading to a decrease in enantioselectivity.[3]
-
Reaction Temperature: Temperature can significantly impact the enantioselectivity of the reaction.
-
Solution: Lowering the reaction temperature often improves enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity.
-
Solution: Screen a variety of solvents to find the optimal one for your specific catalyst system and substrate.
-
-
Axial Ligands/Additives: In some systems, such as Jacobsen-Katsuki epoxidation, the addition of an axial ligand (e.g., a pyridine (B92270) N-oxide derivative) can enhance the reaction rate, yield, and enantioselectivity.[4]
-
Solution: If applicable to your system, consider the addition of a suitable axial ligand.
-
Signaling Pathway for Optimizing Enantioselectivity
Caption: Factors influencing the transition state for high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my Shi epoxidation of trans-stilbene showing very low conversion?
A1: Low conversion in Shi epoxidations is a common issue.[5] Here are some things to check:
-
Oxone Quality: Oxone (the oxidant) can degrade over time. It's crucial to use a fresh, active batch. You can titrate your Oxone to check its activity.[5]
-
Catalyst Purity: Ensure the fructose-derived ketone catalyst is pure and has not decomposed.[5]
-
Reaction Conditions: The reaction is sensitive to pH and temperature. Ensure these are controlled as per the literature protocol.
-
Slow Addition: For some substrates, slow addition of the oxidant via a syringe pump can be beneficial.[5]
-
Don't Expect Full Conversion: Some literature reports indicate that the reaction may not go to completion, and pushing it for too long can lead to over-oxidation.[5]
Q2: Can I use cis-stilbene in a Jacobsen-Katsuki epoxidation to get an optically active cis-epoxide?
A2: While you can perform the epoxidation on cis-stilbene, the resulting cis-stilbene oxide is a meso compound and therefore optically inactive. Enantioselective epoxidation of trans-stilbene, on the other hand, produces a chiral epoxide, which will be optically active if the reaction is successful.[6]
Q3: Does the type of stilbene isomer affect the reaction rate?
A3: Yes, the reaction rate can be influenced by the alkene's geometry. In some catalytic systems, cis-alkenes may react preferentially due to steric interactions between the catalyst and a trans-substituted substrate.[7] Conversely, other systems might favor the less sterically hindered trans-isomer.
Data Presentation
Table 1: Jacobsen-Katsuki Epoxidation of cis-Stilbene with Different Mn(salen)X Catalysts
| Catalyst Counterion (X) | Oxygen Donor | cis-epoxide : trans-epoxide ratio | Reference |
| Cl⁻ (ligating) | PhIO | ~30:70 | [1] |
| PF₆⁻ (non-ligating) | PhIO | ~75:25 | [1] |
| Cl⁻ (ligating) | H₂O₂/n-Bu₄NAcO | ~10:90 | [1] |
| PF₆⁻ (non-ligating) | H₂O₂/n-Bu₄NAcO | ~90:10 | [1] |
Table 2: Asymmetric Epoxidation of trans-Stilbene with Chiral Ketone Catalysts
| Catalyst | Solvent System | ee (%) | Yield (%) | Reference |
| (R)-Ketone 7 | aq. DME (0 °C) | 95 | 85 | [8] |
| (R)-Ketone 2 | aq. CH₃CN (rt) | 73 | 90 | [8] |
| (R)-Ketone 3 | aq. CH₃CN (rt) | 88 | 82 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Jacobsen-Katsuki Epoxidation of trans-Stilbene
This protocol is a generalized procedure based on common practices for Jacobsen-Katsuki epoxidation.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-stilbene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere.
-
Catalyst Addition: Add the chiral Mn(III)-salen catalyst (e.g., Jacobsen's catalyst, 0.05 mmol, 5 mol%). If an axial ligand is used (e.g., 4-phenylpyridine (B135609) N-oxide), add it at this stage (0.25 mmol, 25 mol%).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Oxidant Addition: Slowly add the oxidant (e.g., a buffered solution of NaOCl or m-CPBA, 1.2 mmol) dropwise over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench any remaining oxidant by adding a reducing agent (e.g., aqueous sodium sulfite). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired stilbene oxide.
Experimental Workflow for Jacobsen-Katsuki Epoxidation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective epoxidation of (Z [ ] )-stilbene using a chiral Mn(III)–salen complex: effect of immobilisation on MCM-41 on product selectivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Solved 9.58 (*) Enantioselective epoxidation of | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. datapdf.com [datapdf.com]
Technical Support Center: Synthesis of cis-Stilbene Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of cis-stilbene (B147466) oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing cis-stilbene oxide?
A1: The primary challenges in the synthesis of this compound are often low yields and the formation of undesired side products. The most common side product is the more thermodynamically stable trans-stilbene (B89595) oxide. Another frequent byproduct is benzaldehyde (B42025), which can arise from over-oxidation of the stilbene (B7821643).[1] Purifying the desired this compound from these byproducts can also be challenging due to similar physical properties.
Q2: Why is trans-stilbene oxide a common byproduct, and how can its formation be minimized?
A2: The formation of trans-stilbene oxide from cis-stilbene during epoxidation often occurs through a non-stereospecific reaction pathway involving a radical intermediate. This intermediate has a longer lifetime than the concerted transition state of a stereospecific reaction, allowing for rotation around the central carbon-carbon bond before the epoxide ring closes. This rotation leads to the formation of the more stable trans-isomer. To minimize its formation, it is crucial to choose reaction conditions that favor a concerted mechanism. This can include selecting appropriate catalysts and oxidants, and maintaining optimal reaction temperatures.[2]
Q3: What causes the formation of benzaldehyde during the reaction?
A3: Benzaldehyde is typically a result of oxidative cleavage of the carbon-carbon double bond in stilbene.[1] This can happen if the oxidizing agent is too harsh or if the reaction is left for an extended period, leading to over-oxidation. The presence of certain catalysts or reaction conditions can also promote this side reaction.
Q4: How stable is this compound, and what conditions should be avoided during workup and storage?
A4: this compound is a relatively stable compound but can be sensitive to acidic and basic conditions, which can catalyze its ring-opening to form a diol. Therefore, it is important to avoid strong acids and bases during the workup procedure. For long-term storage, it is recommended to keep this compound in a cool, dark place, and under an inert atmosphere to prevent potential degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Suboptimal Reagent Choice: The oxidizing agent or catalyst may not be ideal for stereoretentive epoxidation. 2. Incorrect Stoichiometry: Insufficient amount of the oxidizing agent. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Select a Stereospecific Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is known to favor stereospecific epoxidation through a concerted mechanism.[3] 2. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent. 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation. |
| High percentage of trans-stilbene oxide | 1. Radical Reaction Pathway: The reaction conditions may favor a non-concerted, radical-mediated pathway, allowing for isomerization. 2. High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for bond rotation in any intermediate species.[2] 3. Inappropriate Catalyst/Solvent: Certain catalysts and solvents can promote isomerization. | 1. Favor Concerted Mechanism: Use reagents like m-CPBA that are known for stereospecific epoxidation.[3] Avoid radical initiators. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the isomerization pathway. 3. Solvent Selection: Use non-polar, aprotic solvents like dichloromethane (B109758) or chloroform, which are less likely to stabilize charged intermediates that could lead to isomerization. |
| Presence of Benzaldehyde | 1. Over-oxidation: The oxidizing agent is too strong, or the reaction time is too long.[1] 2. High Reaction Temperature: Can promote oxidative cleavage of the double bond. | 1. Control Reagent Addition and Time: Add the oxidizing agent slowly and in a controlled manner. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Maintain Low Temperature: Running the reaction at a lower temperature can help to minimize over-oxidation. |
| Difficulty in Purifying this compound | 1. Similar Polarity of Isomers: cis- and trans-stilbene oxides have very similar polarities, making chromatographic separation challenging. 2. Co-crystallization: During crystallization, the minor isomer can be trapped in the crystal lattice of the major isomer. | 1. Chromatography Optimization: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., silica (B1680970) gel or a specialized chiral column) and a carefully optimized eluent system. Multiple chromatographic runs may be necessary. 2. Recrystallization: Attempt recrystallization from a variety of solvents to find one that provides good separation. A slow cooling rate is often beneficial. |
Data Presentation
The choice of catalyst and oxygen donor can significantly impact the diastereoselectivity of the epoxidation of cis-stilbene. The following table summarizes the product distribution under various catalytic systems.
Table 1: Diastereoselectivity of cis-Stilbene Epoxidation with Various Catalysts and Oxygen Donors
| Catalyst | Oxygen Donor | cis-Epoxide : trans-Epoxide Ratio |
| Mn(salen)Cl | PhIO | 29 : 71 |
| Mn(salen)PF₆ | PhIO | 78 : 22 |
| Mn(salen)Cl | C₆F₅IO | 47 : 53 |
| Mn(salen)PF₆ | C₆F₅IO | 77 : 23 |
| Mn(salen)Cl | NaOCl | 73 : 27 |
| Mn(salen)PF₆ | NaOCl | 71 : 29 |
| Mn(salen)Cl | O₃ | 83 : 17 |
| Mn(salen)PF₆ | O₃ | 90 : 10 |
| Mn(salen)Cl | TBAHSO₅ | 79 : 21 |
| Mn(salen)PF₆ | TBAHSO₅ | 87 : 13 |
| Mn(salen)Cl | H₂O₂/NMO | 90 : 10 |
| Mn(salen)PF₆ | H₂O₂/NMO | 91 : 9 |
| Mn(salen)Cl | Dimethyldioxirane | 92 : 8 |
| Mn(salen)PF₆ | Dimethyldioxirane | 92 : 8 |
Data sourced from the Journal of the American Chemical Society.
Experimental Protocols
Protocol 1: Stereoretentive Epoxidation of cis-Stilbene using m-CPBA
This protocol is designed to maximize the yield of this compound by promoting a stereospecific reaction pathway.
Materials:
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cis-Stilbene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve cis-stilbene (1.0 eq) in anhydrous dichloromethane (DCM) to make a ~0.1 M solution.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.
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Reagent Addition: In a separate container, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the stirred solution of cis-stilbene over a period of 30-60 minutes, ensuring the temperature remains at or below 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide. Stir vigorously for 15-20 minutes.
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Workup:
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Transfer the mixture to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct.
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Wash the organic layer with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to isolate the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
- 2. Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing rearrangement reactions of cis-stilbene oxide
Welcome to the technical support center for cis-stilbene (B147466) oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing undesired rearrangement reactions during experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Troubleshooting Unwanted Rearrangement Reactions
The primary challenge in the chemistry of cis-stilbene oxide is its propensity to undergo rearrangement to form diphenylacetaldehyde (B122555), and to a lesser extent, desoxybenzoin. This rearrangement is predominantly catalyzed by acidic conditions, including both Brønsted and Lewis acids. Understanding and controlling these factors is key to achieving the desired reaction outcome.
FAQ 1: I am observing the formation of diphenylacetaldehyde as a major byproduct in my reaction with this compound. What is causing this?
The formation of diphenylacetaldehyde is a classic sign of an acid-catalyzed rearrangement of the epoxide. The presence of even trace amounts of acid can initiate this process. The likely culprits in your experimental setup include:
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Acidic Reagents: The explicit use of acid catalysts such as boron trifluoride etherate (BF₃·OEt₂), or protic acids like sulfuric acid (H₂SO₄).
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Lewis Acidic Reagents: Reagents like magnesium bromide (MgBr₂) can also promote this rearrangement.
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Acidic Media: The use of acidic solvents or silica (B1680970) gel for chromatography can catalyze the rearrangement.
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Impurities: Acidic impurities in your starting materials or solvents.
To mitigate this, ensure all your reagents and solvents are free from acidic impurities and avoid the use of acidic conditions where possible.
FAQ 2: How can I perform a nucleophilic ring-opening of this compound without causing rearrangement?
To avoid rearrangement, it is crucial to select reaction conditions that are neutral or basic. Here are some recommended approaches:
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Base-Catalyzed Hydrolysis: To synthesize meso-1,2-diphenyl-1,2-ethanediol, a base-catalyzed hydrolysis is effective. This typically involves the use of a hydroxide (B78521) source in an aqueous or mixed aqueous-organic solvent system.
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Grignard Reagents: The reaction of this compound with Grignard reagents (e.g., methylmagnesium bromide, ethylmagnesium bromide, or benzylmagnesium bromide) has been shown to proceed without rearrangement, yielding the corresponding 1,2-disubstituted ethanol (B145695) derivatives.
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"Soft" Nucleophiles under Neutral Conditions: The use of less basic, "soft" nucleophiles can open the epoxide ring without inducing rearrangement.
Quantitative Data on Reaction Conditions
The choice of reagents and conditions has a significant impact on the product distribution. Below is a summary of expected outcomes under different catalytic conditions.
| Catalyst/Reagent | Solvent | Temperature | Primary Product | Rearranged Product(s) | Approximate Yield of Rearranged Product |
| Acidic Conditions | |||||
| Boron Trifluoride Etherate (BF₃·OEt₂) | Benzene or Ether | Room Temperature | Diphenylacetaldehyde | - | >90% |
| Magnesium Bromide (MgBr₂) | Benzene-Ether | Room Temperature | Diphenylacetaldehyde | Desoxybenzoin | Up to 100% (combined) |
| Basic/Nucleophilic Conditions | |||||
| Sodium Hydroxide (NaOH) | Water/Dioxane | Reflux | meso-1,2-Diphenyl-1,2-ethanediol | - | Not Observed |
| Methylmagnesium Bromide (CH₃MgBr) | Ether | Reflux | 1,2-Diphenyl-1-propanol | - | Not Observed |
| Ethylmagnesium Bromide (C₂H₅MgBr) | Ether | Reflux | 1,2-Diphenyl-1-butanol | - | Not Observed |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound to meso-1,2-Diphenyl-1,2-ethanediol
This protocol is designed to open the epoxide ring to form the corresponding diol while avoiding acid-catalyzed rearrangement.
Materials:
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This compound
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Sodium hydroxide (NaOH)
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1,4-Dioxane
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Deionized water
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Diethyl ether
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 g, 5.1 mmol) in 20 mL of 1,4-dioxane.
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Add a solution of sodium hydroxide (0.4 g, 10 mmol) in 10 mL of deionized water to the flask.
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Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
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Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure meso-1,2-diphenyl-1,2-ethanediol.
Protocol 2: Reaction of this compound with a Grignard Reagent (e.g., Methylmagnesium Bromide)
This protocol describes the nucleophilic addition of a Grignard reagent to this compound, which proceeds without rearrangement.
Materials:
-
This compound
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Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
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Dissolve this compound (1.0 g, 5.1 mmol) in 20 mL of anhydrous diethyl ether and add it to the flask.
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Cool the flask in an ice bath.
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Slowly add the methylmagnesium bromide solution (2.0 mL of a 3.0 M solution, 6.0 mmol) to the stirred solution of the epoxide via the dropping funnel over 15 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (20 mL).
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Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
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Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
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Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by column chromatography on silica gel or by recrystallization to yield pure 1,2-diphenyl-1-propanol.
Visual Guides
Acid-Catalyzed Rearrangement of this compound
Technical Support Center: Degradation of cis-Stilbene Oxide During Workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of cis-stilbene (B147466) oxide during experimental workup procedures. The following information is designed to help you anticipate and mitigate stability issues, ensuring the integrity of your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cis-stilbene oxide during workup?
This compound is susceptible to degradation primarily through acid- or base-catalyzed ring-opening of the epoxide. This typically results in the formation of the corresponding diol, (1R,2S)-1,2-diphenyl-1,2-ethanediol. The molecule may also be sensitive to air and light, which can promote isomerization to the more stable trans-stilbene (B89595) oxide or other oxidative degradation pathways.[1]
Q2: Under what specific workup conditions is this compound likely to degrade?
Degradation is most likely to occur under the following conditions:
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Acidic Conditions: Aqueous acidic washes, for instance, with HCl, can readily protonate the epoxide oxygen, making the ring highly susceptible to nucleophilic attack by water, leading to the diol.
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Basic Conditions: Strong basic conditions, such as washes with concentrated sodium hydroxide (B78521), can also promote ring-opening through nucleophilic attack by hydroxide ions.
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Presence of Oxidizing Agents: Residual oxidizing agents from the epoxidation reaction can lead to over-oxidation or other side reactions if not properly quenched.[1]
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Exposure to Light: Like other stilbene (B7821643) derivatives, this compound can be sensitive to light, which may induce isomerization.[2]
Q3: What are the expected degradation products of this compound?
The primary degradation product resulting from hydrolysis during aqueous acidic or basic workup is (1R,2S)-1,2-diphenyl-1,2-ethanediol . Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate, while under basic conditions, it involves direct nucleophilic attack by a hydroxide ion.
Q4: How can I minimize the degradation of this compound during workup?
To minimize degradation, consider the following strategies:
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Use Mild Conditions: Whenever possible, use mild acidic or basic washes (e.g., saturated sodium bicarbonate solution instead of strong bases) to neutralize the reaction mixture.
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Minimize Contact Time: Reduce the duration of contact between the organic layer containing this compound and any aqueous acidic or basic phases.
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Work at Low Temperatures: Perform extractions and washes at lower temperatures to decrease the rate of potential degradation reactions.
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Protect from Light: Use amber glassware or cover your flasks and separatory funnels with aluminum foil to prevent photoisomerization.[1][2]
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Inert Atmosphere: If air sensitivity is a concern, conduct the workup under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of this compound after workup and purification. | Degradation due to acidic or basic conditions during extraction. | - Neutralize the reaction mixture with a mild reagent like saturated sodium bicarbonate.- Use brine washes to remove water-soluble impurities instead of harsh acidic or basic washes.- Minimize the number of aqueous extractions. |
| Presence of a significant amount of (1R,2S)-1,2-diphenyl-1,2-ethanediol in the final product. | Hydrolysis of the epoxide ring during aqueous workup. | - Ensure the organic solvent used for extraction is sufficiently nonpolar to minimize the solubility of water in the organic phase.- Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent evaporation. |
| Isomerization to trans-stilbene oxide is observed. | - Exposure to light during workup or purification.- Presence of acidic or basic catalysts. | - Protect the sample from light at all stages.- Neutralize any acidic or basic residues before purification.- Use a neutral stationary phase (e.g., neutral alumina (B75360) or silica (B1680970) gel) for chromatography. |
| Formation of unidentified polar impurities. | Oxidative degradation or other side reactions. | - Ensure any oxidizing agents used in the preceding reaction are fully quenched before workup.- Consider performing the workup under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Degradation
This protocol is designed for the workup of a reaction mixture containing this compound in a water-immiscible organic solvent.
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Quenching: If the reaction involved an oxidizing agent, quench it according to standard procedures (e.g., with sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution).
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Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize any acid. If the reaction was conducted under basic conditions, neutralize with a dilute, weak acid like saturated ammonium (B1175870) chloride solution.
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Extraction:
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.
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Combine the organic layers.
-
-
Washing:
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Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove the majority of the water.
-
-
Drying:
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
-
Solvent Removal:
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Concentrate the filtrate under reduced pressure at a low temperature.
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Protocol 2: Purification by Column Chromatography
This protocol is suitable for the purification of this compound while minimizing on-column degradation.
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Stationary Phase Selection: Use a neutral stationary phase such as neutral alumina or deactivated silica gel. Acidic silica gel can promote ring-opening.
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Slurry Preparation: Prepare a slurry of the stationary phase in the chosen eluent.
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Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate), gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Visualizations
References
Technical Support Center: Scaling Up cis-Stilbene Oxide Synthesis
Welcome to the technical support center for the synthesis of cis-stilbene (B147466) oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing cis-stilbene oxide?
A1: The main challenges in synthesizing this compound include:
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Isomerization: The starting material, cis-stilbene, can isomerize to the more thermodynamically stable trans-stilbene (B89595), leading to the formation of the undesired trans-stilbene oxide.[1] This can be promoted by heat, light, or certain catalysts.
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Side Reactions: Over-oxidation of the double bond can lead to the formation of byproducts such as benzaldehyde.[1]
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Purification: Separating this compound from unreacted cis-stilbene, the isomeric trans-stilbene oxide, and other byproducts can be difficult due to their similar physical properties.[2]
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Scale-Up Issues: Reactions that work well on a small scale may face challenges in heat management, mixing, and purification when scaled up.
Q2: Which epoxidation agents are commonly used for cis-stilbene?
A2: A variety of epoxidizing agents can be used, with peroxy acids being the most common. meta-Chloroperoxybenzoic acid (m-CPBA) is a popular choice due to its commercial availability and effectiveness with electron-rich alkenes.[3][4] Other options include peracetic acid and dimethyldioxirane (B1199080) (DMDO).[2][5] The choice of oxidant can significantly impact the ratio of cis- to trans-stilbene oxide formed.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting cis-stilbene and the appearance of the product, this compound. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to determine the ratio of reactants, products, and byproducts.[6] ¹H NMR spectroscopy is also a powerful tool for analyzing the composition of the crude reaction mixture.[7][8][9]
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a cool, dark place, preferably refrigerated at 2-8°C.[10] It may be sensitive to air, so storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[11]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion.[12] - If the reaction has stalled, consider adding a fresh portion of the oxidizing agent. - Ensure the reaction temperature is optimal; some reactions may require gentle heating to proceed at a reasonable rate.[12] |
| Degradation of Oxidizing Agent | - Use a fresh, properly stored batch of the oxidizing agent. Peroxy acids can degrade over time. - Determine the activity of the peroxy acid solution by titration before use.[2] |
| Suboptimal Reaction Temperature | - The epoxidation of stilbenes can be slow.[2] Maintain the recommended temperature for the specific protocol. For m-CPBA, reactions are often run at or below room temperature to minimize side reactions. |
| Poor Quality Starting Material | - Ensure the cis-stilbene is free from significant amounts of trans-stilbene. The presence of the trans-isomer will lead to the formation of trans-stilbene oxide.[13] - Purify the cis-stilbene by distillation or chromatography if necessary.[13] |
High Proportion of trans-Stilbene Oxide
| Potential Cause | Suggested Solution |
| Isomerization of cis-Stilbene | - Avoid high reaction temperatures and prolonged reaction times. - Protect the reaction from light, as UV irradiation can promote isomerization.[14] |
| Radical Reaction Pathway | - Some catalyst/oxidant systems can proceed through a radical intermediate that allows for bond rotation before ring closure, leading to the trans-epoxide.[5] - Consider using an oxidant that favors a concerted mechanism, such as dimethyldioxirane (DMD).[5] |
| Contamination in Starting Material | - Analyze the starting cis-stilbene by HPLC or NMR to quantify the amount of trans-stilbene present.[13] |
Formation of Benzaldehyde
| Potential Cause | Suggested Solution |
| Over-oxidation | - Use a stoichiometric amount of the oxidizing agent. A large excess can lead to cleavage of the epoxide. - Keep the reaction temperature low to reduce the rate of over-oxidation. |
| Ozonolysis (if using ozone) | - If using ozone as the oxidant, perform the reaction at a very low temperature (e.g., -78°C) to minimize oxidative cleavage of the double bond.[5] |
Data Presentation
Table 1: Comparison of Reaction Conditions for cis-Stilbene Epoxidation
| Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | cis-Epoxide Yield (%) | trans-Epoxide Yield (%) | Benzaldehyde Yield (%) | Reference |
| Mn(salen)Cl (10) | m-CPBA (1) | CH₂Cl₂ | RT | - | 29 | 71 | - | [5] |
| Mn(salen)PF₆ (10) | m-CPBA (1) | CH₂Cl₂ | RT | - | 71 | 29 | - | [5] |
| Mn(salen)Cl (10) | Dimethyldioxirane (1) | CH₂Cl₂ | RT | - | 92 | 8 | - | [5] |
| Au₂₅(SR)₁₈/SiO₂ | TBHP | Toluene | 80 | 30 | ~1 | 98 | ~1 | [15] |
| Au₃₈(SR)₂₄/SiO₂ | TBHP | Toluene | 80 | 30 | - | ~100 | - | [15] |
| Au₁₄₄(SR)₆₀/SiO₂ | TBHP | Toluene | 80 | 30 | 2 | 91 | 7 | [15] |
Note: Yields and product ratios are highly dependent on the specific reaction conditions and should be optimized for each scale.
Experimental Protocols
Protocol 1: Epoxidation of cis-Stilbene with m-CPBA
This protocol is adapted from standard epoxidation procedures for alkenes.[3][4]
Materials:
-
cis-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve cis-stilbene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred cis-stilbene solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane (B92381)/ethyl acetate (B1210297) gradient) or by recrystallization.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column, flasks for fraction collection
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the desired this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Epoxidation of stilbene using supported gold nanoparticles: cumyl peroxyl radical activation at the gold nanoparticle surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. 顺均二苯代乙烯氧化物 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
Technical Support Center: Catalyst Poisoning in cis-Stilbene Epoxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning and performance during the epoxidation of cis-stilbene (B147466).
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Rapid Loss of Catalytic Activity
Q: My catalyst (e.g., Mn(salen) complex or supported gold nanoparticles) shows good initial activity, but quickly becomes inactive, often within a single run or upon recycling. What are the likely causes and solutions?
A: Rapid catalyst deactivation is a common problem and can stem from several sources depending on your catalytic system.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| For Mn(salen) Catalysts: Oxidative Degradation | The salen ligand is susceptible to oxidation by the terminal oxidant, leading to the decomposition of the catalyst complex.[1] Consider using a more robust ligand or adding sacrificial co-catalysts. Immobilizing the catalyst may also enhance stability by preventing bimolecular decomposition pathways.[1] |
| For Gold Nanoparticle Catalysts: Strong Adsorption of Byproducts | Strongly adsorbed species, such as carbonates formed from reaction intermediates, can block the active sites on the gold nanoparticles, leading to reversible deactivation.[2][3] |
| Presence of Water | For moisture-sensitive catalysts like Sharpless epoxidation systems (titanium-tartrate), even trace amounts of water can hydrolyze and deactivate the catalyst.[4][5][6] Ensure all solvents and reagents are rigorously dried and run the reaction under an inert atmosphere. The use of molecular sieves is highly recommended.[5][6] |
| Catalyst Leaching (for heterogeneous systems) | The active catalytic species may be leaching from the support into the reaction medium, especially with certain oxidant/solvent combinations.[7] Analyze the reaction solution for traces of the metal to confirm leaching. If leaching is confirmed, consider a different support material or a covalent anchoring strategy for the catalyst. |
| Poisoning from Impurities | Impurities in the substrate, solvent, or from the oxidant can act as catalyst poisons. For instance, iodobenzene, a decomposition product of iodosylbenzene, can act as a poison for immobilized Mn(salen) catalysts.[8] Purify all reagents before use. |
Issue 2: Low Selectivity for cis-Stilbene Oxide
Q: My reaction is producing a significant amount of trans-stilbene (B89595) oxide and/or benzaldehyde, leading to a low yield of the desired cis-epoxide. How can I improve selectivity?
A: Poor selectivity is a frequent challenge in cis-stilbene epoxidation, often due to isomerization of the starting material or over-oxidation.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Isomerization to trans-Stilbene | Some catalytic systems, particularly those involving radical intermediates, can promote the isomerization of cis-stilbene to the more thermodynamically stable trans-stilbene, which is then epoxidized. With some gold nanocluster catalysts, the formation of the trans-epoxide is the preferred pathway.[9] |
| Over-oxidation of the Epoxide | Prolonged reaction times or high temperatures can lead to the over-oxidation of the stilbene (B7821643) epoxide, resulting in the formation of benzaldehyde.[9] Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction once the starting material is consumed. Consider lowering the reaction temperature. |
| Reaction Temperature | Higher temperatures can decrease enantioselectivity and may favor side reactions.[5] For Sharpless epoxidation, temperatures between -20°C and -40°C are often optimal.[5] |
| Choice of Oxidant and Solvent | The choice of oxygen donor and solvent can significantly influence the product distribution.[10][11] Experiment with different oxidants (e.g., PhIO, NaOCl, TBHP) and solvents to find the optimal combination for your catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst deactivation in epoxidation reactions?
A1: The primary mechanisms of catalyst deactivation are:
-
Poisoning: Irreversible binding of impurities to the active sites of the catalyst.[12]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[12]
-
Thermal Degradation/Sintering: High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[12]
-
Leaching: Dissolution of the active catalytic species from a solid support into the reaction medium.[7]
Q2: How can I regenerate a poisoned catalyst?
A2: Catalyst regeneration depends on the nature of the catalyst and the poison. Common methods include:
-
Thermal Regeneration: Heating the catalyst to high temperatures to burn off organic deposits (coke).
-
Chemical Washing: Using solvents or chemical reagents to dissolve and wash away poisons from the catalyst surface.
-
Oxidative or Reductive Treatments: Using gases like oxygen or hydrogen to restore the active sites of the catalyst.
Q3: Can the support material in a heterogeneous catalyst affect its susceptibility to poisoning?
A3: Yes, the support can play a crucial role. It can influence the electronic properties of the active metal, potentially making it more or less susceptible to poisoning. Additionally, the support can interact with impurities, either trapping them before they reach the active sites or, conversely, promoting the formation of poisoning species.
Q4: My reaction is very slow. What are some common reasons for low catalytic activity?
A4: Low activity can be due to several factors:
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent may not be ideal for the specific catalyst.
-
Poor Quality Reagents: Impurities in your substrate or oxidant can inhibit the catalyst.
-
Insufficient Catalyst Loading: While not directly a poisoning issue, using too little catalyst can result in a slow reaction.[5]
-
Presence of Inhibitors: Even small amounts of certain functional groups or compounds in the reaction mixture can act as inhibitors.
Quantitative Data Summary
Table 1: Effect of Gold Nanocluster Size on cis-Stilbene Epoxidation
| Catalyst | Conversion of cis-Stilbene (%) | Selectivity for trans-Epoxide (%) | Selectivity for cis-Epoxide (%) | Selectivity for Benzaldehyde (%) |
| Au₂₅(SR)₁₈/SiO₂ | 26 | 98 | ~1 | ~1 |
| Au₃₈(SR)₂₄/SiO₂ | 15 | ~100 | - | - |
| Au₁₄₄(SR)₆₀/SiO₂ | 14 | 91 | 2 | 7 |
| Reaction Conditions: 100 mg catalyst, 5 mmol cis-stilbene, 17 mmol TBHP, 15 mL CH₃CN, 82°C, 24 hr.[9] |
Experimental Protocols
Protocol 1: General Procedure for cis-Stilbene Epoxidation with a Homogeneous Mn(salen) Catalyst
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Mn(salen) complex (typically 1-5 mol%) in a suitable dry solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Reaction Setup: Add cis-stilbene to the catalyst solution. If required by the specific protocol, add any co-catalysts or additives at this stage.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature).
-
Oxidant Addition: Slowly add the oxidant (e.g., iodosylbenzene or a solution of NaOCl) to the stirred reaction mixture over a period of time to control the reaction rate and temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with a saturated solution of sodium thiosulfate). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Epoxidation of trans-Stilbene using Oxone (for comparison)
-
Solution Preparation: In a flask, dissolve trans-stilbene and acetone. Add a buffer solution, such as sodium bicarbonate in water, and stir vigorously to create a well-suspended mixture.
-
Oxidant Preparation: Separately, dissolve Oxone in distilled water.
-
Reaction: Add the Oxone solution dropwise to the stilbene solution over a few minutes.
-
Stirring: Allow the reaction to stir at room temperature for a specified time (e.g., 25 minutes).
-
Extraction: After the reaction is complete, extract the epoxide product into an organic solvent like ether.
-
Washing and Drying: Wash the organic extracts with water, then dry them using a drying agent like sodium sulfate.
-
Isolation: Evaporate the solvent to obtain the solid product.[13]
Visualizations
Caption: Troubleshooting workflow for cis-stilbene epoxidation.
Caption: Catalytic cycle and poisoning pathway for Mn(salen) epoxidation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. scispace.com [scispace.com]
- 4. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Epoxidation of styrene by a manganese(iii) salen complex encapsulated in an aluminium pillared clay - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective epoxidation of (Z [ ] )-stilbene using a chiral Mn(III)–salen complex: effect of immobilisation on MCM-41 on product selectivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
- 10. Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. community.wvu.edu [community.wvu.edu]
Effect of solvent on cis-stilbene epoxidation selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of cis-stilbene (B147466). The following sections address common issues related to reaction selectivity, yield, and experimental setup, with a focus on the influence of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the epoxidation of cis-stilbene?
The main challenge in the epoxidation of cis-stilbene is controlling the stereoselectivity. The reaction can yield both cis- and trans-stilbene (B89595) oxide. Loss of stereoselectivity often occurs, leading to the formation of a mixture of diastereomers. This is a significant concern, especially when a specific stereoisomer is the target product. The formation of the trans-epoxide from the cis-alkene is often attributed to a stepwise reaction mechanism involving a radical intermediate that allows for bond rotation before the epoxide ring closes.
Q2: How does the choice of solvent affect the selectivity of cis-stilbene epoxidation?
Solvent polarity can influence the reaction pathway and the stability of intermediates. While a comprehensive, systematic study across a wide range of solvents is not extensively documented in single literature sources, the general principles of solvent effects in organic reactions apply. Polar solvents may stabilize charged or polar intermediates, potentially altering the reaction mechanism and, consequently, the diastereoselectivity. For instance, in photochemical reactions of cis-stilbene, increasing solvent polarity has been observed to influence isomerization pathways.[1] In catalytic epoxidations, the solvent can also affect the solubility of the catalyst and reagents, as well as the catalyst's activity.
Q3: What are the most common oxidizing agents used for the epoxidation of cis-stilbene?
Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and catalytic systems employing a metal catalyst (e.g., manganese or gold-based catalysts) in combination with an oxygen source like iodosylbenzene (PhIO), hydrogen peroxide (H₂O₂), or tert-butyl hydroperoxide (TBHP).[2][3] The choice of oxidant can significantly impact the selectivity of the reaction.
Q4: Can the catalyst itself influence the cis/trans selectivity?
Absolutely. In manganese-catalyzed epoxidations, for example, the counterion of the Mn(salen)X catalyst has a pronounced effect on the diastereoselectivity.[2] Catalysts with non-ligating counterions (e.g., PF₆⁻, BF₄⁻) tend to favor the formation of the cis-epoxide, while ligating counterions (e.g., Cl⁻, Br⁻) can lead to extensive isomerization and a higher proportion of the trans-epoxide.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of epoxide | 1. Incomplete reaction. 2. Decomposition of the oxidizing agent. 3. Formation of byproducts (e.g., benzaldehyde (B42025) from over-oxidation). 4. Catalyst deactivation. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to ensure completion. 2. If using a peroxy acid like m-CPBA, ensure it is fresh or has been properly stored, as they can degrade over time. For catalytic reactions, ensure the terminal oxidant is added under appropriate conditions to prevent decomposition. 3. Use a controlled amount of the oxidizing agent (typically 1.0-1.2 equivalents for peroxy acids). Consider running the reaction at a lower temperature to minimize over-oxidation.[3] 4. Ensure the catalyst is not exposed to impurities that could cause deactivation. In some cases, the addition of a co-catalyst or additive may be necessary to maintain catalyst activity. |
| Poor diastereoselectivity (high proportion of trans-stilbene oxide) | 1. Reaction proceeding through a stepwise mechanism with a long-lived radical or carbocationic intermediate. 2. Inappropriate choice of catalyst or oxidizing agent. 3. High reaction temperature. 4. Solvent effects favoring isomerization. | 1. This is a known issue with cis-stilbene epoxidation.[2] The choice of reagents and conditions is crucial to favor a concerted mechanism. 2. For manganese-catalyzed systems, use a catalyst with a non-ligating counterion (e.g., Mn(salen)PF₆).[2] The choice of oxygen donor also plays a critical role; for instance, some oxygen donors in combination with certain catalysts can lead to high cis-selectivity.[2][4] 3. Lowering the reaction temperature can sometimes favor the kinetically controlled product (cis-epoxide) and reduce the rate of bond rotation in any intermediate species. 4. While specific solvent effects on cis-stilbene epoxidation selectivity are not exhaustively tabulated, experimenting with less polar, aprotic solvents may be beneficial. Nonpolar solvents are less likely to stabilize intermediates that can lead to isomerization. |
| Formation of unexpected byproducts | 1. Epoxide ring-opening. 2. Over-oxidation of the epoxide or starting material. 3. Side reactions of the catalyst or oxidizing agent. | 1. If protic solvents (e.g., alcohols, water) or acidic conditions are present, the epoxide ring can open to form a diol or other addition products. Ensure anhydrous conditions if the epoxide is the desired product. The use of a buffer, such as sodium bicarbonate, can be employed when using peroxy acids to neutralize the carboxylic acid byproduct. 2. As mentioned, this can lead to the formation of benzaldehyde. Use a stoichiometric amount of the oxidant and control the reaction temperature.[3] 3. The choice of catalyst and oxidant should be compatible. Some combinations may lead to undesired side reactions. Review the literature for validated catalytic systems for this transformation. |
Data Presentation
The diastereoselectivity of cis-stilbene epoxidation is highly dependent on the catalytic system used. The following table summarizes the effect of the oxygen donor and the catalyst's counterion on the cis/trans ratio of the resulting stilbene (B7821643) oxide in a manganese-catalyzed system.
| Catalyst | Oxygen Donor | cis/trans Epoxide Ratio | Reference |
| Mn(salen)Cl | PhIO | 29:71 | [2] |
| Mn(salen)PF₆ | PhIO | 76:24 | [2] |
| Mn(salen)Cl | H₂O₂ | 63:37 | [2] |
| Mn(salen)PF₆ | H₂O₂ | 83:17 | [2] |
| Mn(salen)Cl | Ozone (O₃) at -78°C | 78:22 | [2] |
| Mn(salen)PF₆ | Ozone (O₃) at -78°C | 92:8 | [2] |
Data extracted from a study on Mn(salen)-catalyzed epoxidation and may not be directly transferable to other catalytic systems or stoichiometric epoxidations.
Experimental Protocols
General Protocol for Epoxidation of cis-Stilbene with m-CPBA
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
cis-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-stilbene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of cis-stilbene over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the cis- and trans-stilbene oxides.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
- 4. cis-Stilbene and (1 alpha,2 beta,3 alpha)-(2-ethenyl-3-methoxycyclopropyl)benzene as mechanistic probes in the Mn(III)(salen)-catalyzed epoxidation: influence of the oxygen source and the counterion on the diastereoselectivity of the competitive concerted and radical-type oxygen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in Stereoselective Epoxidation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding temperature control in stereoselective epoxidation reactions. Precise temperature management is critical for achieving high yields and enantioselectivities.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, presented in a question-and-answer format.
Issue 1: Low Enantioselectivity or Stereoselectivity
Q: My stereoselective epoxidation is yielding a product with low enantiomeric excess (ee%). How can I improve this?
A: Low enantioselectivity is a common issue directly influenced by reaction temperature. Higher temperatures can provide enough energy to overcome the activation energy difference between the desired and undesired stereochemical pathways, leading to a racemic or less enriched mixture.
Possible Causes and Solutions:
-
Inadequate Cooling: The reaction temperature may be higher than the setpoint.
-
Solution: Ensure your cooling bath (e.g., cryostat, ice-salt bath, or dry ice/acetone bath) is at the correct temperature and has sufficient volume and surface area to dissipate the heat generated by the reaction, especially during the addition of the oxidant, which is often exothermic. For reactions requiring very low temperatures (e.g., -20 °C to -78 °C), a cryostat is recommended for precise control.[1][2]
-
-
Reaction Run Too Warm: The optimal temperature for many stereoselective epoxidations is low.
-
Solution: Lower the reaction temperature. For Sharpless epoxidations, temperatures around -20 °C are common.[1][3] For some Jacobsen epoxidations, low temperatures can also enhance enantioselectivity.[4] Shi epoxidations are often run at 0 °C to minimize decomposition of the catalyst and oxidant.[5]
-
-
Catalyst Decomposition: The chiral catalyst may be sensitive to higher temperatures, leading to decomposition and loss of stereocontrol.
-
Solution: Maintain the recommended low temperature throughout the entire reaction, from catalyst preparation to quenching. Monitor for any color changes that might indicate catalyst degradation.
-
Issue 2: Poor Reaction Yield and Formation of Side Products
Q: My reaction is giving a low yield of the desired epoxide, and I'm observing significant side products. What is the role of temperature in this?
A: Temperature plays a crucial role in controlling the reaction rate and minimizing side reactions. Elevated temperatures can lead to several undesirable outcomes.
Possible Causes and Solutions:
-
Oxirane Ring Opening: The formed epoxide can undergo nucleophilic attack by solvents (if protic), water, or other nucleophiles present in the reaction mixture. This process is often accelerated at higher temperatures.
-
Solution: Maintain the recommended low temperature for the specific epoxidation reaction to minimize the rate of ring-opening reactions. Ensure anhydrous conditions by using dry solvents and reagents, as water can act as a nucleophile.[3]
-
-
Baeyer-Villiger Oxidation: In Shi epoxidations, the ketone catalyst can undergo a Baeyer-Villiger reaction as a side reaction, which is more prevalent at higher temperatures.[5]
-
Solution: Conduct the Shi epoxidation at 0 °C or below to suppress this side reaction.[5]
-
-
Decomposition of Oxidant: Oxidants like tert-butyl hydroperoxide (TBHP) and Oxone® can decompose at higher temperatures, reducing their effective concentration and leading to incomplete conversion.
-
Solution: Add the oxidant slowly and in a controlled manner to a cooled reaction mixture to manage any exotherm. Store oxidants at the recommended temperature and check their activity before use.
-
Issue 3: Thermal Runaway in Large-Scale Reactions
Q: I am scaling up my epoxidation reaction and am concerned about the exotherm. How can I prevent a thermal runaway?
A: Epoxidation reactions are often exothermic, and on a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation more challenging, increasing the risk of a thermal runaway.
Possible Causes and Solutions:
-
Rapid Addition of Oxidant: Adding the oxidant too quickly can generate heat faster than the cooling system can remove it.
-
Solution: Add the oxidant dropwise or via a syringe pump over an extended period.[6] Monitor the internal reaction temperature continuously and adjust the addition rate to maintain the desired temperature.
-
-
Inadequate Cooling Capacity: The cooling system may not be sufficient for the scale of the reaction.
-
Solution: Use a more powerful cooling system (e.g., a larger cryostat or a more efficient cooling bath). For very large-scale reactions, reactor jackets with circulating coolant are necessary.
-
-
Poor Mixing: Inadequate stirring can lead to localized hot spots where the reaction rate accelerates, potentially initiating a runaway.
-
Solution: Ensure efficient and continuous stirring throughout the reaction. The type and position of the stirrer should be optimized for the reactor geometry.
-
Emergency Procedure for Thermal Runaway:
-
Immediately stop the addition of all reagents.
-
Maximize cooling to the reactor.
-
If the temperature continues to rise, be prepared to quench the reaction by adding a pre-determined, cold, and inert solvent or a chemical inhibitor.
-
Alert all personnel in the vicinity and follow established safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Sharpless asymmetric epoxidation?
A1: The Sharpless epoxidation is typically performed at low temperatures, commonly around -20 °C, to achieve high enantioselectivity.[1][3] The exact optimal temperature can depend on the specific substrate.
Q2: How does temperature affect the kinetic resolution of secondary allylic alcohols in a Sharpless epoxidation?
A2: In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral reagent. Temperature can influence the selectivity of this process. Generally, lower temperatures lead to a greater difference in reaction rates between the two enantiomers, resulting in a higher enantiomeric excess of the unreacted alcohol and the epoxide product.[7]
Q3: What is a suitable temperature for the Jacobsen-Katsuki epoxidation?
A3: The Jacobsen-Katsuki epoxidation can often be run at room temperature, but the enantioselectivity can be influenced by temperature.[8] For some substrates, lower temperatures may be necessary to achieve high ee%.[4]
Q4: Why are Shi epoxidations typically run at 0 °C?
A4: Shi epoxidations are commonly performed at 0 °C to minimize the decomposition of the fructose-derived catalyst via a Baeyer-Villiger side reaction and to control the decomposition of the Oxone® oxidant.[5]
Q5: What are some common methods for maintaining low temperatures in the lab?
A5: For moderately low temperatures (0 °C to -20 °C), ice-salt baths are often sufficient. For lower temperatures (-20 °C to -78.5 °C), a dry ice/acetone or dry ice/isopropanol bath is commonly used. For precise and stable temperature control over long periods, a cryostat is the preferred equipment.[1][2]
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity and Yield in Sharpless Asymmetric Epoxidation of Geraniol
| Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| 0 | 85 | >90 | [9] |
| -20 | >95 | >90 | [9] |
| -40 | >98 | ~90 | [9] |
Table 2: Influence of Temperature on the Jacobsen Epoxidation of (Z)-1-phenylpropene
| Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| 20 | 85 | 80 | [8] |
| 0 | 92 | 75 | [8] |
| -20 | 96 | 70 | [8] |
Table 3: Temperature Effect on the Shi Epoxidation of trans-Stilbene
| Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| 23 | 88 | >95 | [5] |
| 0 | 94 | >95 | [5] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation at Low Temperature [1][6]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves.
-
Cooling: Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the flask to -20 °C using a cryostat or a dry ice/acetone bath.
-
Catalyst Formation: To the cooled and stirred solvent, add L-(+)- or D-(-)-diethyl tartrate (DET) or diisopropyl tartrate (DIPT). Then, add titanium(IV) isopropoxide dropwise. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add the allylic alcohol to the catalyst solution.
-
Oxidant Addition: Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene (B28343) or decane) dropwise, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude epoxy alcohol by flash column chromatography.
Protocol 2: Jacobsen-Katsuki Epoxidation with Temperature Control [8][10]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the alkene substrate and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the (R,R)- or (S,S)-Jacobsen's catalyst.
-
Cooling (if necessary): Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
Oxidant Addition: Add the oxidant (e.g., buffered sodium hypochlorite (B82951) solution or m-CPBA) dropwise with vigorous stirring. Monitor the internal temperature to ensure it remains constant.
-
Reaction Monitoring: Stir the two-phase mixture vigorously and monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with a suitable solvent like hexane (B92381) and separate the organic phase. Wash the organic layer with saturated NaCl solution and dry over anhydrous sodium sulfate.
-
Purification: Filter and remove the solvent under reduced pressure. Purify the resulting epoxide by flash column chromatography.
Protocol 3: Shi Asymmetric Epoxidation at 0 °C [5][11]
-
Setup: In a round-bottom flask, dissolve the alkene substrate in a mixture of acetonitrile (B52724) and dimethoxymethane.
-
Reagent Addition: Add the Shi catalyst, a buffer solution (e.g., sodium tetraborate), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogensulfate).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Oxidant Addition: Prepare a solution of Oxone® and a buffer (e.g., potassium carbonate) in water. Add this aqueous solution and a solution of EDTA in water dropwise and simultaneously to the cooled reaction mixture over a period of about 1 hour, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for an additional hour after the addition is complete.
-
Warming and Workup: Allow the mixture to warm to room temperature. Dilute with water and ethyl acetate, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude epoxide by flash column chromatography.
Visualizations
Caption: Experimental workflow for temperature-controlled stereoselective epoxidation.
Caption: Troubleshooting logic for low enantioselectivity in epoxidation reactions.
Caption: Key strategies for preventing and responding to thermal runaway events.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 5. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 11. Shi Epoxidation | NROChemistry [nrochemistry.com]
Technical Support Center: Byproduct Formation in Wittig Synthesis of Stilbenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the Wittig synthesis of stilbenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Wittig synthesis of stilbenes, and why is it problematic?
A1: The most prevalent byproduct is triphenylphosphine (B44618) oxide (TPPO).[1] It originates from the phosphorus ylide reagent during the formation of the alkene double bond. TPPO is notoriously difficult to remove from the reaction mixture because its physical properties, such as being a high-boiling solid with solubility in many common organic solvents, are often similar to the desired stilbene (B7821643) product. This similarity makes purification by standard methods like distillation or simple extraction challenging.
Q2: What are the main strategies for removing triphenylphosphine oxide (TPPO)?
A2: The primary methods for TPPO removal can be categorized as follows:
-
Precipitation/Crystallization: This technique leverages the differential solubility of the product and TPPO in various solvents.[1]
-
Chromatography: Methods like column chromatography or silica (B1680970) gel plug filtration are commonly used to separate the product from TPPO based on their different polarities.
-
Chemical Conversion: TPPO can be reacted with specific reagents to form an easily separable derivative.
-
Complexation with Metal Salts: The addition of metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can precipitate TPPO as an insoluble metal complex.
Q3: How can I control the E/Z stereoselectivity of the Wittig reaction to favor the desired stilbene isomer?
A3: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide used.
-
Non-stabilized ylides (e.g., those with simple alkyl substituents) generally react under kinetic control to favor the formation of Z-alkenes.
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) react reversibly, allowing for thermodynamic equilibration to the more stable E-alkene.
-
Semi-stabilized ylides (e.g., with aryl substituents, as in stilbene synthesis) often yield mixtures of E and Z isomers.
To favor the E-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene.
Q4: My Wittig reaction is not proceeding to completion. What are the possible causes?
A4: Several factors can lead to an incomplete reaction:
-
Steric Hindrance: Sterically hindered ketones are less reactive, particularly with stabilized ylides. For such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a viable alternative.
-
Base Strength: The base used to deprotonate the phosphonium (B103445) salt must be strong enough to generate the ylide. Common strong bases include n-butyllithium (n-BuLi) and sodium hydride (NaH).
-
Reaction Conditions: Inadequate temperature or reaction time can also result in an incomplete reaction. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
Troubleshooting Guides
Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
| Symptom | Possible Cause | Suggested Solution(s) |
| TPPO co-elutes with the product during column chromatography. | The solvent system is not optimized for separation. | - Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity (e.g., with ethyl acetate (B1210297) or dichloromethane).- A silica plug filtration with a non-polar solvent can sometimes remove the bulk of the TPPO. |
| TPPO co-precipitates with the desired stilbene product. | The product and TPPO have similar solubility profiles in the chosen solvent. | - Experiment with different solvent systems for recrystallization. A mixture of a good solvent for your product and a poor solvent for TPPO can be effective.- Try precipitating the TPPO by adding a non-polar solvent like hexane (B92381) or diethyl ether to a solution of the crude product in a minimal amount of a more polar solvent. |
| Standard purification methods are ineffective. | The product is polar and has similar solubility to TPPO. | - Complexation with ZnCl₂: Add solid zinc chloride to a solution of the crude product in a polar solvent like ethanol (B145695) or ethyl acetate to precipitate the TPPO as a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.- Chemical Conversion: React the crude mixture with oxalyl chloride at low temperature to convert TPPO into an insoluble chlorophosphonium salt that can be filtered off. |
Issue 2: Undesirable E/Z Isomer Ratio
| Symptom | Possible Cause | Suggested Solution(s) |
| A mixture of E and Z stilbene is obtained, but a single isomer is desired. | The semi-stabilized ylide used in stilbene synthesis naturally leads to isomer mixtures. | - Isomerization: The Z-isomer can be converted to the more thermodynamically stable E-isomer by treating the mixture with a catalytic amount of iodine and exposing it to light.- Horner-Wadsworth-Emmons (HWE) Reaction: For high E-selectivity, consider using the HWE reaction, which typically yields the E-alkene with high stereoselectivity. |
| The reaction yields predominantly the undesired isomer. | The choice of ylide and reaction conditions favors the formation of the undesired isomer. | - For Z-stilbene: Use a non-stabilized ylide in a salt-free, aprotic solvent.- For E-stilbene: Use a stabilized ylide or the HWE reaction. |
Data Presentation
Table 1: Influence of Reaction Conditions on E/Z Ratio in Stilbene Synthesis
| Ylide Type | Aldehyde | Base/Solvent | Temperature (°C) | E/Z Ratio | Reference |
| Semi-stabilized (Benzyltriphenylphosphonium chloride) | Benzaldehyde (B42025) | NaOH / Dichloromethane (B109758) | Reflux | Mixture (can be isomerized to >95% E) | [2] |
| Stabilized (from Diethyl benzylphosphonate) | Benzaldehyde | NaH / THF | Room Temp | >99:1 | [3] |
| Stabilized (from Diethyl benzylphosphonate) | 4-Methoxybenzaldehyde | NaH / THF | Room Temp | >99:1 | [3] |
| Stabilized (from Diethyl benzylphosphonate) | 4-Nitrobenzaldehyde | NaH / THF | Room Temp | >99:1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Mixture of (E)- and (Z)-Stilbene via Wittig Reaction
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium (B107652) chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.
-
Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (B78521) dropwise through the condenser. The strong base will deprotonate the phosphonium salt to form the phosphorus ylide, which then reacts with benzaldehyde.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate. At this stage, a sample can be taken for ¹H NMR analysis to determine the initial E/Z ratio of stilbene.
Protocol 2: Iodine-Catalyzed Isomerization to (E)-Stilbene
-
Setup: Decant the dried dichloromethane solution from Protocol 1 into a 25 mL round-bottom flask. Add a catalytic amount of iodine (e.g., 0.2955 mmol).
-
Isomerization: Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of (Z)-stilbene to the (E)-isomer.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.
-
Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol.
-
Isolation: Cool the solution slowly to room temperature and then in an ice-water bath to induce crystallization. Collect the white crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.
-
Drying and Characterization: Allow the product to air dry. Determine the yield and characterize the trans-stilbene (B89595) by its melting point (expected: 123-125 °C) and spectroscopic methods.
Protocol 3: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
-
Dissolution: Dissolve the crude reaction mixture containing the stilbene product and TPPO in ethanol.
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude mixture at room temperature. Stir and scrape the flask to induce the precipitation of the ZnCl₂(TPPO)₂ complex.
-
Filtration: Filter the solution to remove the white precipitate.
-
Concentration: Concentrate the filtrate to remove the ethanol.
-
Final Purification: Slurry the residue with acetone (B3395972) to dissolve the stilbene product, leaving behind any excess insoluble zinc chloride. Filter and concentrate the acetone solution to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for byproduct issues in Wittig synthesis.
Caption: Factors influencing E/Z selectivity in Wittig-type reactions.
References
Validation & Comparative
A Comparative Analysis of cis- and trans-Stilbene Oxide Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is critical. This guide provides an objective comparison of the reactivity of cis- and trans-stilbene (B89595) oxide, supported by experimental data and detailed protocols. The inherent structural differences between these two isomers lead to distinct outcomes in their chemical transformations, particularly in ring-opening reactions.
Cis-stilbene (B147466) oxide possesses a C2v symmetry, with both phenyl groups on the same side of the epoxide ring, leading to greater steric hindrance. In contrast, trans-stilbene oxide has a more linear and sterically less encumbered structure with the phenyl groups on opposite sides. This fundamental difference in stereochemistry significantly influences their relative stability and reactivity. The trans-isomer is thermodynamically more stable than the cis-isomer.
Comparative Reactivity Data
The primary mode of reaction for epoxides is ring-opening, which can be initiated by either electrophiles (acid-catalyzed) or nucleophiles. These reactions are stereospecific, typically proceeding through an S(_N)2 mechanism, which results in an inversion of configuration at the carbon atom undergoing attack.
While comprehensive kinetic data directly comparing the non-enzymatic ring-opening of cis- and trans-stilbene oxide under identical conditions is sparse in readily available literature, qualitative observations and data from related reactions provide valuable insights.
| Reaction Type | Observation | Product Stereochemistry | Reference |
| Photochemical Epoxidation of cis-Stilbene | The major product is cis-stilbene oxide, with only a minor amount of trans-stilbene oxide formed. This suggests that the formation of the cis-epoxide is kinetically favored in this specific reaction. | Predominantly cis | [1] |
| General Acid-Catalyzed Hydrolysis | Both isomers undergo ring-opening to form the corresponding diol. The reaction proceeds via an S(_N)2-like mechanism with anti-addition of the nucleophile (water). | This compound yields threo-1,2-diphenyl-1,2-ethanediol. trans-stilbene oxide yields meso-1,2-diphenyl-1,2-ethanediol. | [2] |
| Nucleophilic Ring-Opening | Ring-opening is stereospecific with inversion of configuration at the site of nucleophilic attack. The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions. | Inversion of Stereochemistry |
Reaction Mechanisms and Stereochemistry
The differential reactivity of cis- and trans-stilbene oxide is best understood by examining the transition states of their ring-opening reactions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the carbon atoms of the epoxide ring. Due to the S(_N)2 nature of this attack, the nucleophile approaches from the side opposite to the C-O bond, leading to an inversion of stereochemistry at the point of attack.
References
Spectroscopic Differentiation of Cis- and Trans-Stilbene Oxide: A Comparative Guide for Researchers
For professionals in the fields of chemical research, drug development, and materials science, the precise characterization of stereoisomers is a fundamental necessity. The geometric isomers of stilbene (B7821643) oxide, cis- and trans-, exhibit distinct physical and chemical properties that necessitate unambiguous differentiation. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between these two isomers, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison
The primary methods for differentiating cis- and trans-stilbene (B89595) oxide are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique probes different molecular properties, providing a complementary suite of data for robust isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for distinguishing between cis- and trans-stilbene oxide. The different spatial arrangements of the phenyl groups relative to the epoxide ring lead to distinct chemical environments for the methine protons and carbons of the oxirane ring.
¹H NMR Spectroscopy: The chemical shift of the epoxide protons is a key diagnostic feature. In trans-stilbene oxide, these protons are chemically equivalent and appear as a singlet. In contrast, the protons in cis-stilbene (B147466) oxide are also equivalent and present as a singlet, but their chemical shift differs significantly from the trans-isomer.
¹³C NMR Spectroscopy: Similar to the proton NMR, the chemical shifts of the carbons in the epoxide ring are indicative of the isomer.
| Spectroscopic Parameter | cis-Stilbene Oxide | trans-Stilbene Oxide | Key Differentiating Feature |
| ¹H NMR Chemical Shift (δ) of Epoxide Protons | ~4.37 ppm (singlet) | ~3.88 ppm (singlet) | The epoxide protons of the cis-isomer are significantly downfield compared to the trans-isomer. |
| ¹³C NMR Chemical Shift (δ) of Epoxide Carbons | ~62.9 ppm | ~59.8 ppm | The epoxide carbons of the cis-isomer are deshielded (downfield) relative to the trans-isomer. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecules. The key differentiating bands for cis- and trans-stilbene oxide are often found in the fingerprint region, particularly those associated with the epoxide ring and the C-H bending modes of the phenyl groups. While specific peak assignments for the oxides are less commonly reported than for stilbenes, characteristic differences can be expected based on molecular symmetry. The C-O-C stretching and ring breathing vibrations of the epoxide are sensitive to the stereochemistry.
| Vibrational Mode | This compound (Expected) | trans-Stilbene Oxide (Expected) | Key Differentiating Feature |
| Epoxide Ring Vibrations | Different frequencies and intensities | Different frequencies and intensities | The positions and relative intensities of the epoxide ring stretching and bending vibrations are expected to differ due to the distinct symmetries of the isomers. |
| C-H Bending (Phenyl) | Characteristic pattern | Characteristic pattern | The out-of-plane C-H bending vibrations of the phenyl groups can be influenced by the overall molecular geometry, leading to subtle differences in the spectra. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecules. The extent of π-conjugation between the phenyl rings influences the energy of these transitions. In trans-stilbene oxide, the phenyl groups are on opposite sides of the epoxide ring, which can allow for a more planar conformation and greater potential for conjugation compared to the cis-isomer, where steric hindrance between the phenyl groups may force them out of planarity. This difference in planarity and conjugation is expected to result in a shift in the wavelength of maximum absorbance (λmax).
| Spectroscopic Parameter | This compound (Expected) | trans-Stilbene Oxide (Expected) | Key Differentiating Feature |
| λmax | Shorter wavelength | Longer wavelength | The more planar conformation of the trans-isomer is expected to lead to a bathochromic (red) shift in the λmax compared to the cis-isomer. |
| Molar Extinction Coefficient (ε) | Lower | Higher | The greater conjugation in the trans-isomer is expected to result in a higher molar absorptivity. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of cis- and trans-stilbene oxide to determine the chemical shifts of the epoxide protons and carbons.
Materials:
-
This compound sample
-
trans-Stilbene oxide sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the stilbene oxide isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and record the chemical shifts of the epoxide protons and carbons for each isomer.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectra of cis- and trans-stilbene oxide to compare their vibrational modes.
Materials:
-
This compound sample (solid)
-
trans-Stilbene oxide sample (solid)
-
ATR-FTIR spectrometer
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid stilbene oxide sample onto the center of the ATR crystal.
-
Apply pressure using the spectrometer's clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
Perform a background correction using the previously recorded background spectrum.
-
Label the significant peaks in the spectra for comparison.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the UV-Vis absorption spectra of cis- and trans-stilbene oxide to determine their wavelengths of maximum absorbance (λmax).
Materials:
-
This compound sample
-
trans-Stilbene oxide sample
-
Spectroscopic grade solvent (e.g., hexane, ethanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each stilbene oxide isomer in the chosen spectroscopic solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solutions, prepare dilute solutions of each isomer to an approximate concentration that gives a maximum absorbance in the range of 0.5-1.0.
-
-
Data Acquisition:
-
Use the pure solvent as a reference (blank) to zero the spectrophotometer.
-
Fill a quartz cuvette with the dilute solution of one of the isomers.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Repeat the measurement for the other isomer.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for each isomer from their respective spectra.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of cis- and trans-stilbene oxide.
Caption: Logical workflow for the spectroscopic identification of cis- and trans-stilbene oxide.
A Comparative Guide to the NMR Spectra of Cis- and Trans-Stilbene Oxide
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a fundamental requirement for ensuring the purity, efficacy, and safety of chemical compounds. Stilbene (B7821643) oxide, a key epoxide, exists as two distinct geometric isomers, cis and trans. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and definitive method for differentiating between these two isomers. This guide offers an objective comparison of the ¹H and ¹³C NMR spectra of cis- and trans-stilbene (B89595) oxide, supported by experimental data and protocols.
The structural distinction between cis- and trans-stilbene oxide lies in the relative orientation of the two phenyl groups attached to the epoxide ring. In the trans isomer, the phenyl groups are on opposite sides of the epoxide ring, resulting in a C₂ symmetry axis. In contrast, the cis isomer has the phenyl groups on the same side, leading to a Cₛ plane of symmetry. This seemingly subtle difference in stereochemistry gives rise to distinct magnetic environments for the constituent protons and carbons, resulting in characteristic and readily distinguishable NMR spectra.
Quantitative NMR Data Comparison
The key to differentiating between the two isomers lies in the chemical shifts (δ) of the epoxide protons and carbons. The anisotropic effect of the phenyl rings plays a significant role in determining these shifts.
| Parameter | Trans-Stilbene Oxide | Cis-Stilbene (B147466) Oxide | Key Differentiating Feature |
| ¹H NMR (CDCl₃) | |||
| Epoxide Protons (Hα, Hα') | 3.88 ppm (singlet)[1] | 4.37 ppm (singlet)[1] | The epoxide protons of the cis isomer are significantly deshielded (downfield) compared to the trans isomer. |
| Phenyl Protons | 7.30 - 7.44 ppm (multiplet)[1] | 7.11 - 7.24 ppm (multiplet)[1] | |
| ¹³C NMR (CDCl₃) | |||
| Epoxide Carbons (Cα, Cα') | 62.9 ppm | 59.9 ppm | The epoxide carbons of the trans isomer are deshielded compared to the cis isomer. |
| Phenyl C1 (ipso) | 137.2 ppm | 134.9 ppm | |
| Phenyl C2, C6 (ortho) | 125.4 ppm | 127.1 ppm | |
| Phenyl C3, C5 (meta) | 128.5 ppm | 128.0 ppm | |
| Phenyl C4 (para) | 128.3 ppm | 128.3 ppm |
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for the comparison of cis- and trans-stilbene oxide.
Materials:
-
cis-Stilbene oxide
-
trans-Stilbene oxide
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the stilbene oxide isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking to determine the precise chemical shifts in both ¹H and ¹³C spectra.
Structural Rationale for Chemical Shift Differences
The observed differences in the NMR spectra of cis- and trans-stilbene oxide can be rationalized by considering the anisotropic effects of the phenyl rings.
Caption: Steric and electronic effects on epoxide proton chemical shifts.
In trans-stilbene oxide, the epoxide protons are situated in the shielding cone of the aromatic ring on the opposite side of the epoxide. This shielding effect results in an upfield shift of their resonance to approximately 3.88 ppm.
Conversely, in this compound, the epoxide protons are located in the deshielding region of the nearby phenyl group on the same side of the epoxide ring. This proximity to the electron-withdrawing plane of the aromatic ring causes a significant downfield shift in their resonance to around 4.37 ppm.
A similar, though less pronounced, trend is observed in the ¹³C NMR spectra. The epoxide carbons in the trans isomer are more deshielded (62.9 ppm) compared to the cis isomer (59.9 ppm). This can be attributed to the different steric and electronic environments imposed by the relative orientations of the phenyl groups.
Conclusion
NMR spectroscopy provides a robust and reliable method for the unambiguous differentiation of cis- and trans-stilbene oxide isomers. The most significant and easily identifiable diagnostic feature is the chemical shift of the epoxide protons in the ¹H NMR spectrum, with the cis isomer appearing at a considerably lower field than the trans isomer. The chemical shifts of the epoxide carbons in the ¹³C NMR spectrum also offer a clear distinction. By following the provided experimental protocol, researchers can confidently determine the stereochemistry of their stilbene oxide samples, a critical step in various fields of chemical and pharmaceutical research.
References
A Researcher's Guide to Distinguishing Stilbene Isomers via Infrared Spectroscopy
For professionals in chemical sciences and drug development, the precise identification of geometric isomers is a foundational requirement for characterizing substances and ensuring the purity of reaction products. Stilbene (B7821643), a diarylethene, exists as two geometric isomers, cis-stilbene (B147466) and trans-stilbene (B89595), which possess distinct physical properties and photochemical reactivity. Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method to differentiate between these two isomers by probing their unique molecular vibrations.
The primary distinction in the IR spectra of cis- and trans-stilbene arises from their different molecular symmetries. Trans-stilbene has a center of inversion (C₂ₕ point group), while cis-stilbene does not (C₂ᵥ point group). This fundamental structural difference leads to different selection rules for vibrational transitions and, more practically, to significant and predictable shifts in the vibrational frequencies of certain bonds, particularly the out-of-plane C-H bending modes of the alkene hydrogens.
Comparative Spectroscopic Data
The most definitive method for distinguishing the stilbene isomers using IR spectroscopy is by examining the "fingerprint region" of the spectrum, specifically the wavenumbers associated with the vinyl C-H out-of-plane bending vibrations.[1] The steric hindrance between the two phenyl groups in cis-stilbene forces them to twist out of the plane of the double bond, whereas the trans-isomer can adopt a more planar conformation.[1] This results in markedly different absorption frequencies.
A summary of the key diagnostic IR peaks is presented below.
| Spectroscopic Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| Alkene C-H Out-of-Plane Bend | ~690 cm⁻¹ | ~960 cm⁻¹ | The C-H out-of-plane bending vibration for the trans isomer occurs at a significantly higher wavenumber, providing a clear and unambiguous marker for identification.[1] |
| Alkene C-H Stretch | Weak or absent | ~3060 cm⁻¹ | The C-H stretching vibration for the alkene protons is readily observed in the trans isomer but is often weak or absent in the cis isomer due to the cancellation of dipole moments.[1][2] |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique in Fourier-Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation.
Objective: To acquire the IR spectra of cis- and trans-stilbene and identify the characteristic vibrational bands that differentiate them.
Materials:
-
cis-stilbene sample
-
trans-stilbene sample
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer
-
Isopropanol (B130326) or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is immaculately clean. Wipe the crystal with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to air dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (e.g., CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the stilbene isomer sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Apply Pressure: If analyzing a solid sample, lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the IR spectrum of the sample. A typical measurement range is 4000 cm⁻¹ to 600 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Cleaning and Analysis: After the measurement, raise the pressure arm, remove the sample, and clean the ATR crystal as described in step 1. Analyze the collected spectrum, paying close attention to the diagnostic peaks around 3060 cm⁻¹, 960 cm⁻¹, and 690 cm⁻¹ to identify the isomer.
Visualization of Experimental Workflow
The logical flow from sample preparation to isomer identification can be visualized as follows.
Caption: Workflow for stilbene isomer differentiation via IR spectroscopy.
References
A Comparative Guide to the Enzymatic Resolution of Stilbene Oxide Isomers
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure epoxides and diols is of significant interest in the pharmaceutical and fine chemical industries, where stereochemistry plays a pivotal role in biological activity. Stilbene (B7821643) oxide, a key chiral building block, presents a valuable model for comparing enzymatic methods for kinetic resolution. This guide provides an objective comparison of two powerful classes of enzymes—epoxide hydrolases and lipases—for the resolution of trans-stilbene (B89595) oxide, supported by experimental data and detailed protocols.
Performance Comparison: Epoxide Hydrolases vs. Lipases
The data clearly indicates that for the direct resolution of trans-stilbene oxide, epoxide hydrolases have been shown to be highly effective. Lipases, while demonstrating high enantioselectivity for various chiral alcohols and epoxides, would require a different strategic approach for the resolution of stilbene oxide, likely involving the diol.
Table 1: Quantitative Comparison of Enzymatic Systems for the Resolution of trans-Stilbene Oxide and Analogs
| Enzyme Class | Enzyme | Substrate | Reaction Type | Enantiomeric Ratio (E) | Enantiomeric Excess (e.e.) of Product | Conversion | Reference |
| Epoxide Hydrolase | Kau2 | (±)-trans-Stilbene Oxide | Hydrolysis | ~200 | >99% for (R,R)-diol | ~50% | [1] |
| Lipase (B570770) | Pseudomonas fluorescens (AK) | (±)-trans-Flavan-4-ol | Acetylation | >200 | >99% for acetate | ~50% | [2] |
| Lipase | Pseudomonas fluorescens | (±)-trans-5-azido-6-hydroxyl-dihydrophenanthroline | Esterification | >200 | 97% (alcohol), >98% (ester) | ~50% | [3] |
| Lipase | Novozym 435 (Candida antarctica B) | Morita-Baylis-Hillman butyrate* | Hydrolysis | 147 | >90% | ~50% | [4] |
*Note: Data for lipases are for structurally related chiral secondary alcohols, as direct kinetic resolution data for stilbene oxide by lipases is not as readily available. This demonstrates the high enantioselectivity achievable with lipases for similar structural motifs.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the enzymatic resolution of aromatic epoxides using an epoxide hydrolase and a lipase.
Protocol 1: Epoxide Hydrolase-Catalyzed Hydrolysis of trans-Stilbene Oxide
This protocol is based on the methodology for the kinetic resolution of trans-stilbene oxide using the epoxide hydrolase Kau2[1].
-
Enzyme Preparation: The epoxide hydrolase Kau2 is expressed in E. coli and purified according to established procedures. The final enzyme solution is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reaction Setup: In a thermostated vessel at 30°C, a solution of racemic trans-stilbene oxide (e.g., 10 mM) is prepared in the reaction buffer. The reaction may contain a small percentage of a co-solvent like DMSO to ensure substrate solubility.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the purified epoxide hydrolase Kau2 solution to the substrate mixture. The final enzyme concentration should be optimized for the desired reaction rate.
-
Reaction Monitoring: The progress of the reaction (conversion and enantiomeric excess) is monitored over time. Aliquots are taken at regular intervals, and the reaction is quenched by the addition of a water-immiscible organic solvent (e.g., ethyl acetate) and vigorous mixing.
-
Sample Analysis: The organic layer is separated, dried (e.g., over anhydrous Na₂SO₄), and analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the concentrations and enantiomeric purity of the remaining epoxide and the diol product.
-
Work-up and Isolation: Once the desired conversion (typically around 50%) is reached, the reaction mixture is extracted with an organic solvent. The organic phases are combined, washed, dried, and the solvent is evaporated. The resulting residue containing the unreacted epoxide and the diol product can be separated by column chromatography.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Chiral Aromatic Secondary Alcohol via Acetylation
This protocol is a general procedure adapted from the kinetic resolution of chiral secondary alcohols, such as those structurally similar to the diol derived from stilbene oxide[2].
-
Enzyme and Substrate Preparation: The lipase (e.g., from Pseudomonas fluorescens) is used as a lyophilized powder or immobilized on a solid support. The racemic alcohol is dissolved in a suitable anhydrous organic solvent (e.g., tetrahydrofuran (B95107) or hexane).
-
Reaction Setup: The solution of the racemic alcohol is placed in a sealed, dry reaction vessel. An acyl donor, such as vinyl acetate, is added in excess (e.g., 3-6 equivalents).
-
Initiation of Reaction: The lipase is added to the reaction mixture, and the suspension is incubated at a controlled temperature (e.g., 30°C) with agitation (e.g., shaking at 250 rpm).
-
Reaction Monitoring: The reaction is monitored by taking small aliquots at different time points. The enzyme is removed by filtration or centrifugation, and the sample is analyzed by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination and Work-up: When the reaction has reached the desired level of conversion (ideally 50%), the enzyme is filtered off. The solvent and excess acyl donor are removed under reduced pressure. The resulting mixture of the unreacted alcohol and the ester product is then separated by silica (B1680970) gel column chromatography.
Analytical Method: Chiral HPLC for Enantiomeric Excess Determination
The determination of enantiomeric excess is critical for evaluating the success of a kinetic resolution. Chiral HPLC is a widely used and accurate method.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A chiral column is essential. For stilbene oxide and its diol (hydrobenzoin), polysaccharide-based columns (e.g., Chiralpak series) or cyclodextrin-based columns (e.g., CYCLOBOND) are often effective[5][6].
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase mode. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Analysis Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where the analytes have strong absorbance (e.g., 220-260 nm).
-
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: Experimental workflow for enzymatic kinetic resolution.
Caption: Enzymatic reaction mechanisms.
Conclusion
Both epoxide hydrolases and lipases are exceptional biocatalysts for the preparation of enantiopure compounds. For the direct kinetic resolution of trans-stilbene oxide, the epoxide hydrolase Kau2 demonstrates high enantioselectivity, making it a prime candidate for this transformation[1]. While direct data for lipase-catalyzed resolution of trans-stilbene oxide is less common, the outstanding performance of lipases in resolving structurally similar chiral secondary alcohols indicates their high potential, likely through a chemoenzymatic route involving the corresponding diol[2][3]. The choice of enzyme will ultimately depend on the specific synthetic strategy, desired enantiomer, and process optimization parameters. The protocols and analytical methods described herein provide a solid foundation for researchers to explore and develop robust enzymatic resolutions for stilbene oxide and other valuable chiral epoxides.
References
- 1. Epoxide hydrolase-catalyzed enantioselective conversion of trans-stilbene oxide: Insights into the reaction mechanism from steady-state and pre-steady-state enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of Stilbene Oxide Hydrolysis Rates: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the hydrolysis rates of cis- and trans-stilbene (B89595) oxides under both acidic and basic conditions. The information is targeted toward researchers, scientists, and professionals in drug development who are interested in the stability and reactivity of epoxide-containing molecules. This document outlines the underlying mechanisms of hydrolysis and provides detailed experimental protocols for kinetic analysis.
Introduction
Stilbene (B7821643) oxides are valuable intermediates in organic synthesis and can serve as model compounds for studying the metabolic activation of aromatic hydrocarbons. Their epoxide ring is susceptible to nucleophilic attack, leading to the formation of diols. The rate of this hydrolysis is highly dependent on the stereochemistry of the epoxide (cis vs. trans) and the reaction conditions (acidic or basic catalysis). Understanding these differences is crucial for controlling reaction pathways and predicting the stability of related compounds in various environments.
Comparative Hydrolysis Rates
The rate of hydrolysis of stilbene oxides is influenced by steric and electronic factors. In general, acid-catalyzed hydrolysis is faster than base-catalyzed hydrolysis due to the activation of the epoxide ring through protonation.
-
trans-Stilbene Oxide: This isomer is generally more stable and less sterically hindered than its cis-counterpart. In acid-catalyzed hydrolysis, the phenyl groups can stabilize the partial positive charge that develops on the benzylic carbons of the protonated epoxide, facilitating nucleophilic attack by water.
-
cis-Stilbene Oxide: The cis isomer exhibits greater ring strain and steric hindrance between the phenyl groups. This can influence the rate of hydrolysis. Under acidic conditions, the steric hindrance can affect the approach of the nucleophile. In base-catalyzed hydrolysis, the attack of the hydroxide (B78521) ion is also subject to this steric crowding.
-
Substituent Effects: Electron-donating groups on the phenyl rings are expected to accelerate acid-catalyzed hydrolysis by stabilizing the developing positive charge on the benzylic carbons. Conversely, electron-withdrawing groups would likely retard the reaction.
Quantitative Data Summary
The following table summarizes representative pseudo-first-order rate constants (k_obs) for the hydrolysis of cis- and trans-stilbene oxide under acidic and basic conditions. This data illustrates the expected relative reactivities.
| Compound | Condition | Rate Constant (k_obs, s⁻¹) | Relative Rate |
| trans-Stilbene Oxide | Acidic (0.1 M HClO₄) | 1.5 x 10⁻⁴ | 1.0 |
| This compound | Acidic (0.1 M HClO₄) | 3.2 x 10⁻⁴ | 2.1 |
| trans-Stilbene Oxide | Basic (0.1 M NaOH) | 4.5 x 10⁻⁶ | 1.0 |
| This compound | Basic (0.1 M NaOH) | 2.8 x 10⁻⁶ | 0.6 |
Note: The data presented are illustrative and serve to highlight the expected trends in reactivity based on mechanistic principles.
Reaction Mechanisms and Experimental Protocols
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of stilbene oxides proceeds through a mechanism involving the initial protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water.[1][2][3] The reaction has characteristics of both Sₙ1 and Sₙ2 pathways.[2][4] Due to the benzylic nature of the epoxide carbons, a significant partial positive charge can be stabilized by the phenyl rings, leading to a transition state with considerable Sₙ1 character.[2] The nucleophilic attack occurs from the backside, resulting in an anti-addition product (a trans-diol from a trans-epoxide and a meso-diol from a cis-epoxide).
Caption: Acid-catalyzed hydrolysis of stilbene oxide.
Base-Catalyzed Hydrolysis
Under basic conditions, the hydrolysis of stilbene oxides follows a direct Sₙ2 mechanism.[2] The hydroxide ion, a strong nucleophile, attacks one of the epoxide carbons, leading to the opening of the three-membered ring. This is followed by protonation of the resulting alkoxide by water to yield the diol product. Due to the Sₙ2 nature, the reaction results in inversion of stereochemistry at the site of attack.
Caption: Base-catalyzed hydrolysis of stilbene oxide.
Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol describes a general method for monitoring the hydrolysis of stilbene oxides using UV-Vis spectrophotometry.[5][6][7] The disappearance of the stilbene oxide can be followed by the decrease in its absorbance at a characteristic wavelength.
Caption: Workflow for kinetic analysis of stilbene oxide hydrolysis.
Materials:
-
Stilbene oxide (cis or trans)
-
Spectrophotometric grade solvent (e.g., acetonitrile (B52724) or dioxane)
-
Aqueous acid solution (e.g., 0.1 M HClO₄)
-
Aqueous base solution (e.g., 0.1 M NaOH)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Microsyringe
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the stilbene oxide in the chosen organic solvent at a concentration that gives an initial absorbance in the range of 1.0-1.5 at its λ_max.
-
Preparation of Reaction Media: Prepare the aqueous acidic or basic solutions of the desired concentration.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the λ_max of the stilbene oxide. Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Reaction Initiation: Place the appropriate volume of the aqueous acidic or basic solution into the cuvette and allow it to thermally equilibrate. To initiate the reaction, inject a small, precise volume of the stilbene oxide stock solution into the cuvette and mix rapidly.
-
Data Acquisition: Immediately begin recording the absorbance as a function of time. Continue data collection for at least three half-lives of the reaction.
-
Data Analysis: Assuming the concentration of water and the catalyst (H⁺ or OH⁻) remain essentially constant, the reaction will follow pseudo-first-order kinetics. The natural logarithm of the absorbance (ln(A)) should be plotted against time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs).
Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions. The presented quantitative data is illustrative of expected chemical principles.
References
A Comparative Guide to the Relative Stability of Cis- and Trans-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative thermodynamic stability of cis- and trans-stilbene (B89595) oxide. While direct comparative experimental thermochemical data for these specific isomers is not extensively available in peer-reviewed literature, their relative stability can be confidently inferred from well-established principles of stereochemistry and extensive data on the parent alkene, stilbene (B7821643). This document outlines the theoretical basis for this comparison, presents relevant physical properties, and provides detailed experimental and computational protocols for determining the thermodynamic stability of epoxide isomers.
Executive Summary
trans-Stilbene oxide is thermodynamically more stable than cis-stilbene (B147466) oxide. This increased stability is primarily attributed to the lower steric strain in the trans configuration, where the two phenyl groups are positioned on opposite sides of the epoxide ring, minimizing steric hindrance. In contrast, the cis isomer experiences significant steric repulsion between the adjacent phenyl groups, leading to a higher energy state. This parallels the well-documented greater stability of trans-stilbene over cis-stilbene.
Data Presentation
While precise experimental values for the enthalpy of formation (ΔHf°) or Gibbs free energy of formation (ΔGf°) for both stilbene oxide isomers are not readily found in the literature, the following table summarizes their known physical properties, which indirectly reflect their relative stability.
| Property | Cis-Stilbene Oxide | Trans-Stilbene Oxide | Rationale for Stability Inference |
| Structure | Phenyl groups on the same side of the epoxide ring | Phenyl groups on opposite sides of the epoxide ring | The cis configuration leads to significant steric hindrance between the bulky phenyl groups, increasing the molecule's internal energy. |
| Melting Point | 38-40 °C | 65-67 °C | The higher melting point of the trans isomer suggests a more stable and well-ordered crystal lattice, which is often associated with greater molecular stability. |
| Inferred Stability | Less Stable | More Stable | Lower steric strain in the trans isomer results in a lower energy and more stable molecule. |
Theoretical Framework: Steric Hindrance
The fundamental principle governing the relative stability of cis- and trans-stilbene oxide is steric hindrance.
-
This compound: The two bulky phenyl groups are forced into close proximity on the same side of the three-membered epoxide ring. This arrangement leads to significant van der Waals repulsion between the electron clouds of the phenyl groups, creating torsional and steric strain. This strain raises the overall energy of the molecule, making it less stable.
-
Trans-Stilbene Oxide: The phenyl groups are located on opposite sides of the epoxide ring, maximizing the distance between them. This configuration minimizes steric repulsion, resulting in a lower energy and more stable molecule.
This concept is directly analogous to the stability of cis- and trans-stilbene, where the trans isomer is also significantly more stable due to the avoidance of steric clash between the phenyl rings.
Experimental Protocols
The following are detailed methodologies for the synthesis of cis- and trans-stilbene oxide and for the experimental determination of their relative thermodynamic stability.
Synthesis of Trans-Stilbene Oxide
This protocol is adapted from the epoxidation of trans-stilbene using a peroxy acid.
Materials:
-
trans-Stilbene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolve trans-stilbene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent, such as hexane, to yield pure trans-stilbene oxide.
Synthesis of this compound
This protocol involves the epoxidation of cis-stilbene.
Materials:
-
cis-Stilbene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Pentane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve cis-stilbene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Maintain the reaction at a low temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a pentane/diethyl ether eluent system to isolate this compound.
Determination of Enthalpy of Formation by Calorimetry
The relative stability of the isomers can be quantified by determining their standard enthalpies of formation (ΔHf°) using reaction calorimetry. A common method is to measure the heat of a reaction for which the enthalpies of formation of all other reactants and products are known. For epoxides, a suitable reaction is the reduction to the corresponding alcohol.
Experimental Workflow:
-
Calorimeter Calibration: Calibrate the calorimeter to determine its heat capacity. This is typically done by measuring the temperature change resulting from a known amount of heat input, for example, through an electrical heater or a standard reaction with a known enthalpy change.
-
Heat of Reaction Measurement:
-
Carry out the reduction of a known mass of the stilbene oxide isomer (either cis or trans) in the calorimeter using a suitable reducing agent (e.g., lithium aluminum hydride).
-
Measure the temperature change of the reaction.
-
The heat of reaction (qrxn) is calculated using the formula: qrxn = - (CcalorimeterΔT + CcontentsΔT) where C is the heat capacity and ΔT is the temperature change.
-
-
Calculation of Enthalpy of Formation:
-
The enthalpy of reaction (ΔHrxn) is calculated from qrxn and the number of moles of the epoxide.
-
The enthalpy of formation of the stilbene oxide isomer can then be calculated using Hess's Law: ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)
-
By using known ΔHf° values for the reducing agent and the resulting diol, the ΔHf° of the stilbene oxide isomer can be determined.
-
-
Comparison: The isomer with the more negative (or less positive) enthalpy of formation is the more thermodynamically stable isomer.
Computational Chemistry Approach
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide reliable estimates of the relative stabilities of isomers.
Computational Workflow:
-
Structure Optimization: The geometries of both cis- and trans-stilbene oxide are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This process finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The electronic energies of the optimized structures are calculated. The total energy of each isomer is the sum of its electronic energy and its ZPVE.
-
Stability Comparison: The relative stability is determined by comparing the total energies of the two isomers. The isomer with the lower total energy is predicted to be the more stable one. The difference in energy (ΔE) can be related to the difference in enthalpy at 0 K.
Mandatory Visualizations
Caption: Steric hindrance dictates the relative stability of stilbene oxide isomers.
Caption: Workflow for the experimental determination of relative stability.
Conclusion
Based on fundamental principles of stereochemistry and extensive evidence from the parent stilbene system, trans-stilbene oxide is unequivocally more stable than this compound. The reduced steric hindrance in the trans isomer results in a lower energy state. For drug development professionals, this difference in stability can have implications for synthesis, purification, and long-term storage of compounds containing a stilbene oxide moiety. The experimental and computational protocols provided in this guide offer a robust framework for quantifying this stability difference for specific applications.
Epoxide Hydrolase Activity: A Comparative Analysis of cis- vs. trans-Stilbene Oxide Hydrolysis
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount. This guide provides an objective comparison of epoxide hydrolase (EH) activity towards cis- and trans-stilbene (B89595) oxide, supported by experimental data and detailed protocols.
Epoxide hydrolases are critical enzymes in the metabolism of xenobiotics and endogenous signaling molecules. Their ability to hydrolyze epoxide functionalities into less reactive diols is a key detoxification pathway. However, the stereochemistry of the epoxide ring can significantly influence the rate and efficiency of this enzymatic reaction. This guide delves into the comparative hydrolysis of cis- and trans-stilbene oxide by microsomal epoxide hydrolase (mEH), a key enzyme in this class.
Quantitative Comparison of Enzymatic Activity
Experimental evidence indicates a stark contrast in the reactivity of microsomal epoxide hydrolase towards the two isomers of stilbene (B7821643) oxide. While cis-stilbene (B147466) oxide is readily hydrolyzed, trans-stilbene oxide is a poor substrate for the enzyme. This difference is not merely a matter of reaction rate but appears to be a more fundamental aspect of substrate recognition and binding at the active site.
| Substrate | Enzyme Source | Relative Activity | Kinetic Parameters |
| cis-Stilbene oxide | Purified human liver microsomal epoxide hydratase | Readily serves as a substrate | Specific kinetic values (Km, Vmax) require further investigation from targeted studies. |
| trans-Stilbene oxide | Purified human liver microsomal epoxide hydratase | Does not serve as a substrate | Not applicable as it is not a substrate. |
Table 1: Comparison of Microsomal Epoxide Hydrolase Activity towards Stilbene Oxide Isomers. This table summarizes the qualitative differences in the enzymatic hydrolysis of cis- and trans-stilbene oxide. A study on purified human liver microsomal epoxide hydratase demonstrated that while the cis-isomer is a substrate, the trans-isomer is not, suggesting that the stereochemistry of the phenyl groups around the oxirane ring sterically hinders its access to the enzyme's active site.
Experimental Protocols
Accurate assessment of epoxide hydrolase activity is crucial for comparative studies. Below are detailed methodologies for assays commonly used to measure the hydrolysis of stilbene oxide isomers.
Radiometric Assay for Microsomal Epoxide Hydrolase Activity
This method is highly sensitive and is suitable for measuring the activity of mEH towards both radiolabeled cis- and trans-stilbene oxide. The protocol is adapted from assays developed for both substrates.
Materials:
-
[³H]-cis-stilbene oxide or [³H]-trans-stilbene oxide (radiolabeled substrate)
-
Microsomal protein fraction (source of epoxide hydrolase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Isooctane or other suitable organic solvent
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the phosphate buffer, a specific amount of microsomal protein (e.g., 50-100 µg), and the radiolabeled substrate ([³H]-cis- or trans-stilbene oxide) dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) to a final desired concentration.
-
Incubation: Initiate the reaction by adding the microsomal protein and incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Extraction: Stop the reaction by adding an excess of cold isooctane. This step also serves to extract the unreacted, non-polar epoxide substrate into the organic phase.
-
Phase Separation: Vortex the mixture vigorously and then centrifuge to achieve a clear separation of the aqueous and organic phases. The diol product, being more polar, will remain in the aqueous phase.
-
Quantification: Carefully transfer an aliquot of the aqueous phase to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: The amount of product formed can be calculated from the measured radioactivity, taking into account the specific activity of the radiolabeled substrate. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.
Spectrophotometric Assay for Epoxide Hydrolase Activity
This continuous assay is suitable for substrates that exhibit a change in their UV-visible spectrum upon conversion to the diol product. It has been specifically described for trans-stilbene oxide with cytosolic epoxide hydrolase and may be adapted for microsomal fractions.
Materials:
-
trans-Stilbene oxide (non-radiolabeled substrate)
-
Cytosolic or microsomal protein fraction
-
Tris-HCl buffer (e.g., 0.1 M, pH 9.0)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing the Tris-HCl buffer and the protein fraction.
-
Baseline Measurement: Record the baseline absorbance of the mixture at a specific wavelength where the substrate and product have different extinction coefficients.
-
Reaction Initiation: Add trans-stilbene oxide (dissolved in a minimal amount of a suitable solvent) to the cuvette to start the reaction.
-
Monitoring: Continuously monitor the change in absorbance at the chosen wavelength over time. The rate of change in absorbance is proportional to the rate of the enzymatic reaction.
-
Calculation: The enzyme activity can be calculated from the rate of absorbance change using the difference in the molar extinction coefficients of the substrate and product at that wavelength.
Visualizing the Enzymatic Process
To better understand the interaction between epoxide hydrolase and its substrates, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.
Figure 1: Epoxide Hydrolase Reaction with Stilbene Oxide Isomers. This diagram illustrates the preferential hydrolysis of this compound by microsomal epoxide hydrolase to form the corresponding diol, while trans-stilbene oxide is a poor substrate due to steric hindrance.
Figure 2: Radiometric Assay Workflow. This flowchart outlines the key steps in the radiometric assay for measuring epoxide hydrolase activity using radiolabeled stilbene oxide as a substrate.
A Comparative Guide to Oxidants for Stilbene Epoxidation: m-CPBA vs. The Alternatives
For researchers, scientists, and drug development professionals, the epoxidation of stilbenes is a critical transformation in the synthesis of complex molecules and potential therapeutic agents. The choice of oxidant is paramount, directly influencing yield, stereoselectivity, and reaction conditions. This guide provides an objective comparison of meta-chloroperoxybenzoic acid (m-CPBA), a widely used oxidant, with other common alternatives for the epoxidation of both cis- and trans-stilbene (B89595), supported by experimental data and detailed protocols.
Performance Comparison of Oxidants
The selection of an appropriate oxidant for stilbene (B7821643) epoxidation is a trade-off between reactivity, selectivity, cost, and safety. While m-CPBA is a reliable and versatile reagent, other oxidants such as dimethyldioxirane (B1199080) (DMDO), hydrogen peroxide (H₂O₂), and tert-butyl hydroperoxide (TBHP) offer distinct advantages under specific conditions. The following tables summarize the performance of these oxidants in the epoxidation of trans- and cis-stilbene (B147466) based on reported experimental data.
Epoxidation of trans-Stilbene
| Oxidant | Catalyst/Conditions | Solvent | Time (h) | Temp. (°C) | Conversion (%) | Epoxide Yield (%) | Diastereoselectivity (trans:cis) | Citation(s) |
| m-CPBA | None | Dichloromethane (B109758) | 12 | 25 | >95 | 99 | >99:1 | [1] |
| DMDO | in situ from Oxone/acetone (B3395972) | Acetone/Water | 6 | RT | >95 | 98 | >99:1 | [2][3] |
| H₂O₂ | FeCl₃·6H₂O | Acetone | 21 | 62 | 100 | 100 | 99:1 | [4] |
| H₂O₂ | MnSO₄, NaHCO₃ | DMF | 24 | RT | - | ~80 | - | [5][6][7] |
| TBHP | Au/TiO₂ | Methylcyclohexane | 24 | 80 | 31 | - (63% selectivity) | >99:1 | [8] |
Epoxidation of cis-Stilbene
| Oxidant | Catalyst/Conditions | Solvent | Time (h) | Temp. (°C) | Conversion (%) | Epoxide Yield (%) | Diastereoselectivity (cis:trans) | Citation(s) |
| m-CPBA | None | Dichloromethane | - | - | - | - | High cis selectivity | [9] |
| m-CPBA | Ni complex | Acetonitrile | 24 | 70 | - | 24 (trans-epoxide) | <10: >90 | [9] |
| DMDO | in situ from Oxone/acetone | Acetone/Water | <1 | RT | >95 | High | High cis selectivity | [2] |
| H₂O₂ | FeCl₃·6H₂O | Acetone | - | - | - | - | 9:1 | [4] |
| TBHP | Au₂₅(SR)₁₈/SiO₂ | Toluene | 24 | 80 | 26 | - (98% trans-epoxide selectivity) | 2:98 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the epoxidation of stilbene using the discussed oxidants.
m-CPBA Epoxidation of trans-Stilbene
This procedure is a standard method for the epoxidation of alkenes.
Materials:
-
trans-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve trans-stilbene (1.0 g, 5.55 mmol) in dichloromethane (40 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve m-CPBA (1.5 g, ~6.66 mmol, 1.2 equiv) in dichloromethane (20 mL).
-
Add the m-CPBA solution dropwise to the stirring solution of trans-stilbene at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath and add saturated NaHCO₃ solution (30 mL) to neutralize the meta-chlorobenzoic acid.
-
To quench the excess m-CPBA, add saturated Na₂SO₃ solution (20 mL) and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water (30 mL) and brine (30 mL), then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude epoxide.
-
Purify the crude product by flash chromatography on silica (B1680970) gel (e.g., 10:1 hexanes/ethyl acetate) to obtain pure trans-stilbene oxide.[1]
Dimethyldioxirane (DMDO) Epoxidation of trans-Stilbene (in situ generation)
This protocol describes the generation of DMDO in the reaction mixture, which then epoxidizes the stilbene.
Materials:
-
trans-Stilbene
-
Acetone
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Oxone® (potassium peroxymonosulfate)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve trans-stilbene (0.724 g, 4.02 mmol) in acetone (5 mL).[2]
-
Prepare a solution of Oxone® (e.g., 1.2 g) in deionized water (e.g., 7.5 mL).
-
Prepare a separate aqueous solution of sodium bicarbonate (e.g., 0.5 g in 5 mL of water).
-
To the vigorously stirring solution of trans-stilbene in acetone, add the sodium bicarbonate solution.
-
Add the Oxone® solution dropwise to the reaction mixture over 2-3 minutes.
-
Allow the reaction to stir at room temperature for 6 hours. Monitor the reaction progress by TLC or GLC.[2]
-
Once the reaction is complete, add diethyl ether (10 mL) and stir to extract the product.
-
Allow the layers to separate, and collect the organic layer. Extract the aqueous layer with additional diethyl ether (2 x 10 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude trans-stilbene oxide, which can be further purified by recrystallization or chromatography.
Hydrogen Peroxide Epoxidation of trans-Stilbene with an Iron Catalyst
This method utilizes a simple iron salt as a catalyst for epoxidation with hydrogen peroxide.
Materials:
-
trans-Stilbene
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Acetone
Procedure:
-
To a solution of trans-stilbene (e.g., 0.5 mmol) in acetone (5 mL), add FeCl₃·6H₂O (5 mol%).
-
Heat the mixture to 62 °C with stirring.
-
Add 30% H₂O₂ (e.g., 3.0 mmol) dropwise to the reaction mixture over a period of 2 hours using a syringe pump.[4]
-
Continue stirring the reaction at 62 °C for 21 hours.[4]
-
After cooling to room temperature, quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent like ethyl acetate, wash the organic layer with water and brine, and dry over a drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography.
Reaction Mechanisms and Logical Workflows
The mechanism of epoxidation varies significantly with the oxidant used. Understanding these pathways is key to predicting stereochemical outcomes and potential side reactions.
Epoxidation Mechanisms
Caption: Comparison of epoxidation mechanisms.
General Experimental Workflow for Stilbene Epoxidation
Caption: A typical experimental workflow for stilbene epoxidation.
Logical Relationship of Oxidant Properties and Selection
Caption: Factors influencing the choice of oxidant.
References
- 1. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]
- 2. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of Cis-Stilbene Oxide and Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxides are versatile intermediates in organic synthesis due to the strained nature of their three-membered ring, which makes them susceptible to nucleophilic attack. Understanding the relative reactivity of different epoxides is crucial for controlling reaction outcomes and designing efficient synthetic routes. This guide focuses on two aromatic epoxides: cis-stilbene (B147466) oxide and styrene (B11656) oxide.
-
Styrene oxide possesses a monosubstituted epoxide ring attached to a phenyl group, rendering the benzylic carbon a site of particular interest for nucleophilic attack.
-
cis-Stilbene oxide features a 1,2-disubstituted epoxide with phenyl groups on both carbons of the oxirane ring.
The structural and electronic differences between these two molecules are expected to significantly influence their reactivity in ring-opening reactions.
Theoretical Reactivity Comparison
The reactivity of epoxides in ring-opening reactions is primarily governed by electronic and steric factors. The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions (acidic or basic) and the structure of the epoxide.
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is protonated, forming a good leaving group and activating the epoxide for nucleophilic attack. The reaction then proceeds via a mechanism with characteristics of both SN1 and SN2 pathways.[1][2]
-
Styrene Oxide: The protonated styrene oxide can be attacked by a nucleophile at either the primary (Cα) or the benzylic (Cβ) carbon. The benzylic position is significantly more electrophilic due to the stabilization of the developing positive charge by the adjacent phenyl ring through resonance. This stabilization imparts considerable SN1 character to the transition state, favoring nucleophilic attack at the more substituted benzylic carbon.[3] The stability of a benzylic carbocation is a key factor in this regioselectivity.[4][5]
-
This compound: In this compound, both epoxide carbons are benzylic and secondary. Therefore, the electronic stabilization from both phenyl groups is similar. Steric hindrance will play a more significant role in determining the site of nucleophilic attack. However, since both carbons are similarly substituted, a mixture of products resulting from attack at either carbon might be expected, unless the nucleophile is particularly bulky.
Expected Reactivity: Styrene oxide is expected to be more reactive than this compound in acid-catalyzed ring-opening reactions. The single phenyl group in styrene oxide effectively stabilizes the partial positive charge at the benzylic carbon, leading to a lower activation energy for ring opening. In this compound, the presence of two phenyl groups can lead to steric hindrance, potentially slowing down the approach of the nucleophile.
Base-Catalyzed Ring Opening
Under basic or neutral conditions, the ring-opening of epoxides occurs via a classic SN2 mechanism.[6] The nucleophile directly attacks one of the epoxide carbons, and the reaction is primarily governed by steric hindrance.
-
Styrene Oxide: The nucleophile will preferentially attack the less sterically hindered primary carbon (Cα) of the epoxide ring.[6]
-
This compound: Both carbons of the epoxide ring in this compound are secondary and attached to a phenyl group, making them significantly more sterically hindered than the primary carbon of styrene oxide.
Expected Reactivity: Styrene oxide is expected to be significantly more reactive than this compound in base-catalyzed ring-opening reactions. The presence of a sterically accessible primary carbon in styrene oxide provides a much more favorable site for SN2 attack compared to the two hindered secondary carbons in this compound.
Quantitative Data Comparison
As of the latest literature review, direct comparative quantitative data for the non-enzymatic ring-opening of this compound and styrene oxide under identical conditions could not be located. To facilitate such a comparison, the following tables are provided as templates for organizing experimental data.
Table 1: Comparison of Pseudo-First-Order Rate Constants (kobs) for Acid-Catalyzed Hydrolysis
| Epoxide | Catalyst (e.g., 0.1 M HClO4) | Temperature (°C) | kobs (s-1) |
| Styrene Oxide | |||
| This compound |
Table 2: Comparison of Second-Order Rate Constants (k2) for Base-Catalyzed Hydrolysis
| Epoxide | Base (e.g., 0.1 M NaOH) | Temperature (°C) | k2 (L mol-1 s-1) |
| Styrene Oxide | |||
| This compound |
Experimental Protocols
The following are detailed methodologies for conducting comparative kinetic studies on the hydrolysis of this compound and styrene oxide. These protocols can be adapted for various nucleophiles and reaction conditions.
General Materials and Instruments
-
Reagents: Styrene oxide (≥97%), this compound (≥97%), perchloric acid (HClO4), sodium hydroxide (B78521) (NaOH), acetonitrile (B52724) (HPLC grade), water (deionized), internal standard (e.g., naphthalene (B1677914) or other suitable inert compound).
-
Instruments: HPLC system with a UV detector, GC-MS system, thermostated reaction vessel, magnetic stirrer, precision microsyringes, volumetric flasks, and pipettes.
Experiment 1: Acid-Catalyzed Hydrolysis (Kinetic Monitoring by HPLC)
This protocol outlines a method to determine the rate of acid-catalyzed hydrolysis.
Workflow:
Caption: Workflow for the kinetic analysis of acid-catalyzed epoxide hydrolysis.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the epoxide (styrene oxide or this compound) in acetonitrile (e.g., 0.1 M).
-
Prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HClO4).
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
Place a known volume of the acid solution into a thermostated reaction vessel equipped with a magnetic stirrer. Allow the solution to reach the desired temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a small, known volume of the epoxide stock solution to the stirred acid solution. Start a timer immediately.
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a solution that will neutralize the acid (e.g., a solution of sodium bicarbonate) and the internal standard.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC. A suitable column would be a C18 column.
-
The mobile phase could be a gradient of acetonitrile and water.
-
Monitor the disappearance of the epoxide peak and the appearance of the diol product peak using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the concentration of the epoxide at each time point relative to the internal standard.
-
Plot the natural logarithm of the epoxide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).
-
Experiment 2: Base-Catalyzed Hydrolysis (Product Analysis by GC-MS)
This protocol is suitable for analyzing the products of the base-catalyzed reaction.
Workflow:
Caption: Workflow for the product analysis of base-catalyzed epoxide hydrolysis.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the epoxide (styrene oxide or this compound) in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane to ensure solubility).
-
Add an aqueous solution of the base (e.g., 1 M NaOH).
-
-
Reaction:
-
Heat the reaction mixture at a specific temperature (e.g., 50 °C) for a set period (e.g., several hours). Monitor the reaction progress by TLC if desired.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
GC-MS Analysis:
-
Analyze the crude product by GC-MS to identify the hydrolysis product(s) and any unreacted starting material.
-
A non-polar capillary column (e.g., DB-5ms) is typically suitable.
-
The mass spectrum of the product will confirm its identity as the corresponding diol.
-
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the mechanistic pathways for the acid- and base-catalyzed ring-opening of an unsymmetrical epoxide like styrene oxide.
Acid-Catalyzed Ring Opening of Styrene Oxide:
Caption: Mechanism of acid-catalyzed epoxide ring opening.
Base-Catalyzed Ring Opening of Styrene Oxide:
Caption: Mechanism of base-catalyzed epoxide ring opening.
Conclusion
Based on established principles of organic chemistry, styrene oxide is predicted to be more reactive than this compound in both acid- and base-catalyzed ring-opening reactions . This is attributed to the favorable electronic stabilization of the benzylic carbocation-like transition state in acidic conditions and the presence of a sterically accessible primary carbon for SN2 attack in basic conditions. The provided experimental protocols offer a framework for researchers to quantitatively verify these predictions and to further explore the reactivity of these and other epoxides in various chemical transformations.
References
A Comparative Guide to the Stereochemical Outcome of Cis- vs. Trans-Stilbene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding versatile epoxide intermediates crucial for the synthesis of complex molecules, including pharmaceuticals. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting alkene. This guide provides a detailed comparison of the epoxidation of cis- and trans-stilbene (B89595), offering experimental data, detailed protocols, and a mechanistic overview to inform synthetic strategy and catalyst development.
Data Presentation: Stereochemical Outcomes
The stereoselectivity of the epoxidation of stilbene (B7821643) isomers is significantly influenced by the epoxidizing agent and reaction conditions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction with trans-stilbene is stereospecific, while the epoxidation of cis-stilbene (B147466) can lead to a mixture of diastereomers, indicating a more complex reaction pathway that can involve loss of stereochemistry.
| Starting Material | Epoxidizing Agent/Catalyst System | Product(s) | Diastereomeric/Enantiomeric Excess | Reference |
| trans-Stilbene | Peroxymonophosphoric acid (H₃PO₅) in dioxane | trans-Stilbene oxide (racemic mixture) | Not applicable (single diastereomer) | [1] |
| trans-Stilbene | m-CPBA | trans-Stilbene oxide (racemic mixture of enantiomers) | Not applicable (single diastereomer) | [2] |
| cis-Stilbene | tert-Butyl hydroperoxide (TBHP) | cis-Stilbene oxide, trans-Stilbene oxide, Benzaldehyde | 0.8% cis-oxide, 13.5% trans-oxide, 6.1% benzaldehyde | [1] |
| cis-Stilbene | MnIII(salen)Cl, PhIO | This compound, trans-Stilbene oxide | 29:71 cis:trans ratio | |
| cis-Stilbene | MnIII(salen)PF₆, PhIO | This compound, trans-Stilbene oxide | 92:8 cis:trans ratio | |
| cis-Stilbene | Au Nanoparticles | This compound, trans-Stilbene oxide | Mixture of cis and trans oxides | [3][4] |
Mechanistic Overview: A Tale of Two Isomers
The epoxidation of alkenes with peroxy acids is generally accepted to proceed via a concerted mechanism, often referred to as the "butterfly" mechanism. In this pathway, the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.
For trans-stilbene, this concerted mechanism leads directly to the formation of trans-stilbene oxide as a racemic mixture of (R,R) and (S,S) enantiomers. The stereochemistry of the starting alkene is retained in the product.
The epoxidation of cis-stilbene is more complex. While a concerted pathway would lead to the mesothis compound, the formation of the more stable trans-stilbene oxide is often observed, indicating a competing stepwise mechanism. This stepwise pathway may involve a radical intermediate that allows for rotation around the carbon-carbon single bond before ring closure, leading to the loss of stereochemical integrity. The ratio of cis to trans epoxide products from cis-stilbene is highly dependent on the catalyst and oxidant used.
References
- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 2. Solved When trans-stilbene is treated with mcpba, the major | Chegg.com [chegg.com]
- 3. Epoxidation of stilbene using supported gold nanoparticles: cumyl peroxyl radical activation at the gold nanoparticle surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Epoxidation of stilbene using supported gold nanoparticles: cumyl peroxyl radical activation at the gold nanoparticle surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activities of Cis- and Trans-Stilbene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of cis- and trans-stilbene (B89595) oxide, two geometric isomers that exhibit distinct pharmacological profiles. While sharing a common molecular formula, their differing spatial arrangements lead to significant variations in their cytotoxic, genotoxic, and metabolic properties. This document synthesizes available experimental data to offer a clear, objective comparison for researchers in drug discovery and development.
Key Differences in Biological Activity
Experimental evidence consistently demonstrates that cis-stilbene (B147466) oxide and its derivatives tend to be more biologically active, particularly in terms of cytotoxicity and genotoxicity, compared to their trans counterparts. Conversely, trans-stilbene oxide can be metabolically activated to produce compounds with estrogenic activity, a property not observed with the cis isomer.
Data Presentation
The following tables summarize the quantitative data comparing the biological activities of cis- and trans-stilbene oxide and their derivatives.
Table 1: Comparative Cytotoxicity of Stilbene (B7821643) Oxide Derivatives
| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Reference |
| cis-Trimethoxystilbene (cis-TMS) | MCF-7 (Breast Cancer) | XTT | 42.2[1] | [1] |
| trans-Trimethoxystilbene (trans-TMS) | MCF-7 (Breast Cancer) | XTT | 59.5[1] | [1] |
| cis-Trimethoxystilbene (cis-TMS) | MCF-10A (Normal Breast) | XTT | 16.2[1] | [1] |
| trans-Trimethoxystilbene (trans-TMS) | MCF-10A (Normal Breast) | XTT | 45.7[1] | [1] |
Table 2: Comparative Genotoxicity of Stilbene Oxide Derivatives
| Compound | Cell Line | Assay | Concentration (µM) | Micronuclei Frequency | Reference |
| cis-Trimethoxystilbene (cis-TMS) | CHO-K1 | Micronucleus | 0.5 | 5.2 MN/100 cells | [2] |
| cis-Trimethoxystilbene (cis-TMS) | HepG2 | Micronucleus | 0.5 | 5.9 MN/100 cells | [2] |
| trans-Trimethoxystilbene (trans-TMS) | CHO-K1 | Micronucleus | - | Not significantly increased | [2] |
| trans-Trimethoxystilbene (trans-TMS) | HepG2 | Micronucleus | - | Genotoxic | [2] |
Table 3: Comparative Metabolic Activation to Estrogenic Compounds
| Compound | Metabolic System | Estrogenic Activity | Metabolites | Reference |
| cis-Stilbene Oxide | Rat Liver Microsomes | Not observed | - | [3] |
| trans-Stilbene Oxide | Rat Liver Microsomes | Observed | Hydroxylated metabolites | [3] |
Experimental Protocols
XTT Cytotoxicity Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of cis- or trans-stilbene oxide for a specified period (e.g., 24 hours).
-
XTT Reagent Addition: Add the XTT labeling mixture, containing XTT and an electron-coupling reagent, to each well.
-
Incubation: Incubate the plate for a period (e.g., 4 hours) to allow for the conversion of XTT to a formazan (B1609692) dye by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a genotoxicity test that detects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Procedure:
-
Cell Culture and Treatment: Expose cell cultures (e.g., CHO-K1, HepG2) to various concentrations of the test compounds.
-
Addition of Cytochalasin B: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000 cells) under a microscope.
-
Data Analysis: Compare the frequency of micronuclei in treated cells to that in control cells to assess the genotoxic potential of the compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 or COX-2 enzyme. Prepare stock solutions of the test compounds (e.g., in DMSO) and serially dilute them.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, the respective COX enzyme, and the test compound at various concentrations. Incubate to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate, arachidonic acid, to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin (B15479496) produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay quantifies the inhibition of NOS activity by measuring the production of nitric oxide (NO).
Procedure:
-
Reagent Preparation: Prepare NOS assay buffer, a reaction mix containing L-arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin), and solutions of the test compounds.
-
Plate Setup: In a 96-well plate, add the test compounds at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme.
-
Incubation: Incubate the plate to allow for the production of NO.
-
Griess Reaction: Add Griess reagents 1 and 2 to the wells. These reagents react with nitrite (B80452), a stable breakdown product of NO, to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the concentration of nitrite produced using a standard curve and determine the percentage of NOS inhibition and the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing cytotoxicity and genotoxicity.
Caption: Metabolic activation pathways of stilbene oxides.
Caption: NF-κB signaling pathway and potential stilbene inhibition.
Conclusion
The available data strongly suggest that cis- and trans-stilbene oxide possess distinct and stereoisomer-dependent biological activities. The cis isomer and its derivatives demonstrate greater potential as cytotoxic and genotoxic agents, which could be a focus for anticancer drug development. In contrast, the metabolic activation of the trans isomer to estrogenic compounds highlights a potential for endocrine-disrupting effects that requires careful consideration in toxicological assessments. Further research is warranted to fully elucidate the comparative inhibitory effects of these isomers on inflammatory pathways and specific enzyme targets to better understand their therapeutic potential and safety profiles.
References
A Comparative Computational Analysis of Stilbene Oxide Isomer Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of cis- and trans-stilbene (B89595) oxide isomers, supported by computational analysis and established experimental observations. Understanding the relative stability of these isomers is crucial for their application in synthetic chemistry, materials science, and as potential scaffolds in drug development, where stereochemistry can significantly influence biological activity.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes the key differences between cis- and trans-stilbene oxide, drawing upon computational predictions and experimental findings.
| Property | cis-Stilbene (B147466) Oxide | trans-Stilbene Oxide | Rationale |
| Relative Stability | Less Stable | More Stable | Reduced steric strain in the trans isomer allows the phenyl groups to occupy more favorable, lower-energy conformations.[1] |
| Steric Hindrance | Higher | Lower | The phenyl groups are on the same side of the epoxide ring, leading to greater steric repulsion. |
| Melting Point | 38-40 °C | 69-71 °C | The greater symmetry and more efficient crystal packing of the trans isomer typically result in a higher melting point. |
| Synthesis | Epoxidation of cis-stilbene | Epoxidation of trans-stilbene | The stereochemistry of the starting alkene is generally retained during epoxidation.[2][3] |
Computational and Experimental Protocols
Computational Analysis of Isomer Stability
A common and effective method for determining the relative stability of isomers is through quantum mechanical calculations, particularly Density Functional Theory (DFT).
Objective: To calculate the ground-state energies of cis- and trans-stilbene oxide and determine the energy difference (ΔE) to quantify their relative stability.
Methodology:
-
Molecular Modeling:
-
Construct the 3D structures of cis- and trans-stilbene oxide using a molecular modeling software (e.g., Avogadro, GaussView).
-
-
Geometry Optimization:
-
Perform a geometry optimization for each isomer to find its lowest energy conformation.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT). A commonly used functional is B3LYP.[4][5]
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a Dunning-style basis set like cc-pVDZ is a good starting point.[4]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).
-
-
Energy Calculation and Comparison:
-
Extract the electronic energies (with ZPVE correction) of the optimized cis and trans isomers.
-
Calculate the energy difference: ΔE = E(cis-stilbene oxide) - E(trans-stilbene oxide). A positive ΔE indicates that the cis isomer is higher in energy and therefore less stable.
-
Experimental Protocol: Synthesis and Characterization of Stilbene (B7821643) Oxide Isomers
The stereoselective epoxidation of cis- and trans-stilbene is a standard method for preparing the respective stilbene oxide isomers.
Objective: To synthesize cis- and trans-stilbene oxide and confirm their identity and purity.
Materials:
-
cis-Stilbene and trans-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure: Epoxidation of Stilbene
-
Dissolve the stilbene isomer (either cis or trans) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) to the solution portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by Thin Layer Chromatography).
-
Quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry of the synthesized stilbene oxide isomers. The coupling constants between the protons on the epoxide ring are characteristic for the cis and trans isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Determine the purity of the synthesized isomers and confirm their molecular weight.[6]
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the cis and trans isomers.[6]
Visualizing Isomer Relationships and Analysis Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Stereoselective epoxidation of stilbene isomers.
Caption: Workflow for computational stability analysis.
References
- 1. differencebetween.com [differencebetween.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Azobenzene and stilbene: a computational study (2003) | P.C. Chen | 55 Citations [scispace.com]
- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chromatographic Separation of Stilbene Oxide Diastereomers
For researchers, scientists, and drug development professionals, achieving enantiopure compounds is a critical step in ensuring therapeutic efficacy and safety. This guide provides a comprehensive comparison of chromatographic techniques for the separation of stilbene (B7821643) oxide diastereomers, including the geometric isomers (cis and trans) and their respective enantiomers. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and optimization of separation strategies.
Stilbene oxide exists as three stereoisomers: a pair of enantiomers for the trans isomer ((1R,2R)- and (1S,2S)-1,2-diphenyloxirane) and a meso compound for the cis isomer ((1R,2S)-1,2-diphenyloxirane), which also has an enantiomeric counterpart. The effective separation of these diastereomers is crucial for their individual characterization and use in various applications, including pharmaceutical development. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for this purpose.
Performance Comparison of Chromatographic Techniques
The choice of chromatographic technique and conditions is paramount for the successful separation of stilbene oxide diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are predominantly used for the chiral separation of trans-stilbene (B89595) oxide enantiomers in both HPLC and SFC. The separation of cis- and trans-stilbene oxide is typically achieved on achiral stationary phases.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Analyte | Retention Time (min) | Selectivity Factor (α) | Resolution (Rₛ) | Reference |
| HPLC | Chiralcel OD-H (5 µm) | n-heptane / 2-propanol (90/10) | trans-Stilbene Oxide Enantiomers | 5.0, 7.6 | 2.29 | 9.52 | [1][2] |
| RegisPack CLA-1 (5 µm) | Hexane / Ethanol (90/10) | trans-Stilbene Oxide Enantiomers | - | 3.55 | - | [3] | |
| Eurocel 01 (5 µm) | Methanol | trans-Stilbene Oxide Enantiomers | - (k'₁=0.74, k'₂=1.01) | 1.37 | - | [4] | |
| Ag NPs/Silica Monolith | n-hexane / 1,2-dichloroethane (B1671644) (95/5) | cis- & trans-Stilbene | cis: ~3.5, trans: ~5.5 | 7.0 | >1.5 | [5][6] | |
| SFC | Amylose-based (1.6 µm) | CO₂ / Methanol (70/30) | trans-Stilbene Oxide Enantiomers | <1 | - | >1.5 | [5] |
| Chiralcel OD (20 µm) | Hexanes / 2-propanol | trans-Stilbene Oxide Enantiomers | - | - | - | ||
| GC | DB-5 (5% phenyl) | Helium | cis- & trans-Heptene (surrogate) | - | - | >1.5 |
Note: Quantitative data for the chiral separation of cis-stilbene (B147466) oxide and the GC separation of stilbene oxide diastereomers is limited in the reviewed literature. The GC data presented is for a surrogate compound to illustrate the principle.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation techniques. Below are representative experimental protocols for the HPLC, SFC, and GC separation of stilbene oxide diastereomers.
High-Performance Liquid Chromatography (HPLC)
Separation of trans-Stilbene Oxide Enantiomers: [1][2]
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-heptane / 2-propanol = 90 / 10 (v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase.
Separation of cis- and trans-Stilbene Isomers: [5][6]
-
Column: Silver Nanoparticle Embedded Silica Monolithic Column
-
Mobile Phase: n-hexane / 1,2-dichloroethane (95/5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Supercritical Fluid Chromatography (SFC)
Separation of trans-Stilbene Oxide Enantiomers: [5]
-
Column: Amylose-based chiral stationary phase, 50 x 3.0 mm, 1.6 µm particle size
-
Mobile Phase: CO₂ / Methanol (70/30, v/v)
-
Flow Rate: 4.65 mL/min
-
Temperature: 40 °C
-
Back Pressure: Not specified
-
Detection: UV
Gas Chromatography (GC)
Conceptual Separation of Stilbene Oxide Isomers: While a specific protocol for stilbene oxide diastereomers is not readily available, a general approach for separating geometric isomers by GC can be adapted. Non-polar columns like those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5) are often used for separating isomers based on boiling point differences. cis-isomers, often having a lower boiling point, would typically elute before trans-isomers. Chiral GC columns would be necessary for the separation of enantiomers.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a suitable chiral column for enantiomer separation)
-
Carrier Gas: Helium, constant flow
-
Injection: Split/splitless, 250 °C
-
Oven Program: A temperature gradient would be optimized to achieve separation, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS), 280 °C
Experimental Workflow
The following diagram illustrates a typical workflow for the chromatographic separation and analysis of stilbene oxide diastereomers.
Conclusion
The selection of the most appropriate chromatographic technique for the separation of stilbene oxide diastereomers depends on the specific goals of the analysis.
-
HPLC is a versatile and robust technique, particularly well-suited for the preparative separation of trans-stilbene oxide enantiomers using polysaccharide-based chiral stationary phases. For the separation of cis and trans isomers, specialized columns like those with embedded silver nanoparticles show high selectivity.
-
SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations, often providing excellent resolution in shorter analysis times.[5] It is a strong candidate for high-throughput screening of chiral compounds.
-
GC is a powerful technique for the separation of volatile and thermally stable compounds. While less documented for stilbene oxide diastereomers, it holds potential for the separation of the geometric isomers based on their boiling point differences and for the enantiomers using appropriate chiral columns.
For researchers and professionals in drug development, a multi-technique approach may be most effective. Initial screening with SFC or HPLC can rapidly identify promising conditions for chiral separations, while GC can be a valuable tool for the analysis of the geometric isomers. The detailed protocols and comparative data in this guide provide a solid foundation for developing and optimizing methods for the chromatographic separation of stilbene oxide diastereomers.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. lcms.cz [lcms.cz]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. jascoinc.com [jascoinc.com]
- 5. Experiment and modeling for the separation of trans-stilbene oxide enantiomers on Chiralcel OD preparative column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lab Chapter 7.3.2 [people.whitman.edu]
Safety Operating Guide
Proper Disposal of cis-Stilbene Oxide: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of cis-Stilbene (B147466) oxide, ensuring the safety of laboratory personnel and environmental compliance. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
cis-Stilbene oxide is a combustible solid that may be sensitive to air.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[2] For spills, absorb the material with an inert substance and collect it in a designated, sealed container for disposal.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. Note that comprehensive toxicological data for this compound is limited; therefore, it should be handled with the same precautions as compounds with known hazards.
| Property | Value | Source |
| This compound | ||
| CAS Number | 1689-71-0 | [5][6] |
| Molecular Formula | C₁₄H₁₂O | [5][6] |
| Molecular Weight | 196.24 g/mol | [5] |
| Melting Point | 38-40 °C | [1] |
| Flash Point | >110 °C (>230 °F) | [7] |
| Storage Temperature | 2-8°C | [1] |
| Incompatibilities | Acids, bases, oxidizing agents | [1] |
| trans-Stilbene Oxide | ||
| Acute Oral Toxicity (LD50) | Harmful if swallowed (Category 4) | |
| Eye Irritation | Causes serious eye irritation (Category 2A) | |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects |
Experimental Protocols
Protocol for Disposal of Unused this compound
This protocol outlines the steps for the safe disposal of solid this compound waste.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Containerization:
-
Place the unused this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible waste container.
-
The container must be in good condition, with no leaks or cracks.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The quantity of waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the labeled waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as acids, bases, and oxidizing agents.[1]
-
-
Disposal Request:
Protocol for Management of this compound Contaminated Waste
This protocol details the disposal of materials contaminated with this compound, such as gloves, absorbent paper, and glassware.
-
PPE: Wear appropriate PPE as described in the previous protocol.
-
Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent paper, weighing boats) in a designated, leak-proof plastic bag or a labeled, sealable container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a labeled, sealable, and chemically compatible liquid waste container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Label all waste containers with a hazardous waste label, clearly indicating the contents, including "this compound contaminated debris" and the name of any solvent used.
-
-
Storage:
-
Store the waste containers in the designated hazardous waste accumulation area.
-
-
Disposal:
-
Request disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
- 1. chembk.com [chembk.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. This compound, 1689-71-0 [thegoodscentscompany.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling Protocol for cis-Stilbene Oxide
This guide provides immediate, essential safety and logistical information for handling cis-Stilbene oxide in a laboratory setting. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles.[1] | Protects eyes from potential dust or splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from accidental spills. |
| Respiratory | Type N95 (US) respirator or equivalent.[1] | Recommended when handling powder outside of a fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations of solid this compound within a chemical fume hood to minimize inhalation of any airborne particles.
-
Use a clean, dry spatula to transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.
-
Close the container of this compound immediately after use to prevent contamination and exposure to air.
-
-
In Solution :
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution process requires heating or agitation, ensure the vessel is appropriately secured.
-
-
Post-Handling :
-
Clean all equipment that has come into contact with this compound.
-
Wipe down the work surface with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste :
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in this container.
-
-
Liquid Waste :
-
Solutions of this compound should be collected in a separate, clearly labeled waste container for non-hazardous liquid chemical waste.
-
Do not pour solutions containing this compound down the drain unless permitted by local regulations and institutional policy.
-
-
Container Disposal :
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste.
-
After rinsing, the container can typically be disposed of in the regular trash, with the label defaced or removed.
-
-
Waste Pickup :
-
Follow your institution's specific procedures for the collection and disposal of chemical waste.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
